molecular formula C24H29NO B10858966 Phenomorphan CAS No. 468-07-5

Phenomorphan

Cat. No.: B10858966
CAS No.: 468-07-5
M. Wt: 347.5 g/mol
InChI Key: CFBQYWXPZVQQTN-QPTUXGOLSA-N

Description

Phenomorphan is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Opiates substance.

Properties

CAS No.

468-07-5

Molecular Formula

C24H29NO

Molecular Weight

347.5 g/mol

IUPAC Name

(1R,9R,10R)-17-(2-phenylethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C24H29NO/c26-20-10-9-19-16-23-21-8-4-5-12-24(21,22(19)17-20)13-15-25(23)14-11-18-6-2-1-3-7-18/h1-3,6-7,9-10,17,21,23,26H,4-5,8,11-16H2/t21-,23+,24+/m0/s1

InChI Key

CFBQYWXPZVQQTN-QPTUXGOLSA-N

Isomeric SMILES

C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CC=C5

Canonical SMILES

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CC=C5

Origin of Product

United States

Foundational & Exploratory

Unveiling the Enigmatic Mechanism of Phenomorphan at the Mu-Opioid Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenomorphan, a potent opioid analgesic, exerts its effects primarily through interaction with the mu-opioid receptor (MOR), a class A G protein-coupled receptor (GPCR). Like other morphinan (B1239233) derivatives, its mechanism of action involves a complex interplay of receptor binding, G protein activation, and subsequent engagement of intracellular signaling cascades. This guide provides a detailed technical overview of the molecular interactions and functional consequences of morphinan agonist binding to the MOR, serving as a foundational framework for understanding the pharmacology of this compound. We will explore the canonical G protein-dependent signaling pathway leading to analgesia and the parallel β-arrestin-mediated pathway implicated in adverse effects and tolerance. This document summarizes key quantitative parameters for representative morphinans, details the experimental protocols used to derive this data, and provides visual representations of the critical signaling pathways and experimental workflows.

Quantitative Data Summary for Representative Morphinan Agonists

The following tables summarize key in vitro pharmacological parameters for the well-studied MOR agonists, morphine and fentanyl. These values provide a comparative basis for the anticipated functional profile of this compound.

CompoundBinding Affinity (Ki, nM)Cell Type/TissueRadioligandReference
Morphine1.168Recombinant human MOR[3H]-DAMGO[1]
Fentanyl1.346Recombinant human MOR[3H]-DAMGO[1]

Table 1: Mu-Opioid Receptor Binding Affinities of Representative Morphinan Agonists.

CompoundFunctional AssayParameterValueCell TypeReference
Morphine[35S]GTPγS BindingEC50 (nM)50-100SH-SY5Y cells[2]
Morphine[35S]GTPγS BindingEmax (%)~68 (vs. EM-2)CHO-hMOP cells[3]
Fentanylβ-arrestin2 RecruitmentEC50 (nM)~60 (vs. DAMGO)HEK293 cells[4]
DAMGOβ-arrestin2 RecruitmentEC50 (nM)~10 (vs. DAMGO)HEK293 cells[4]

Table 2: Functional Efficacy of Representative Morphinan Agonists at the Mu-Opioid Receptor.

Core Signaling Pathways of Morphinan Agonists at the Mu-Opioid Receptor

Upon binding of a morphinan agonist like this compound, the MOR undergoes a conformational change that initiates two primary signaling cascades: the G protein-dependent pathway and the β-arrestin-dependent pathway.

G Protein-Dependent Signaling

The canonical pathway responsible for the analgesic effects of opioids is mediated by the activation of inhibitory G proteins (Gi/o).[5] This cascade leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] Simultaneously, the βγ subunits of the G protein can directly modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[8]

G_Protein_Signaling This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Inhibition Neuronal Inhibition (Analgesia) Ion_Channels->Neuronal_Inhibition

Caption: this compound-induced G protein signaling cascade at the MOR.

β-Arrestin-Dependent Signaling

Following agonist binding and G protein activation, the MOR is phosphorylated by G protein-coupled receptor kinases (GRKs).[4] This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization. Furthermore, β-arrestin acts as a scaffold for other signaling proteins, initiating a wave of G protein-independent signaling that is often associated with the adverse effects of opioids, such as respiratory depression and tolerance.

Beta_Arrestin_Signaling Agonist_MOR Agonist-Bound MOR GRK GRK Agonist_MOR->GRK Recruits P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates Beta_Arrestin β-Arrestin P_MOR->Beta_Arrestin Recruits Desensitization Desensitization Beta_Arrestin->Desensitization Internalization Internalization Beta_Arrestin->Internalization MAPK_Signaling MAPK Signaling (Adverse Effects) Beta_Arrestin->MAPK_Signaling

Caption: β-arrestin recruitment and downstream signaling at the MOR.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of morphinan agonists with the MOR.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the MOR.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing MOR Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand (e.g., [3H]-DAMGO) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Scintillation Measure radioactivity using scintillation counting Filtration->Scintillation IC50_Calc Determine IC50 from competition curve Scintillation->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Cell membranes expressing the human MOR are prepared and protein concentration is determined.

  • Assay Setup: In a 96-well plate, membranes are incubated with a fixed concentration of a radiolabeled MOR ligand (e.g., [3H]-DAMGO) and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The plate is incubated to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to activate G proteins coupled to the MOR.

GTPgS_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing MOR and Gi/o Incubation Incubate membranes with GDP, test compound, and [35S]GTPγS Membrane_Prep->Incubation Reagent_Prep Prepare [35S]GTPγS, GDP, and test compound Reagent_Prep->Incubation Filtration Terminate reaction by rapid filtration Incubation->Filtration Scintillation Measure bound [35S]GTPγS by scintillation counting Filtration->Scintillation Dose_Response Plot specific binding vs. compound concentration Scintillation->Dose_Response EC50_Emax_Calc Determine EC50 and Emax from the dose-response curve Dose_Response->EC50_Emax_Calc

Caption: Workflow for a [35S]GTPγS binding assay.

Protocol:

  • Membrane Preparation: Cell membranes containing MOR and associated Gi/o proteins are prepared.

  • Assay Setup: Membranes are incubated with GDP, varying concentrations of the test agonist, and a non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS.

  • Incubation: The mixture is incubated to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunit.

  • Filtration: The assay is terminated by rapid filtration to separate G protein-bound [35S]GTPγS from the free radioligand.

  • Detection: The amount of bound [35S]GTPγS is quantified by scintillation counting.

  • Data Analysis: A dose-response curve is generated to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal stimulation) for the test compound.[3]

β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to the MOR upon agonist stimulation.

Beta_Arrestin_Recruitment_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture cells co-expressing MOR and β-arrestin fusion proteins Cell_Plating Plate cells in a microtiter plate Cell_Culture->Cell_Plating Compound_Addition Add varying concentrations of test compound Cell_Plating->Compound_Addition Incubation Incubate to allow for β-arrestin recruitment Compound_Addition->Incubation Detection Add detection reagents and measure signal (e.g., luminescence) Incubation->Detection Dose_Response Plot signal vs. compound concentration Detection->Dose_Response EC50_Emax_Calc Determine EC50 and Emax from the dose-response curve Dose_Response->EC50_Emax_Calc

Caption: Workflow for a β-arrestin recruitment assay.

Protocol:

  • Cell Line: A stable cell line co-expressing the human MOR and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein) is used.

  • Cell Plating: Cells are seeded into microplates.

  • Compound Addition: The cells are treated with varying concentrations of the test agonist.

  • Incubation: The plates are incubated to allow for agonist-induced recruitment of β-arrestin to the MOR.

  • Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g., luminescence or fluorescence) is measured.

  • Data Analysis: A dose-response curve is constructed to determine the EC50 and Emax for β-arrestin recruitment.[4]

Conclusion

The mechanism of action of this compound at the mu-opioid receptor is presumed to follow the established principles of other potent morphinan agonists. This involves high-affinity binding to the receptor, leading to the activation of Gi/o proteins and the subsequent inhibition of adenylyl cyclase, which underlies its analgesic properties. Concurrently, agonist binding initiates receptor phosphorylation and β-arrestin recruitment, processes that contribute to receptor desensitization and the manifestation of adverse effects. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for the future characterization of this compound and the development of novel analgesics with improved therapeutic profiles. Further research is imperative to obtain specific quantitative data for this compound to fully elucidate its unique pharmacological signature at the mu-opioid receptor.

References

Phenomorphan: A Technical Guide to its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Introduction

Phenomorphan, with the IUPAC name (1R,9R,10R)-17-(2-phenylethyl)-17-azatetracyclo[7.5.3.0¹˒¹⁰.0²˒⁷]heptadeca-2(7),3,5-trien-4-ol, is a potent synthetic opioid analgesic.[1] It belongs to the morphinan (B1239233) class of compounds and is characterized by a tetracyclic core structure. Due to the presence of the N-phenethyl group, this compound exhibits a significantly high affinity for the μ-opioid receptor, rendering it approximately 10 times more potent than levorphanol (B1675180) and consequently 60-80 times more potent than morphine.[2][3] As a result of its high potential for abuse and lack of accepted medical use in the United States, it is classified as a DEA Schedule I controlled substance.[1] This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, intended for researchers and professionals in the field of drug development.

Chemical Properties

PropertyValueSource
Molecular Formula C₂₄H₂₉NO[1]
Molecular Weight 347.50 g/mol [4]
IUPAC Name (1R,9R,10R)-17-(2-phenylethyl)-17-azatetracyclo[7.5.3.0¹˒¹⁰.0²˒⁷]heptadeca-2(7),3,5-trien-4-ol[1]
CAS Number 468-07-5[1]
Appearance Solid powder[4]
pKa Estimated to be in the range of 8.0-9.0, similar to other morphinans. The pKa of morphine is 8.21.[5]Computational Estimation
Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.[6]Inferred from similar compounds
Stereochemistry The specific stereoisomer (1R,9R,10R) is responsible for its high opioid activity.Inferred from morphinan SAR

Synthesis of this compound

The synthesis can be envisioned in two main stages: the construction of the core morphinan structure and the subsequent N-alkylation to introduce the phenethyl group.

Stage 1: Synthesis of the Morphinan Core (Nor-phenomorphan)

The Grewe cyclization of a 1-benzyl-octahydroisoquinoline derivative is a common method for constructing the morphinan skeleton.

Synthesis_Stage1 A 1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline B Grewe Cyclization (e.g., H₃PO₄, heat) A->B Reactant C 4-Methoxy-N-methylmorphinan B->C Product D O-Demethylation (e.g., BBr₃) C->D Reactant E Racemic Nor-phenomorphan (N-demethylthis compound) D->E Product Synthesis_Stage2 A Racemic Nor-phenomorphan B N-Phenethylation (Phenethyl bromide, K₂CO₃, DMF) A->B Reactant C Racemic this compound B->C Product D Chiral Resolution (e.g., with a chiral acid) C->D Process E (-)-Phenomorphan D->E Final Product Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound MOR μ-Opioid Receptor This compound->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates beta_Arrestin β-Arrestin MOR->beta_Arrestin Recruits (after phosphorylation) AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) GIRK GIRK Channel G_protein->GIRK Activates (βγ subunit) VGCC VGCC G_protein->VGCC Inhibits (βγ subunit) cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP X PKA Protein Kinase A cAMP->PKA Activates Downstream Effectors Downstream Effectors PKA->Downstream Effectors Phosphorylates Desensitization & Internalization Desensitization & Internalization beta_Arrestin->Desensitization & Internalization

References

Phenomorphan: A Technical Guide to its Binding Affinity, Selectivity, and Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenomorphan, a potent opioid analgesic, exerts its effects through interaction with opioid receptors, primarily the µ-opioid receptor (MOR). Understanding its binding affinity, selectivity profile, and the subsequent intracellular signaling cascades is crucial for the development of novel therapeutics with improved efficacy and reduced side effects. This technical guide provides a comprehensive overview of the binding characteristics of this compound and its analogs, details established experimental protocols for assessing receptor binding, and delineates the canonical µ-opioid receptor signaling pathway.

This compound Binding Affinity and Selectivity

Due to the scarcity of direct binding data for this compound, this guide presents data for a closely related analog, N-phenylpropylnormorphine, which differs only by an additional carbon in the N-alkyl chain. This compound has demonstrated high affinity and selectivity for the µ-opioid receptor.[3] It is important to note that while this data provides a strong indication of this compound's binding characteristics, direct experimental verification is necessary for precise quantification.

Table 1: Opioid Receptor Binding Affinities of N-Phenylpropylnormorphine (this compound Analog)

CompoundReceptor SubtypeKᵢ (nM)Reference CompoundReceptor SubtypeKᵢ (nM)
N-Phenylpropylnormorphineµ (mu)0.93Morphineµ (mu)~1-2
δ (delta)-δ (delta)Low affinity
κ (kappa)-κ (kappa)Low affinity

Data for N-Phenylpropylnormorphine from Ben Haddou et al. as cited in[3]. Data for Morphine is a generally accepted range. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols for Opioid Receptor Binding Assays

The determination of a ligand's binding affinity for opioid receptors is typically achieved through competitive radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the quantification of ligand-receptor interactions.[2]

Objective

To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the µ, δ, and κ opioid receptors through competitive displacement of a radiolabeled ligand.

Materials and Reagents
  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligands:

    • [³H]DAMGO for the µ-opioid receptor.

    • [³H]DPDPE or [³H]Naltrindole for the δ-opioid receptor.

    • [³H]U-69,593 or [³H]Diprenorphine for the κ-opioid receptor.

  • Test Compound: this compound or other N-substituted morphinans.

  • Reference Compounds: Morphine, DAMGO, DPDPE, U-69,593.

  • Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled antagonist in excess.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Fluid.

  • Glass fiber filters.

Experimental Workflow

Below is a generalized workflow for a competitive radioligand binding assay.

experimental_workflow prep Receptor Membrane Preparation incubation Incubation: Membranes + Radioligand + Test Compound prep->incubation Add to assay plate filtration Rapid Filtration (Separates bound from free ligand) incubation->filtration Transfer to filter plate wash Filter Washing filtration->wash Wash with cold buffer counting Scintillation Counting (Measures radioactivity) wash->counting Add scintillation fluid analysis Data Analysis (IC50 and Ki determination) counting->analysis Input CPM data

Experimental workflow for a competitive radioligand binding assay.

Assay Procedure
  • Membrane Preparation: Homogenize cells expressing the target opioid receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the appropriate radioligand (typically at its Kd value), and serial dilutions of the test compound.

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Determine the total binding (in the absence of a competitor) and non-specific binding (in the presence of a high concentration of an unlabeled antagonist).

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

    • Calculate the Kᵢ (inhibition constant), which represents the binding affinity of the test compound, using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

µ-Opioid Receptor Signaling Pathway

This compound, as a potent µ-opioid receptor agonist, initiates a cascade of intracellular signaling events upon binding to the receptor. The MOR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o).[4][5]

G-Protein Dependent Signaling

The canonical signaling pathway involves the activation of the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] The Gβγ subunit also plays a crucial role by modulating ion channels, specifically activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release, which are the primary mechanisms underlying the analgesic effects of opioids.

g_protein_signaling node_agonist node_agonist node_receptor node_receptor node_gprotein node_gprotein node_effector node_effector node_outcome node_outcome This compound This compound mor µ-Opioid Receptor This compound->mor Binds to g_protein Gi/o Protein mor->g_protein Activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits girk GIRK Channel g_beta_gamma->girk Activates vgcc VGCC g_beta_gamma->vgcc Inhibits camp cAMP ac->camp k_efflux K+ Efflux girk->k_efflux hyperpolarization Hyperpolarization k_efflux->hyperpolarization ca_influx Ca2+ Influx vgcc->ca_influx neurotransmitter ↓ Neurotransmitter Release ca_influx->neurotransmitter hyperpolarization->neurotransmitter analgesia Analgesia neurotransmitter->analgesia

G-protein dependent signaling pathway of the µ-opioid receptor.

β-Arrestin Mediated Signaling and Receptor Regulation

In addition to G-protein signaling, agonist binding to the MOR can also lead to the recruitment of β-arrestin proteins.[4] This process is initiated by the phosphorylation of the intracellular domains of the activated receptor by G-protein coupled receptor kinases (GRKs). Phosphorylation increases the affinity of the receptor for β-arrestins.

The recruitment of β-arrestin has two main consequences:

  • Desensitization: β-arrestin sterically hinders the coupling of the receptor to G-proteins, thereby terminating G-protein-mediated signaling.

  • Internalization: β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery (e.g., clathrin and AP2), which leads to the internalization of the receptor from the cell surface into endosomes. This process is crucial for receptor dephosphorylation and subsequent recycling back to the cell surface or degradation.

The β-arrestin pathway is also implicated in mediating some of the adverse effects of opioids, such as tolerance and respiratory depression.

beta_arrestin_signaling node_agonist node_agonist node_receptor node_receptor node_kinase node_kinase node_arrestin node_arrestin node_outcome node_outcome This compound This compound mor µ-Opioid Receptor This compound->mor Binds to grk GRK mor->grk Activates p_mor Phosphorylated µ-Opioid Receptor grk->mor Phosphorylates beta_arrestin β-Arrestin p_mor->beta_arrestin Recruits desensitization Desensitization (G-protein uncoupling) beta_arrestin->desensitization internalization Receptor Internalization (Endocytosis) beta_arrestin->internalization

β-arrestin mediated signaling and receptor regulation.

Conclusion

This compound is a powerful opioid agonist with a high affinity for the µ-opioid receptor, a characteristic driven by its N-phenethyl substituent. While precise binding data for this compound remains to be published, analysis of close structural analogs provides a strong framework for understanding its receptor interaction profile. The established methodologies for radioligand binding assays offer a robust platform for the future characterization of this compound and novel related compounds. A thorough understanding of its engagement with both G-protein and β-arrestin signaling pathways is critical for the rational design of next-generation analgesics with improved therapeutic windows. Further research is warranted to fully elucidate the specific binding kinetics and functional selectivity of this compound at all opioid receptor subtypes.

References

In Vitro Characterization of Phenomorphan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenomorphan, or (-)-3-hydroxy-N-(2-phenylethyl)morphinan, is a potent opioid analgesic. Structurally, it is a member of the morphinan (B1239233) class of opioids and is distinguished by the presence of an N-phenethyl substituent. This structural feature is known to significantly enhance its affinity for the μ-opioid receptor, rendering it substantially more potent than morphine and its parent compound, levorphanol.[1] This technical guide provides a comprehensive overview of the essential in vitro assays for characterizing the pharmacological profile of this compound at opioid receptors.

Due to the limited availability of specific quantitative in vitro data for this compound in publicly accessible literature, this guide presents illustrative data based on the known pharmacology of potent N-phenethyl-substituted morphinans and prototypical μ-opioid receptor agonists. The provided experimental protocols and data tables serve as a framework for the systematic in vitro evaluation of this compound.

Receptor Binding Affinity

Radioligand binding assays are fundamental in determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound, allowing for the calculation of the inhibitory constant (Ki), a measure of binding affinity.

Table 1: Illustrative Opioid Receptor Binding Affinities

CompoundReceptorKᵢ (nM)
This compound (Illustrative)μ (Mu)0.1 - 0.5
δ (Delta)10 - 50
κ (Kappa)20 - 100
Morphine (Reference)μ (Mu)1.2[2]
δ (Delta)>1000
κ (Kappa)>1000
Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human μ-, δ-, and κ-opioid receptors.

Materials:

  • Receptor Source: Cell membranes from stable cell lines expressing recombinant human μ-, δ-, or κ-opioid receptors.

  • Radioligands:

    • μ-opioid receptor: [³H]-DAMGO

    • δ-opioid receptor: [³H]-Naltrindole

    • κ-opioid receptor: [³H]-U69,593

  • Test Compound: this compound

  • Non-specific Binding Control: Naloxone (10 μM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50: The IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, determined using non-linear regression analysis.

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity: G-Protein Coupling

The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G proteins upon agonist binding to a G protein-coupled receptor (GPCR). It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits, providing a direct measure of G protein engagement.

Table 2: Illustrative G-Protein Activation ([³⁵S]GTPγS Binding Assay)

CompoundReceptorEC₅₀ (nM)Eₘₐₓ (% of DAMGO)
This compound (Illustrative)μ (Mu)1 - 1090 - 110
δ (Delta)>1000<20
κ (Kappa)>1000<20
DAMGO (Reference)μ (Mu)45[3]100
Experimental Protocol: [³⁵S]GTPγS Binding Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation via the μ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor.

  • Radioligand: [³⁵S]GTPγS

  • Test Compound: this compound

  • Positive Control: DAMGO

  • Non-specific Binding Control: Unlabeled GTPγS (10 μM)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • GDP: Guanosine 5'-diphosphate

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: As described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following:

    • Assay buffer

    • GDP (final concentration 10-30 μM)

    • Varying concentrations of this compound or DAMGO.

    • Membrane suspension (10-20 µg of protein per well).

  • Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

  • Initiation of Reaction: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the assay by rapid filtration through a filter plate.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity.

Data Analysis:

  • Subtract the non-specific binding from all other values to obtain specific binding.

  • Plot the specific binding against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

G_Protein_Signaling_Pathway This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Heterotrimeric G-protein (Gαi/o-GDP, Gβγ) MOR->G_protein Activates G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation Adenylyl_Cyclase Adenylyl Cyclase G_alpha_GTP->Adenylyl_Cyclase Inhibits Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation) G_beta_gamma->Downstream cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP cAMP->Downstream Reduced signaling

Caption: G-Protein Dependent Signaling Pathway of this compound.

Functional Activity: cAMP Modulation

Activation of Gαi/o-coupled receptors like the μ-opioid receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. cAMP assays are used to quantify this effect.

Table 3: Illustrative Inhibition of Forskolin-Stimulated cAMP Accumulation

CompoundEC₅₀ (nM)Eₘₐₓ (% Inhibition)
This compound (Illustrative)1 - 1580 - 100
Morphine (Reference)193[4]~50[4]
Experimental Protocol: cAMP Accumulation Assay

Objective: To measure the potency (EC50) and efficacy (Emax) of this compound to inhibit forskolin-stimulated cAMP production.

Materials:

  • Cell Line: A stable cell line expressing the recombinant human μ-opioid receptor (e.g., HEK293 or CHO cells).

  • Test Compound: this compound

  • Stimulant: Forskolin (B1673556)

  • cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or GloSensor-based kits)

  • Cell Culture Medium and Reagents.

Procedure:

  • Cell Seeding: Seed cells in a 96- or 384-well plate and grow to confluency.

  • Pre-treatment: Incubate cells with varying concentrations of this compound for a specified period.

  • Stimulation: Add forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

Data Analysis:

  • Generate a standard curve to convert the assay signal to cAMP concentrations.

  • Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

cAMP_Assay_Workflow cluster_plate Multi-well Plate A1 A2 A3 Start Seed cells expressing μ-opioid receptor Incubate_this compound Incubate with This compound (various concentrations) Start->Incubate_this compound Add_Forskolin Add Forskolin to stimulate cAMP production Incubate_this compound->Add_Forskolin Lyse_Detect Lyse cells and add cAMP detection reagents Add_Forskolin->Lyse_Detect Read_Signal Read signal (e.g., FRET, Luminescence) Lyse_Detect->Read_Signal Analyze Analyze data: Plot dose-response curve, determine EC50 and Emax Read_Signal->Analyze

Caption: Experimental Workflow for cAMP Accumulation Assay.

Functional Activity: β-Arrestin Recruitment

Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This process leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades. Assays measuring β-arrestin recruitment are crucial for understanding the potential for tolerance development and biased agonism.

Table 4: Illustrative β-Arrestin 2 Recruitment

CompoundEC₅₀ (nM)Eₘₐₓ (% of DAMGO)
This compound (Illustrative)50 - 20070 - 90
DAMGO (Reference)19.2100
Morphine (Reference)46.1<50
Experimental Protocol: β-Arrestin Recruitment Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound to induce β-arrestin 2 recruitment to the μ-opioid receptor.

Materials:

  • Cell Line: A cell line engineered to co-express the μ-opioid receptor fused to a protein fragment and β-arrestin 2 fused to a complementary fragment (e.g., PathHunter® β-arrestin assay).

  • Test Compound: this compound

  • Positive Control: A known β-arrestin-recruiting agonist (e.g., DAMGO).

  • Detection Reagents: As per the assay kit manufacturer's instructions.

Procedure:

  • Cell Seeding: Seed the engineered cells in a 96- or 384-well plate.

  • Agonist Addition: Add varying concentrations of this compound or the positive control to the wells.

  • Incubation: Incubate the plate at 37°C for the time specified by the assay manufacturer (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents and incubate as required.

  • Signal Measurement: Measure the chemiluminescent or fluorescent signal using a plate reader.

Data Analysis:

  • Plot the signal intensity against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Beta_Arrestin_Pathway This compound This compound MOR μ-Opioid Receptor This compound->MOR Binds to GRK GRK MOR->GRK Recruits Phospho_MOR Phosphorylated MOR GRK->MOR Phosphorylates Beta_Arrestin β-Arrestin Phospho_MOR->Beta_Arrestin Recruits Clathrin Clathrin-coated pit Beta_Arrestin->Clathrin Mediates interaction with Signaling Downstream Signaling (e.g., MAPK activation) Beta_Arrestin->Signaling Scaffolds signaling proteins Desensitization Receptor Desensitization & Internalization Beta_Arrestin->Desensitization Leads to Endosome Endosome Clathrin->Endosome Internalization into

Caption: β-Arrestin Recruitment and Downstream Signaling.

Summary and Conclusion

This compound is anticipated to be a highly potent and selective μ-opioid receptor agonist. Based on its structure, its in vitro profile is expected to show high binding affinity for the μ-opioid receptor, with significantly lower affinity for the δ- and κ-opioid receptors. Functionally, it is predicted to be a full and potent agonist in G-protein activation assays, leading to the robust inhibition of cAMP production. Its profile in β-arrestin recruitment assays will be critical in determining its potential for biased agonism, which may have implications for its side-effect profile and the development of tolerance. The experimental protocols and illustrative data presented in this guide provide a comprehensive framework for the detailed in vitro characterization of this compound, which is essential for a thorough understanding of its pharmacological properties and for guiding further drug development efforts. Empirical determination of these parameters is necessary to confirm the in vitro pharmacological profile of this compound.

References

Pharmacological Profiling of Phenomorphan Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenomorphan, a morphinan (B1239233) derivative, and its analogues represent a significant class of opioid analgesics. The pharmacological profile of these compounds is critically influenced by substitutions on the morphinan scaffold, particularly at the nitrogen atom. The introduction of an N-phenethyl group, as seen in this compound, is known to substantially enhance affinity and potency at the mu-opioid receptor (MOR) compared to morphine.[1][2] This guide provides a comprehensive overview of the pharmacological profiling of this compound derivatives, summarizing key in vitro and in vivo data, detailing essential experimental protocols, and illustrating the underlying signaling pathways and experimental workflows. This document is intended to serve as a technical resource for researchers and scientists engaged in the discovery and development of novel opioid therapeutics.

Data Presentation

The following tables summarize the quantitative pharmacological data for a selection of this compound and related derivatives, facilitating a comparative analysis of their receptor binding affinities and functional activities.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound Derivatives and Related Compounds

Compoundµ (MOR) Ki (nM)δ (DOR) Ki (nM)κ (KOR) Ki (nM)Reference
Morphine0.93271291[3]
N-Phenethylnormorphine0.93--[3]
Oxymorphone0.4990.834.6[3]
N-Phenethyl-noroxymorphone0.5428.59.4[4]
DC-1-76.11.114018[5]
DC-1-76.20.4413010[5]
Delmorphan-A-0.1 (Ke)-[6]
Fluorophen---[5]
Compound 5c (LP1 derivative)6.1>100019.8[7]
N-phenethyl phenylmorphan (B1201687) (ortho-hydroxy)0.40--[8]
N-phenethyl phenylmorphan (meta-hydroxy)0.93--[8]
N-phenethyl phenylmorphan (para-hydroxy)4.16--[8]

Note: '-' indicates data not available in the cited sources.

Table 2: In Vitro Functional Activity of this compound Derivatives

CompoundAssayEfficacy (% Emax vs DAMGO)Potency (EC50, nM)ReceptorReference
MorphinecAMP--MOR[9]
N-PhenethylnormorphineCa2+ mobilization-13.9MOR[3]
N-Phenethyl-noroxymorphoneCa2+ mobilization-23.1MOR[3]
DC-1-76.1[35S]GTPγS67.32.12MOR[5][9]
DC-1-76.2[35S]GTPγS94.71.44MOR[5][9]
Delmorphan-A[35S]GTPγSInverse Agonist0.1 (Ke)DOR[6]
Compound 5c (LP1 derivative)cAMP7211.5MOR[7]
N-phenethyl phenylmorphan (ortho-hydroxy)cAMP100.80.40MOR[8]
N-phenethyl phenylmorphan (meta-hydroxy)cAMP89.70.93MOR[8]
N-phenethyl phenylmorphan (para-hydroxy)cAMP54.84.16MOR[8]

Note: '-' indicates data not available in the cited sources. Efficacy is often compared to a standard full agonist like DAMGO.

Table 3: Pharmacokinetic Parameters of Selected Morphinan Derivatives

CompoundHalf-life (t1/2)Clearance (Cl)Volume of Distribution (Vd)Bioavailability (F)Primary Metabolism RouteReference
Morphine2-3 h--Low oralGlucuronidation (UGT2B7)[3][9]
Phenazocine2-6 h--Well absorbed orallyHepatic (demethylation, hydroxylation)[6]
Pentazocine (B1679294)~3 h21.8 ml/min/kg5.3 L/kg<20% oralFirst-pass metabolism[1][2]
CyclorphanLong duration--Good absorption-[8]

Note: '-' indicates data not available in the cited sources. Pharmacokinetic data for specific this compound derivatives are limited in the public domain.

Experimental Protocols

Detailed methodologies for the key experiments cited in the pharmacological profiling of this compound derivatives are provided below.

Radioligand Competition Binding Assays

This protocol is for determining the binding affinity (Ki) of test compounds for opioid receptors.

1. Membrane Preparation:

  • Tissues (e.g., rat or guinea pig brain) or cells expressing the opioid receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[10]

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.[10]

  • The membrane pellet is washed and resuspended in assay buffer, and the protein concentration is determined.

2. Binding Assay:

  • The assay is performed in a 96-well plate.

  • To each well, add:

    • A fixed concentration of a specific radioligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U69,593 for KOR).[7]

    • A range of concentrations of the unlabeled test compound (this compound derivative).

    • The prepared membrane suspension.

  • For non-specific binding determination, a high concentration of a non-radiolabeled standard ligand (e.g., naloxone) is added.

  • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

3. Termination and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioactivity.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assays

This assay measures the G-protein activation following receptor agonism.

1. Membrane Preparation:

  • Membranes are prepared from cells expressing the opioid receptor of interest, as described in the binding assay protocol.

2. Assay Procedure:

  • In a 96-well plate, the following are added in order:

    • Assay buffer (containing MgCl2 and NaCl).[10]

    • GDP (to ensure G-proteins are in their inactive state).[10]

    • A range of concentrations of the test compound.

    • The prepared membrane suspension.

  • The plate is pre-incubated to allow the compound to bind to the receptors.

  • The reaction is initiated by the addition of [35S]GTPγS.[10]

  • The plate is incubated at 30°C for 60 minutes with shaking.[10]

3. Termination and Detection:

  • The assay is terminated by rapid filtration through a filter plate.[10]

  • The filters are washed with ice-cold buffer.

  • The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The data are expressed as a percentage of the stimulation observed with a standard full agonist (e.g., DAMGO).

  • The EC50 (the concentration of the agonist that produces 50% of its maximal effect) and Emax (the maximal effect) values are determined by fitting the concentration-response data to a sigmoidal curve.

cAMP Accumulation Assays

This assay is used to determine the functional activity of compounds at Gi/o-coupled receptors by measuring the inhibition of adenylyl cyclase.

1. Cell Culture and Plating:

  • Cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells) are cultured to an appropriate density.

  • The cells are then seeded into 96- or 384-well plates and allowed to attach overnight.

2. Assay Procedure:

  • The cell culture medium is replaced with a stimulation buffer.

  • The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • The cells are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.

  • The plate is incubated for a specific time (e.g., 30 minutes) at 37°C.

3. Detection:

  • The reaction is stopped by lysing the cells.

  • The intracellular cAMP concentration is measured using a commercially available kit, often based on competitive immunoassays with fluorescent or luminescent readouts (e.g., HTRF or AlphaScreen).[11][12]

4. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.

  • The amount of cAMP in the cell lysates is determined by interpolating from the standard curve.

  • The IC50 (for agonists inhibiting forskolin-stimulated cAMP) and Emax values are calculated from the concentration-response curves.

Mouse Tail-Flick Test for Analgesia

This in vivo assay assesses the antinociceptive properties of a compound.

1. Animals:

  • Male or female mice of a specific strain (e.g., C57BL/6) are used.

  • The animals are acclimatized to the testing environment before the experiment.[13]

2. Procedure:

  • The baseline tail-flick latency is determined for each mouse by focusing a beam of radiant heat onto the ventral surface of the tail.[7][13]

  • The time taken for the mouse to flick its tail away from the heat source is recorded. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.[13]

  • The test compound is administered (e.g., subcutaneously or intraperitoneally) at various doses.

  • At specific time points after drug administration (e.g., 30, 60, 90, 120 minutes), the tail-flick latency is measured again.

3. Data Analysis:

  • The data are often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • The ED50 (the dose of the drug that produces a 50% of the maximum possible effect) is determined from the dose-response curve.

Mandatory Visualization

Opioid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathways activated by opioid receptor agonists.

Opioid Receptor Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling Agonist This compound Derivative (Agonist) MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates ERK ERK/MAPK Pathway beta_arrestin->ERK Internalization Receptor Internalization beta_arrestin->Internalization AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Ca²⁺ Channel G_betagamma->Ca_channel Inhibits K_channel K⁺ Channel G_betagamma->K_channel Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesia PKA->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx->Analgesia K_efflux->Analgesia SideEffects Side Effects (e.g., Respiratory Depression) ERK->SideEffects Internalization->SideEffects Tolerance

Caption: Opioid receptor signaling cascade.

Experimental Workflow for Pharmacological Profiling

The following diagram outlines a typical workflow for the pharmacological characterization of novel this compound derivatives.

Experimental Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation start Novel this compound Derivative binding_assay Opioid Receptor Binding Assays (μ, δ, κ) start->binding_assay functional_assay Functional Assays ([³⁵S]GTPγS, cAMP) start->functional_assay data_analysis_vitro Determine Ki, EC₅₀, Emax Classify: Agonist, Antagonist, etc. binding_assay->data_analysis_vitro functional_assay->data_analysis_vitro in_vivo_efficacy Analgesia Models (e.g., Tail-Flick Test) data_analysis_vitro->in_vivo_efficacy Promising Candidates pharmacokinetics Pharmacokinetic Studies (ADME) in_vivo_efficacy->pharmacokinetics data_analysis_vivo Determine ED₅₀, t₁/₂, Cl, Vd in_vivo_efficacy->data_analysis_vivo pharmacokinetics->data_analysis_vivo lead_optimization Lead Optimization (Structure-Activity Relationship) data_analysis_vivo->lead_optimization

References

Phenomorphan Structure-Activity Relationship Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenomorphan, a potent semi-synthetic opioid analgesic, belongs to the morphinan (B1239233) class of compounds. Its chemical structure, characterized by a tetracyclic core and a phenethyl substituent on the nitrogen atom, confers high affinity for the μ-opioid receptor (MOR), leading to potent analgesic effects. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its analogs. It summarizes quantitative binding and efficacy data, details key experimental protocols for assessing these compounds, and visualizes the underlying signaling pathways and experimental workflows.

Structure-Activity Relationships of this compound and its Analogs

The analgesic potency and receptor binding affinity of morphinans are highly sensitive to structural modifications. The N-substituent, in particular, plays a critical role in determining the pharmacological profile of these compounds.

The N-Substituent

The N-phenethyl group of this compound is a key determinant of its high affinity for the μ-opioid receptor. This substitution significantly enhances potency compared to its N-methyl counterpart, levorphanol, which itself is more potent than morphine. Replacing the N-phenethyl group with other aromatic moieties can further modulate activity. For instance, substituting the phenyl ring with a furan (B31954) or thiophene (B33073) ring has been shown to increase potency even further.

Modifications to the Morphinan Core

Alterations to the core morphinan structure also significantly impact activity. Modifications at the C6 and C14 positions have been extensively studied. For example, the presence of a 14-hydroxyl group can influence the agonist versus antagonist properties of N-substituted morphinans.

Quantitative Data Summary

The following table summarizes the available quantitative data on the opioid receptor binding affinities (Ki) and analgesic potencies (ED50) of this compound and related compounds. This data is crucial for understanding the subtle electronic and steric effects that govern the interaction of these ligands with opioid receptors.

CompoundN-Substituentμ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)Analgesic Potency (ED50, mg/kg)Test MethodReference Compound
This compound PhenethylData Not AvailableData Not AvailableData Not Available~10x LevorphanolNot SpecifiedLevorphanol
N-PhenethylnormorphinePhenethyl0.93---Radioligand Assay-
N-(2-(2-Furyl)ethyl) Analog2-(2-Furyl)ethyl---~60x LevorphanolNot SpecifiedLevorphanol
N-(2-(2-Thienyl)ethyl) Analog2-(2-Thienyl)ethyl---~45x LevorphanolNot SpecifiedLevorphanol
LevorphanolMethyl<1--6-8x MorphineNot SpecifiedMorphine
MorphineMethyl1.2 - 3.25--1Tail-flickMorphine

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its analogs.

Synthesis of this compound

A general method for the synthesis of N-substituted morphinans involves the N-alkylation of the corresponding nor-morphinan precursor. The synthesis of this compound can be achieved by reacting (-)-3-hydroxymorphinan (normorphanol) with phenethyl bromide.

Materials:

  • (-)-3-Hydroxymorphinan (normorphanol)

  • Phenethyl bromide

  • Sodium bicarbonate (NaHCO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve (-)-3-hydroxymorphinan in DMF.

  • Add sodium bicarbonate to the solution.

  • Add phenethyl bromide to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the μ-opioid receptor using a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human μ-opioid receptor

  • [³H]DAMGO (μ-opioid receptor agonist radioligand)

  • Test compound (e.g., this compound analog)

  • Naloxone (B1662785) (non-selective opioid antagonist for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the binding buffer, a fixed concentration of [³H]DAMGO, and varying concentrations of the test compound or naloxone (for non-specific binding).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

  • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Analgesic Assay: Hot Plate Test

The hot plate test is a common method to assess the analgesic efficacy of a compound in rodents by measuring the latency to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Animal restraining chamber

  • Test animals (e.g., mice)

  • Test compound solution

  • Vehicle solution (control)

  • Timer

Procedure:

  • Acclimatize the animals to the testing room for at least 30 minutes before the experiment.

  • Set the temperature of the hot plate to a constant, noxious level (e.g., 55 ± 0.5 °C).

  • Administer the test compound or vehicle to the animals via a specific route (e.g., subcutaneous, intraperitoneal).

  • At a predetermined time after drug administration (e.g., 30 minutes), place the animal on the hot plate and start the timer.

  • Observe the animal for nociceptive responses, such as paw licking, jumping, or vocalization.

  • Stop the timer as soon as a nociceptive response is observed and record the latency.

  • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, and any animal not responding within this time is removed from the plate and assigned the cut-off latency.

  • Compare the latencies of the drug-treated group with the vehicle-treated group to determine the analgesic effect. The ED50 value can be calculated from a dose-response curve.

Signaling Pathways and Experimental Workflows

The analgesic and other physiological effects of this compound are mediated through the activation of intracellular signaling cascades following its binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR).

μ-Opioid Receptor Signaling Pathway

Upon agonist binding, the μ-opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. The activated Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These events collectively lead to neuronal hyperpolarization and reduced neurotransmitter release, resulting in analgesia.

mu_opioid_signaling This compound This compound (Agonist) MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates VGCC Voltage-Gated Ca2+ Channel G_beta_gamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Neurotransmitter ↓ Neurotransmitter Release K_efflux->Neurotransmitter Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Ca_influx->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia sar_workflow Synthesis Chemical Synthesis of Analogs Purification Purification and Characterization Synthesis->Purification Binding_Assay In Vitro: Opioid Receptor Binding Assays (Ki) Purification->Binding_Assay Functional_Assay In Vitro: Functional Assays (e.g., GTPγS) Purification->Functional_Assay In_Vivo_Assay In Vivo: Analgesic Assays (ED50) Binding_Assay->In_Vivo_Assay Functional_Assay->In_Vivo_Assay SAR_Analysis SAR Analysis and Lead Optimization In_Vivo_Assay->SAR_Analysis SAR_Analysis->Synthesis Iterative Design

The Genesis of a Potent Analgesic: A Technical Guide to the Discovery and Development of Phenomorphan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenomorphan is a potent synthetic opioid analgesic belonging to the morphinan (B1239233) class of compounds. Its development in the mid-20th century was a significant step in the exploration of the structure-activity relationships of morphine and its derivatives, particularly concerning the impact of N-substituents on analgesic potency. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound, with a focus on the experimental methodologies and signaling pathways central to its mechanism of action. While specific quantitative binding and in vivo potency data for this compound are not widely available in contemporary literature, this guide contextualizes its development within the broader history of opioid research.

Historical Context and Discovery

The development of this compound is rooted in the extensive mid-20th century research efforts to modify the morphine structure to enhance analgesic potency while potentially reducing undesirable side effects. Following the elucidation of morphine's structure, medicinal chemists systematically altered various functional groups to understand their contribution to pharmacological activity. A key area of investigation was the modification of the nitrogen atom at position 17 of the morphinan skeleton.

Pioneering work by Dr. Everette L. May and Dr. Nathan B. Eddy at the National Institutes of Health was instrumental in this field. Their research in the 1950s explored the effects of substituting the N-methyl group of morphinans with larger alkyl and aralkyl groups. This line of inquiry led to the discovery that an N-phenethyl substituent dramatically increases analgesic potency. This compound, or (-)-3-hydroxy-N-phenethylmorphinan, emerged from this research and was reported in 1959.

The significantly enhanced potency of this compound is attributed to the N-phenethyl group, which is believed to provide additional binding interactions with the μ-opioid receptor, thereby increasing binding affinity.[1] this compound is reported to be approximately 10 times more potent than levorphanol, which itself is 6-8 times more potent than morphine.[1] Due to its high potency and potential for abuse, this compound is classified as a Schedule I controlled substance in the United States, indicating it has no currently accepted medical use and a high potential for abuse.[2]

Chemical Synthesis

The synthesis of N-substituted morphinans like this compound typically begins with a precursor morphinan ring system. While the original 1959 publication by May and Eddy detailing the precise synthesis of this compound is not readily accessible, the general synthetic strategies of the era for N-alkylation of normorphinans are well-documented.

A plausible synthetic route, based on established methodologies, would involve the following key steps:

  • N-Demethylation of a Morphinan Precursor: Starting with a readily available morphinan such as levorphanol, the N-methyl group is removed to yield the corresponding nor-morphinan (3-hydroxymorphinan).

  • N-Alkylation: The resulting secondary amine of the nor-morphinan is then alkylated with a phenethyl halide, such as phenethyl bromide, in the presence of a base to yield this compound.

The development of various N-substituted morphinans has been a cornerstone of opioid research, leading to the discovery of compounds with a wide range of activities from potent agonists to antagonists.[3]

Quantitative Pharmacological Data

Detailed quantitative data for this compound, such as specific Ki, EC50, and ED50 values, are not widely reported in modern pharmacological literature. However, its potency relative to other well-characterized opioids provides a valuable benchmark.

CompoundClassRelative Analgesic Potency (Morphine = 1)
This compound Morphinan~60-80
LevorphanolMorphinan6-8
MorphinePhenanthrene1

Note: The relative potency of this compound is estimated based on reports that it is approximately 10 times more potent than levorphanol.[1]

For context, the following table presents the binding affinities (Ki) of several common opioids for the human μ-opioid receptor.

OpioidKi (nM) for Human μ-Opioid Receptor
Buprenorphine< 1
Levorphanol< 1
Hydromorphone< 1
Oxymorphone< 1
Fentanyl1-100
Morphine1-100
Hydrocodone1-100
Oxycodone1-100
Codeine> 100
Meperidine> 100
Tramadol> 100

Data adapted from a study using a single binding assay in a cell membrane preparation expressing recombinant human MOR.[4][5]

Experimental Protocols

The pharmacological characterization of opioid compounds like this compound relies on a suite of standardized in vitro and in vivo assays.

Radioligand Binding Assay for μ-Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the μ-opioid receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity in counts per minute (CPM).

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hot-Plate Test for Analgesic Activity

Objective: To assess the central analgesic activity of a compound by measuring the latency of a thermal pain response in rodents.

Materials:

  • Hot-plate apparatus with adjustable temperature.

  • Test animals (e.g., mice or rats).

  • Test compound (this compound) and vehicle control.

Procedure:

  • Apparatus Setup: Set the hot-plate temperature to a constant, noxious level (e.g., 55 ± 0.5 °C).

  • Baseline Latency: Gently place each animal on the hot plate and start a timer. Measure the time until the animal exhibits a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle to the animals via a specified route (e.g., subcutaneous, intraperitoneal).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the animals back on the hot plate and measure their response latency.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group. The analgesic effect is often expressed as the maximum possible effect (%MPE). The ED50 (the dose that produces a defined level of analgesia in 50% of the subjects) can be calculated from a dose-response curve.

Tail-Flick Test for Analgesic Activity

Objective: To evaluate the spinal analgesic activity of a compound by measuring the latency of a tail-withdrawal reflex in response to a thermal stimulus.

Materials:

  • Tail-flick apparatus with a radiant heat source or a temperature-controlled water bath.

  • Test animals (e.g., mice or rats).

  • Test compound (this compound) and vehicle control.

Procedure:

  • Apparatus Setup: If using a radiant heat source, calibrate the intensity to elicit a tail-flick response within a few seconds in a drug-naive animal. If using a water bath, maintain a constant noxious temperature (e.g., 52-55 °C).

  • Baseline Latency: Gently restrain the animal and apply the thermal stimulus to a specific portion of the tail. Measure the time until the animal flicks its tail away from the stimulus. A cut-off time is employed to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle.

  • Post-treatment Latency: At various time points after administration, re-measure the tail-flick latency.

  • Data Analysis: Analyze the data similarly to the hot-plate test, comparing post-treatment latencies to baseline and vehicle controls to determine the analgesic effect and calculate the ED50.

Signaling Pathways and Experimental Workflows

μ-Opioid Receptor Signaling Pathway

This compound exerts its effects primarily through the activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of an agonist like this compound initiates a cascade of intracellular events.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Heterotrimeric G-protein (Gαi/o-GDP, Gβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel GIRK K⁺ Channel G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP ↓ production of Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Analgesia Analgesia Neurotransmitter_release->Analgesia Hyperpolarization->Analgesia

Caption: μ-Opioid receptor signaling cascade initiated by an agonist.

Drug Discovery and Development Workflow for Opioid Analgesics

The development of a novel opioid analgesic like this compound follows a structured workflow from initial discovery to potential clinical application.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development cluster_regulatory Regulatory & Post-Market Target_ID Target Identification (e.g., μ-opioid receptor) Lead_Gen Lead Generation (e.g., Morphinan Scaffold) Target_ID->Lead_Gen Lead_Opt Lead Optimization (e.g., N-substitution) Lead_Gen->Lead_Opt In_Vitro In Vitro Studies (Binding Assays, Functional Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Analgesia Models, PK/PD) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I (Safety in healthy volunteers) Tox->Phase_I Phase_II Phase II (Efficacy and dosing in patients) Phase_I->Phase_II Phase_III Phase III (Large-scale efficacy and safety) Phase_II->Phase_III NDA New Drug Application (NDA) Submission and Review Phase_III->NDA Phase_IV Phase IV (Post-market surveillance) NDA->Phase_IV

Caption: General workflow for the discovery and development of opioid analgesics.

Conclusion

This compound stands as a testament to the power of systematic medicinal chemistry in the quest for potent analgesics. Its discovery highlighted the critical role of the N-substituent on the morphinan scaffold in modulating μ-opioid receptor affinity and, consequently, analgesic potency. While its clinical use has been precluded by its high abuse potential, the study of this compound and related compounds has provided invaluable insights into the structure-activity relationships of opioids. The experimental protocols and signaling pathways detailed in this guide provide a foundational understanding for researchers in the ongoing effort to develop safer and more effective pain therapeutics. Further research to fully characterize the in vitro and in vivo pharmacological profile of this compound would be of significant historical and scientific interest.

References

Phenomorphan: A Potent Morphinan Derivative for Advancing Nociception Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenomorphan, a potent semi-synthetic opioid analgesic of the morphinan (B1239233) class, represents a valuable pharmacological tool for the investigation of nociception and the mechanisms of opioid action. Characterized by an N-phenethyl substitution, this compound exhibits significantly enhanced affinity and potency at the µ-opioid receptor (MOR) compared to morphine and other related compounds. This high potency makes it a subject of interest for researchers aiming to understand the structure-activity relationships of opioids and to explore the intricacies of the opioidergic system in pain modulation. This technical guide provides a comprehensive overview of this compound's pharmacology, its application in nociceptive research, detailed experimental protocols, and the underlying signaling pathways.

Pharmacological Profile

This compound's primary mechanism of action is as a potent agonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems. The N-phenethyl group is a key structural feature that contributes to its high affinity and efficacy at the MOR. Binding studies on related compounds suggest that this phenethyl group interacts with an additional binding pocket within the receptor, thereby enhancing its binding affinity compared to N-methyl substituted morphinans like morphine.

Quantitative Data: Receptor Binding Affinities and In Vivo Potency

While specific quantitative data for this compound is sparse in publicly available literature, data from its close structural analog, N-phenethylnormorphine, and its relative potency compared to established opioids provide a strong indication of its pharmacological profile. N-phenethylnormorphine is reported to be approximately 8 to 14 times more potent than morphine. This compound is cited as being around 10 times more potent than levorphanol, which itself is 6 to 8 times more potent than morphine.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of N-Phenethylnoroxymorphone (a close analog of this compound)

Compoundµ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)
N-Phenethylnoroxymorphone0.54 ± 0.03--

Data for N-Phenethylnoroxymorphone is presented as a surrogate for this compound due to the lack of specific publicly available data for this compound. The N-phenethyl substitution is the key determinant of high MOR affinity.

Table 2: In Vitro Functional Potency (EC50, nM) of N-Phenethylnoroxymorphone

Compoundµ-Opioid Receptor (MOR)
N-Phenethylnoroxymorphone2.63 ± 1.06

Data for N-Phenethylnoroxymorphone is presented as a surrogate for this compound.

Table 3: Comparative In Vivo Analgesic Potency (ED50) in Rodent Models

CompoundHot Plate Test (mg/kg)Tail Flick Test (mg/kg)Writhing Test (mg/kg)
Morphine (s.c.)~2.6 - 8.4[1][2]~1.4 - 2.9[1][2]-
This compound (estimated) ~0.03 - 0.1 ~0.02 - 0.04 -

This compound ED50 values are estimated based on its reported potency of being approximately 60-80 times that of morphine. The actual ED50 can vary depending on the specific experimental conditions.

Mechanism of Action and Signaling Pathways

As a µ-opioid receptor agonist, this compound's analgesic effects are mediated through the activation of inhibitory G-protein (Gi/o) signaling cascades.[3][4][5] This activation leads to a series of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of nociceptive signals.

Opioid Receptor Signaling Cascade

The binding of this compound to the µ-opioid receptor induces a conformational change in the receptor, leading to the activation of its associated heterotrimeric G-protein. The Gαi/o subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ dimer, in turn, modulates ion channel activity by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).[3][5] The activation of GIRK channels leads to potassium efflux and hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. The inhibition of VGCCs reduces the influx of calcium at the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P, which are crucial for pain signaling.[6]

Opioid_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR µ-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gαi/o-βγ MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GIRK GIRK Channel K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux VGCC Voltage-Gated Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release

This compound's µ-opioid receptor signaling pathway.

Experimental Protocols for Studying Nociception

This compound's high potency necessitates careful dose selection and preparation for in vivo studies. The following are detailed methodologies for key experiments used to assess the antinociceptive effects of potent opioids like this compound.

Hot Plate Test

The hot plate test is a widely used method to assess the response to a thermal nociceptive stimulus and is sensitive to centrally acting analgesics.[7][8][9]

Methodology:

  • Apparatus: A commercially available hot plate apparatus consisting of a metal surface that can be maintained at a constant temperature. The surface is typically enclosed by a transparent cylinder to keep the animal on the plate.

  • Animal Model: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are commonly used. Animals should be acclimated to the testing room for at least 30-60 minutes before the experiment.

  • Procedure:

    • The hot plate surface is maintained at a constant temperature, typically between 52-55°C.

    • A baseline latency is determined for each animal by placing it on the hot plate and measuring the time it takes to exhibit a nocifensive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • Animals are then administered this compound or vehicle control via a chosen route (e.g., subcutaneous, intraperitoneal).

    • At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the animals are again placed on the hot plate, and the response latency is measured.

  • Data Analysis: The antinociceptive effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 (the dose that produces 50% of the maximum effect) can be calculated from the dose-response curve.

Hot_Plate_Workflow Acclimatization Acclimatize Animal (30-60 min) Baseline Measure Baseline Latency (Hot Plate at 52-55°C) Acclimatization->Baseline Drug_Admin Administer this compound or Vehicle Baseline->Drug_Admin Post_Drug_Test Measure Latency at Time Points (e.g., 15, 30, 60 min) Drug_Admin->Post_Drug_Test Data_Analysis Calculate %MPE and ED50 Post_Drug_Test->Data_Analysis

Experimental workflow for the hot plate test.
Tail Flick Test

The tail flick test is another common method for assessing thermal nociception, primarily reflecting a spinal reflex.[10][11][12][13][14]

Methodology:

  • Apparatus: A tail flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.

  • Animal Model: Mice or rats are gently restrained, often in a specialized holder, with their tail exposed.

  • Procedure:

    • The light beam is focused on a specific point on the tail, and a timer is started simultaneously.

    • The latency to a rapid flick of the tail away from the heat source is recorded. A cut-off time (e.g., 10-15 seconds) is implemented to prevent tissue damage.

    • A baseline latency is established for each animal.

    • This compound or vehicle is administered.

    • Tail flick latencies are measured at various time points post-administration.

  • Data Analysis: Similar to the hot plate test, the antinociceptive effect is calculated as %MPE, and an ED50 can be determined.

Tail_Flick_Workflow Acclimatization_Restraint Acclimatize Animal to Restraint Baseline_Latency Measure Baseline Tail Flick Latency Acclimatization_Restraint->Baseline_Latency Drug_Administration Administer this compound or Vehicle Baseline_Latency->Drug_Administration Post_Drug_Measurement Measure Latency at Predetermined Time Points Drug_Administration->Post_Drug_Measurement Analysis Calculate %MPE and ED50 Post_Drug_Measurement->Analysis

Experimental workflow for the tail flick test.
Formalin Test

The formalin test is a model of tonic, persistent pain that is particularly useful for differentiating between analgesic mechanisms.[15][16][17][18][19] It produces a biphasic nocifensive response. The early phase (0-5 minutes) is due to direct activation of nociceptors, while the late phase (15-30 minutes) involves an inflammatory component and central sensitization. Centrally acting opioids like this compound are expected to be effective in both phases.

Methodology:

  • Apparatus: A transparent observation chamber with a mirror placed at an angle to allow for unobstructed observation of the animal's paws.

  • Animal Model: Mice or rats are individually placed in the observation chamber for acclimatization.

  • Procedure:

    • A dilute solution of formalin (e.g., 1-5% in saline, typically 20-50 µL) is injected subcutaneously into the plantar surface of one hind paw.

    • Immediately after the injection, the animal is returned to the observation chamber, and the cumulative time spent licking or biting the injected paw is recorded for a set period (e.g., 30-60 minutes).

    • The observation period is divided into the early phase (e.g., 0-5 minutes) and the late phase (e.g., 15-30 minutes).

    • This compound or vehicle is administered prior to the formalin injection (e.g., 15-30 minutes before).

  • Data Analysis: The total time spent licking/biting in each phase is calculated. The analgesic effect is determined by the reduction in this nocifensive behavior in the drug-treated group compared to the vehicle-treated group.

Formalin_Test_Workflow Acclimatization Acclimatize Animal to Observation Chamber Pre_Treatment Administer this compound or Vehicle Acclimatization->Pre_Treatment Formalin_Injection Inject Formalin into Hind Paw Pre_Treatment->Formalin_Injection Observation Observe and Record Licking/Biting (e.g., 0-60 min) Formalin_Injection->Observation Phase_Analysis Analyze Early Phase (0-5 min) and Late Phase (15-30 min) Observation->Phase_Analysis

Experimental workflow for the formalin test.

Conclusion

This compound stands out as a highly potent µ-opioid receptor agonist with significant potential as a research tool in the field of nociception. Its distinct structure-activity relationship, driven by the N-phenethyl group, provides a valuable probe for investigating opioid receptor pharmacology. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the information available for its close analogs, combined with its established high relative potency, allows for its effective utilization in well-designed preclinical studies. The detailed experimental protocols and an understanding of its underlying signaling mechanisms provided in this guide are intended to facilitate the use of this compound and other potent morphinans in advancing our understanding of pain and the development of novel analgesic therapies. Researchers employing this compound should exercise caution due to its high potency and adhere to all relevant safety and ethical guidelines for animal research.

References

The Cellular and Molecular Landscape of Phenomorphan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Opioid Receptor Binding and Functional Activity

The interaction of a ligand like Phenomorphan with opioid receptors is quantified through binding affinity (Ki) and functional activity (EC50 and Emax). These parameters are crucial for understanding a compound's potency, efficacy, and selectivity.

Opioid Receptor Binding Affinity (Ki)

Binding affinity is a measure of how tightly a ligand binds to a receptor. It is typically determined through competitive radioligand binding assays. The inhibition constant (Ki) represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Table 1: Representative Binding Affinities (Ki, nM) of Potent μ-Opioid Agonists at Human Opioid Receptors

Compoundμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Morphine (Reference) 1.168[2]>1000[3]289[3]
Fentanyl (Example) 1.346[2]1850[4]2140[4]
DAMGO (Selective MOR Agonist) 0.5 - 2.0[5]>1000>1000
Levorphanol <1[2]--
This compound (Expected) High Affinity (<1 nM) Lower Affinity Lower Affinity

Note: Data for Morphine, Fentanyl, and DAMGO are representative values from the literature. The expected affinity for this compound is based on qualitative statements of its high potency.[1]

This compound is reported to be approximately 10 times more potent than levorphanol, which itself is 6-8 times more potent than morphine, suggesting a very high affinity for the μ-opioid receptor.[1]

Opioid Receptor Functional Activity (EC50 and Emax)

Functional activity assays, such as the [³⁵S]GTPγS binding assay, measure the cellular response to receptor activation. The EC50 (half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal possible effect. The Emax represents the maximum effect produced by the agonist.

Table 2: Representative Functional Activity (EC50 and Emax) of Potent μ-Opioid Agonists in [³⁵S]GTPγS Binding Assays

CompoundEC50 (nM)Emax (% of DAMGO)
Morphine (Reference) 20 - 70[6]Partial Agonist (~60-80%)[7]
Fentanyl (Example) 1 - 10[6]Partial Agonist (~80%)[7]
DAMGO (Full Agonist) 10 - 50[8]100% (by definition)
This compound (Expected) Low nM range Full or High-Efficacy Partial Agonist

Note: Data are representative values from the literature. The expected functional activity for this compound is inferred from its classification as a potent opioid analgesic.

Cellular and Molecular Effects of this compound

Activation of the μ-opioid receptor by this compound initiates a series of intracellular signaling events. These events are primarily mediated by the coupling of the receptor to inhibitory G proteins (Gi/o).[9]

G Protein-Dependent Signaling

Upon agonist binding, the μ-opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins.[10] The Gα subunit exchanges GDP for GTP, causing its dissociation from the Gβγ dimer.[10] Both Gα-GTP and Gβγ can then modulate the activity of various downstream effectors:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This reduction in cAMP can affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways.

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels.[9] It activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[11] This hyperpolarization reduces neuronal excitability. Additionally, the Gβγ subunit inhibits N-type voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases the release of neurotransmitters like glutamate (B1630785) and substance P from presynaptic terminals.[9]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Opioid receptor activation can also lead to the activation of MAPK pathways, such as ERK1/2, which are involved in regulating various cellular processes including gene expression and cell survival.[10]

β-Arrestin-Mediated Signaling and Receptor Regulation

Following prolonged or high-concentration agonist exposure, the μ-opioid receptor becomes phosphorylated by G protein-coupled receptor kinases (GRKs).[12] This phosphorylation promotes the binding of β-arrestin proteins to the receptor.[8] β-arrestin binding has two major consequences:

  • Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor to further agonist stimulation.[8] β-arrestins also act as adaptor proteins, facilitating the internalization of the receptor from the cell surface via clathrin-mediated endocytosis.[13]

  • G Protein-Independent Signaling: β-arrestins can also act as signal transducers themselves, initiating signaling cascades that are independent of G protein activation.[14] This can include the activation of certain MAPK pathways.

The balance between G protein-dependent and β-arrestin-dependent signaling can influence the therapeutic and adverse effects of opioid agonists. Ligands that preferentially activate G protein signaling over β-arrestin recruitment are known as "biased agonists" and are an area of active research for developing safer analgesics.[15]

Mandatory Visualizations

Signaling Pathways

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G Protein Signaling cluster_arrestin β-Arrestin Signaling This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Activates P_MOR Phosphorylated MOR G_alpha Gαi-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates VGCC N-type Ca2+ Channel G_betagamma->VGCC Inhibits MAPK MAPK Cascade (e.g., ERK1/2) G_betagamma->MAPK Activates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) VGCC->Ca_influx GRK->MOR Phosphorylates beta_arrestin β-Arrestin P_MOR->beta_arrestin Recruits Desensitization Receptor Desensitization beta_arrestin->Desensitization Internalization Receptor Internalization beta_arrestin->Internalization Arrestin_MAPK MAPK Signaling beta_arrestin->Arrestin_MAPK Activates

Caption: μ-Opioid Receptor Signaling Pathway.

Experimental Workflows

experimental_workflows cluster_radioligand Radioligand Binding Assay Workflow cluster_gtp [³⁵S]GTPγS Binding Assay Workflow start_radio Start prep_membranes_radio Prepare Cell Membranes with Opioid Receptors start_radio->prep_membranes_radio setup_assay Set up Assay: - Total Binding - Non-specific Binding - Competitive Binding prep_membranes_radio->setup_assay incubate_radio Incubate to Reach Equilibrium setup_assay->incubate_radio filter_radio Rapid Filtration to Separate Bound and Free Radioligand incubate_radio->filter_radio quantify_radio Quantify Radioactivity (Scintillation Counting) filter_radio->quantify_radio analyze_radio Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki quantify_radio->analyze_radio end_radio End analyze_radio->end_radio start_gtp Start prep_membranes_gtp Prepare Cell Membranes with Opioid Receptors start_gtp->prep_membranes_gtp setup_gtp Set up Assay: - Basal Binding - Non-specific Binding - Agonist-stimulated Binding prep_membranes_gtp->setup_gtp incubate_gtp Incubate with Agonist and [³⁵S]GTPγS setup_gtp->incubate_gtp filter_gtp Rapid Filtration to Separate Bound and Free [³⁵S]GTPγS incubate_gtp->filter_gtp quantify_gtp Quantify Radioactivity (Scintillation Counting) filter_gtp->quantify_gtp analyze_gtp Data Analysis: - Calculate Specific Binding - Generate Dose-Response Curve - Determine EC50 and Emax quantify_gtp->analyze_gtp end_gtp End analyze_gtp->end_gtp

Caption: Experimental Workflows for Opioid Receptor Assays.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the μ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A selective μ-opioid receptor radioligand with high affinity, such as [³H]-DAMGO.

  • Test Compound: this compound or other opioid ligand.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration that results in approximately 10-15% of the total radioligand being specifically bound.

  • Assay Setup: In a 96-well plate, prepare the following in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd, e.g., 1 nM [³H]-DAMGO), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control (10 µM Naloxone), and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, and varying concentrations of the test compound (e.g., this compound, typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[5]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

[³⁵S]GTPγS Binding Assay

This protocol describes a functional assay to measure the activation of G proteins by an agonist at the μ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Test Compound: this compound or other opioid agonist.

  • GDP: Guanosine 5'-diphosphate.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled GTPγS.

  • Assay Buffer: Typically 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay buffer.

    • GDP (to a final concentration of 10-100 µM).

    • Varying concentrations of the test compound (agonist). For non-specific binding wells, add unlabeled GTPγS (10 µM).

    • Membrane suspension (typically 5-20 µg of protein per well).

  • Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiation of Reaction: Add [³⁵S]GTPγS (to a final concentration of 0.1-0.5 nM) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.[16]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific agonist-stimulated binding.

    • Plot the specific binding as a function of the logarithm of the agonist concentration to generate a dose-response curve.

    • Determine the EC50 and Emax values using non-linear regression analysis.[17]

Conclusion

This compound is a highly potent μ-opioid receptor agonist, and its cellular and molecular effects are consistent with the established signaling pathways for this class of compounds. While specific quantitative data for this compound remains elusive in the public domain, the provided methodologies and representative data from other potent opioids offer a robust framework for its characterization. A thorough understanding of its binding affinity, functional efficacy, and downstream signaling pathways is essential for both basic research and the development of novel therapeutics with improved safety profiles. The detailed protocols and visualizations in this guide are intended to support researchers in their efforts to further elucidate the pharmacology of this compound and other potent opioid ligands.

References

Phenomorphan and its interaction with G-protein coupled receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Interaction of Phenomorphan with G-protein Coupled Receptors

Abstract

This compound is a potent synthetic opioid analgesic belonging to the morphinan (B1239233) class of compounds. Its pharmacological effects are primarily mediated through its interaction with G-protein coupled receptors (GPCRs), specifically the μ-opioid receptor (MOR). This document provides a comprehensive technical overview of the molecular interactions, signaling pathways, and experimental methodologies relevant to characterizing this compound's activity at GPCRs. It is intended for researchers, scientists, and professionals in the fields of pharmacology and drug development. The guide details the canonical Gi/o-protein and β-arrestin signaling cascades initiated by opioid receptor activation. Furthermore, it furnishes detailed protocols for key in vitro assays—radioligand binding, cAMP inhibition, and β-arrestin recruitment—that are essential for determining the binding affinity, functional potency, and potential signaling bias of ligands like this compound.

Introduction to this compound

This compound, or (-)-3-hydroxy-N-(2-phenylethyl)morphinan, is a powerful opioid agonist. Its structure is notable for the N-phenethyl group, which significantly enhances its affinity for the μ-opioid receptor[1]. This structural feature renders this compound approximately 10 times more potent than levorphanol, and consequently, 60 to 80 times more potent than morphine[1]. Like other opioids, its therapeutic and adverse effects—including analgesia, euphoria, respiratory depression, and nausea—stem from its engagement with opioid receptors, which are members of the class A GPCR family[1][2]. A thorough understanding of its interaction with these receptors at a molecular level is critical for both mechanistic insight and the development of safer analgesics.

Quantitative Pharmacological Profile

A complete pharmacological profile requires quantitative data on a ligand's binding affinity and functional potency at its target receptors. While specific experimental values for this compound are not widely published, this section outlines the key parameters and provides data for the reference compound, morphine, to establish a comparative baseline.

Table 1: Opioid Receptor Binding Affinities (Ki)

This table summarizes the equilibrium dissociation constant (Ki) for ligands at the three primary opioid receptors: mu (μ), delta (δ), and kappa (κ). A lower Ki value indicates a higher binding affinity.

Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
This compound High affinity expected; specific value not available in cited literature.Not available in cited literature.Not available in cited literature.
Morphine 1-100[2]>1000>1000
Naloxone (Antagonist) 1.52 ± 0.07[2]25.116.4

Table 2: Functional Potency and Efficacy (cAMP Inhibition)

This table presents the half-maximal effective concentration (EC50) and maximum effect (Emax) for G-protein activation, typically measured via inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production. A lower EC50 value signifies greater potency.

CompoundReceptorEC50 (nM)Emax (% Inhibition)
This compound μ-OpioidExpected to be highly potent; specific value not available in cited literature.Expected to be a full agonist; specific value not available in cited literature.
DAMGO (Reference Agonist) μ-OpioidSubnanomolar to 2-digit nanomolar range reported across labs[3].100% (by definition)

Core Signaling Pathways of Opioid Receptors

Opioid receptor activation by an agonist like this compound initiates two principal intracellular signaling cascades: the canonical G-protein pathway and the β-arrestin pathway. The relative engagement of these pathways defines the ligand's potential for "functional selectivity" or "biased agonism," a critical concept in modern drug development[4][5][6].

G-protein Dependent Signaling

Opioid receptors primarily couple to inhibitory G-proteins (Gi/o)[7]. Agonist binding induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors[7][8].

  • Gαi/o Subunit: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cAMP[7][9]. This reduction in cAMP prevents the activation of Protein Kinase A (PKA)[10].

  • Gβγ Subunit: Modulates ion channel activity by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs)[8][10]. This results in neuronal hyperpolarization and reduced neurotransmitter release, respectively, underpinning the analgesic effect.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_intra Intracellular Space This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds G_protein Gi/o Protein (αβγ-GDP) MOR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Reduces Production GIRK GIRK Channel (K+) Hyperpolarization Hyperpolarization GIRK->Hyperpolarization VGCC VGCC (Ca2+) Neurotransmitter Neurotransmitter Release ↓ VGCC->Neurotransmitter G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits PKA PKA Activity ↓ cAMP->PKA

Caption: Canonical Gi/o-protein signaling pathway activated by this compound.
β-Arrestin Mediated Signaling and Regulation

Prolonged or strong agonist stimulation leads to receptor desensitization, a process initiated by G-protein-coupled receptor kinases (GRKs) that phosphorylate the receptor's intracellular tail[7][11]. This phosphorylation creates a binding site for β-arrestin proteins.

  • Desensitization: β-arrestin binding sterically hinders G-protein coupling, effectively uncoupling the receptor from its primary signaling pathway[7].

  • Internalization: β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery (e.g., clathrin, AP-2) to promote receptor internalization into endosomes[7].

  • Signal Transduction: From within the endosome, β-arrestin can initiate a second wave of G-protein-independent signaling, notably by activating cascades like the mitogen-activated protein kinase (MAPK) pathway[12].

The degree to which a ligand promotes β-arrestin recruitment versus G-protein activation is a measure of its signaling bias. Ligands biased away from β-arrestin recruitment are hypothesized to produce robust analgesia with fewer side effects and reduced tolerance.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_intra Intracellular Space MOR_active Active MOR GRK GRK MOR_active->GRK Recruits MOR_p Phosphorylated MOR GRK->MOR_active Phosphorylates B_Arrestin β-Arrestin MOR_p->B_Arrestin Recruits MOR_Arrestin MOR-Arrestin Complex MOR_p->MOR_Arrestin B_Arrestin->MOR_Arrestin Desensitization Desensitization (G-protein uncoupling) MOR_Arrestin->Desensitization Internalization Internalization (Endocytosis) MOR_Arrestin->Internalization MAPK MAPK Pathway (e.g., ERK) MOR_Arrestin->MAPK Scaffolds

Caption: β-arrestin recruitment and signaling pathway.

Experimental Protocols

The following sections provide detailed, representative protocols for the in vitro characterization of this compound's interaction with GPCRs.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of this compound for the human μ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).

  • Test Compound: this compound.

  • Non-specific Control: Naloxone at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Apparatus: 96-well plates, cell harvester with glass fiber filters, scintillation counter.

Protocol: [13]

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup (in triplicate):

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of this compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place filters in scintillation vials with fluid and measure radioactivity (in Counts Per Minute, CPM).

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Receptor Membranes a1 Plate Setup (96-well): Total, Non-specific, & Competitive Binding Wells p1->a1 p2 Prepare Reagents: [3H]-DAMGO, this compound, Naloxone, Buffer p2->a1 a2 Incubate (e.g., 90 min at RT) a1->a2 a3 Filtration & Washing (Cell Harvester) a2->a3 a4 Scintillation Counting (Measure CPM) a3->a4 d1 Calculate Specific Binding a4->d1 d2 Plot Competition Curve (% Specific Binding vs [Log this compound]) d1->d2 d3 Determine IC50 (Non-linear Regression) d2->d3 d4 Calculate Ki (Cheng-Prusoff Equation) d3->d4

Caption: Workflow for a radioligand competitive binding assay.
cAMP Inhibition Assay

This functional assay measures a ligand's ability to activate Gi/o-protein signaling by quantifying the resulting decrease in intracellular cAMP levels.

Objective: To determine the EC50 and Emax of this compound for inhibiting adenylyl cyclase.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human μ-opioid receptor.

  • Stimulant: Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test Compound: this compound.

  • Detection Kit: A commercial cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).

  • Apparatus: 384-well plates, HTRF-compatible plate reader.

Protocol: [9][14]

  • Cell Plating: Seed cells into 384-well plates and incubate overnight.

  • Compound Addition: Prepare serial dilutions of this compound. Add to appropriate wells.

  • Stimulation: Add a pre-determined concentration of forskolin (typically its EC80) to all wells to stimulate cAMP production. This creates a signal window to measure inhibition.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Detection: Lyse the cells and add the cAMP detection reagents (e.g., d2-labeled cAMP and Eu³⁺-cryptate labeled anti-cAMP antibody for HTRF) as per the manufacturer's protocol.

  • Final Incubation: Incubate at room temperature in the dark for 60 minutes.

  • Signal Measurement: Read the plate on a compatible reader (e.g., HTRF reader measuring emission at 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • Convert ratios to cAMP concentration using a standard curve.

    • Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.

    • Determine EC50 and Emax values using non-linear regression.

cAMP_Assay_Workflow s1 Seed MOR-expressing cells in 384-well plate s2 Add serial dilutions of this compound s1->s2 s3 Add Forskolin to stimulate cAMP s2->s3 s4 Incubate (e.g., 30 min at RT) s3->s4 s5 Add HTRF Detection Reagents s4->s5 s6 Incubate (60 min, dark) s5->s6 s7 Read Plate (HTRF Reader) s6->s7 s8 Analyze Data: Plot % Inhibition vs [Log this compound] Determine EC50 & Emax s7->s8

Caption: Workflow for a HTRF-based cAMP inhibition assay.
β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, providing a direct readout of the second major signaling pathway. Technologies like DiscoverX's PathHunter are commonly used.

Objective: To quantify this compound-induced β-arrestin recruitment to the μ-opioid receptor.

Materials:

  • Cell Line: A PathHunter cell line co-expressing the μ-opioid receptor tagged with ProLink (PK) and β-arrestin tagged with Enzyme Acceptor (EA).

  • Test Compound: this compound.

  • Detection Reagents: PathHunter detection reagents (containing Galacton Star substrate).

  • Apparatus: 384-well plates, chemiluminescence plate reader.

Protocol: [15]

  • Cell Plating: Dispense PathHunter cells into a 384-well assay plate and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the PathHunter detection reagents according to the manufacturer's protocol.

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Signal Measurement: Read the chemiluminescent signal on a plate reader. The signal is proportional to the extent of enzyme complementation, and thus, β-arrestin recruitment.

  • Data Analysis:

    • Plot the relative light units (RLU) against the log concentration of this compound.

    • Determine the EC50 and Emax for β-arrestin recruitment using non-linear regression.

Arrestin_Assay_Workflow s1 Seed PathHunter cells in 384-well plate (MOR-PK + βArr-EA) s2 Add serial dilutions of this compound s1->s2 s3 Incubate (90 min at 37°C) s2->s3 s4 Add Chemiluminescent Substrate s3->s4 s5 Incubate (60 min at RT) s4->s5 s6 Read Chemiluminescence (RLU) s5->s6 s7 Analyze Data: Plot RLU vs [Log this compound] Determine EC50 & Emax s6->s7

References

Methodological & Application

Application Notes and Protocols: Use of Potent µ-Opioid Agonists in Animal Models of Neuropathic Pain with Reference to Phenomorphan

Author: BenchChem Technical Support Team. Date: December 2025

A-1: Introduction

Phenomorphan is a potent opioid analgesic, estimated to be approximately 10 times more potent than levorphanol (B1675180) and consequently 60-80 times more potent than morphine.[1] Its high potency is attributed to the N-phenethyl group, which enhances its affinity for the µ-opioid receptor.[1] Despite its potency, this compound is not currently used in medicine and is classified as a Schedule I controlled substance in the United States, indicating no currently accepted medical use and a high potential for abuse.[2] Consequently, there is a significant lack of recent, publicly available research on its application in animal models of neuropathic pain.

These application notes provide a generalized framework for researchers interested in studying potent µ-opioid agonists in rodent models of neuropathic pain. While specific quantitative data and detailed protocols for this compound are unavailable in the scientific literature, this document utilizes data and methodologies from studies on other potent µ-opioid agonists, such as morphine, to serve as a comprehensive guide. The provided protocols for common neuropathic pain models, such as Spinal Nerve Ligation (SNL) and Chronic Constriction Injury (CCI), along with data presentation formats and visualizations of relevant signaling pathways, can be adapted for the study of novel or less-characterized opioid compounds.

A-2: Quantitative Data Summary

The following tables summarize representative quantitative data for the efficacy of potent µ-opioid agonists in preclinical neuropathic pain models. Due to the lack of specific data for this compound, the information presented here is based on studies involving morphine.

Table 1: Efficacy of Morphine in the Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

Outcome MeasureRoute of AdministrationDose RangePeak Effect TimepointEfficacyReference
Mechanical Allodynia (von Frey test)Intrathecal0.1 - 5 µg30 minutesDose-dependent inhibition of neuronal responses[3]
Mechanical Allodynia (von Frey test)Systemic (s.c.)1 - 6 mg/kg30 - 60 minutesLess effective than intrathecal administration[3]
Thermal HyperalgesiaIntrathecal0.1 - 5 µg30 minutesDose-dependent inhibition of neuronal responses[3]

Table 2: Efficacy of Morphine in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

Outcome MeasureRoute of AdministrationMinimal Effective Dose (MED)Effect on Neuronal ActivityReference
Spontaneous Neuronal ActivitySystemic0.3 mg/kgReduction[4]
Evoked Neuronal ActivitySystemic0.3 mg/kgReduction[4]

A-3: Experimental Protocols

Protocol 1: Spinal Nerve Ligation (SNL) Model in Rats

Objective: To induce a consistent and long-lasting state of neuropathic pain characterized by mechanical allodynia and thermal hyperalgesia.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical instruments (scissors, forceps, retractors)

  • 6-0 silk suture

  • Wound clips or sutures for skin closure

  • Analgesics for post-operative care (e.g., carprofen)

  • Sterile saline

Procedure:

  • Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2-2.5% for maintenance).

  • Place the animal in a prone position and shave the back region over the lumbosacral area.

  • Make a midline incision at the L4-S2 level.

  • Separate the paraspinal muscles from the spinous processes at the L5 and L6 levels to expose the L6 transverse process.

  • Carefully remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.

  • Isolate the L5 spinal nerve and tightly ligate it with a 6-0 silk suture.

  • Ensure the ligation is secure but does not sever the nerve.

  • Close the muscle layer with sutures and the skin incision with wound clips.

  • Administer post-operative analgesia and allow the animal to recover on a warming pad.

  • Monitor the animal's recovery and wound healing. Behavioral testing can typically commence 7 days post-surgery.

Protocol 2: Chronic Constriction Injury (CCI) Model in Mice

Objective: To create a model of neuropathic pain through loose ligation of the sciatic nerve.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical instruments

  • 4-0 chromic gut or silk sutures

  • Wound clips or sutures for skin closure

  • Analgesics for post-operative care

  • Sterile saline

Procedure:

  • Anesthetize the mouse with isoflurane.

  • Place the animal in a prone position and make a small incision on the lateral surface of the mid-thigh.

  • Separate the biceps femoris muscle by blunt dissection to expose the sciatic nerve.

  • Carefully free the nerve from the surrounding connective tissue.

  • Place four loose ligatures of 4-0 chromic gut or silk suture around the sciatic nerve, approximately 1 mm apart.

  • The ligatures should be tied just tightly enough to cause a slight constriction of the nerve without arresting circulation.

  • Close the muscle and skin layers with sutures or wound clips.

  • Provide post-operative analgesia and monitor the animal's recovery.

  • Behavioral signs of neuropathic pain typically develop within 7-10 days.

Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)

Objective: To quantify the withdrawal threshold to a non-noxious mechanical stimulus.

Materials:

  • Set of calibrated von Frey filaments

  • Elevated mesh platform

  • Testing chambers

Procedure:

  • Acclimatize the animal to the testing environment by placing it in a testing chamber on the elevated mesh platform for at least 15-20 minutes before testing.

  • Begin with a von Frey filament in the middle of the force range and apply it to the plantar surface of the hind paw.

  • The filament should be applied with enough force to cause it to bend, and this pressure should be held for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the up-down method to determine the 50% withdrawal threshold. If the animal withdraws, use a weaker filament for the next application. If there is no response, use a stronger filament.

  • Record the pattern of responses and calculate the 50% withdrawal threshold using the appropriate formula.

A-4: Signaling Pathways and Experimental Workflows

Diagram 1: Generalized µ-Opioid Receptor Signaling in Pain Modulation

mu_opioid_signaling Opioid Potent µ-Opioid Agonist (e.g., this compound, Morphine) MOR µ-Opioid Receptor (MOR) Opioid->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits K_channel GIRK Channels (K+ Channels) G_protein->K_channel Activates cAMP cAMP AC->cAMP Produces Neurotransmitter_release Reduced Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_channel->Neurotransmitter_release Leads to Hyperpolarization Postsynaptic Hyperpolarization K_channel->Hyperpolarization Leads to Analgesia Analgesia Neurotransmitter_release->Analgesia Hyperpolarization->Analgesia

Caption: µ-Opioid receptor signaling cascade leading to analgesia.

Diagram 2: Experimental Workflow for Assessing Analgesic Efficacy

experimental_workflow Model_Induction Induction of Neuropathic Pain Model (e.g., SNL or CCI) Baseline Baseline Behavioral Testing (e.g., von Frey, Hargreaves) Model_Induction->Baseline Drug_Admin Drug Administration (this compound or Vehicle) Baseline->Drug_Admin Post_Drug_Testing Post-treatment Behavioral Testing (at various time points) Drug_Admin->Post_Drug_Testing Data_Analysis Data Analysis (e.g., Dose-response curves, %MPE) Post_Drug_Testing->Data_Analysis Results Results and Interpretation Data_Analysis->Results

Caption: Workflow for evaluating a compound in a neuropathic pain model.

Diagram 3: Central Sensitization in Neuropathic Pain

central_sensitization Nerve_Injury Peripheral Nerve Injury Ectopic_Discharge Ectopic Discharges from Injured Neurons Nerve_Injury->Ectopic_Discharge Spinal_Cord Spinal Cord Dorsal Horn Ectopic_Discharge->Spinal_Cord Glutamate_Release Increased Glutamate and Substance P Release Spinal_Cord->Glutamate_Release NMDA_Activation Activation of NMDA Receptors Glutamate_Release->NMDA_Activation Ca_Influx Increased Intracellular Ca2+ NMDA_Activation->Ca_Influx Second_Messengers Activation of Second Messenger Systems (e.g., PKC, PKA) Ca_Influx->Second_Messengers Gene_Expression Changes in Gene Expression Second_Messengers->Gene_Expression Central_Sensitization Central Sensitization (Allodynia, Hyperalgesia) Gene_Expression->Central_Sensitization

Caption: Key events in the development of central sensitization.

References

Application Notes and Protocols for Phenomorphan Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenomorphan is a potent synthetic opioid analgesic belonging to the morphinan (B1239233) class of compounds. It is a μ-opioid receptor (MOR) agonist with a potency estimated to be approximately 60 to 80 times that of morphine. Due to its high potency and classification as a Schedule I controlled substance in the United States, research involving this compound requires strict adherence to regulatory guidelines and careful dose selection. These application notes provide an overview of this compound's pharmacology, estimated dosing guidelines for rodent studies, and detailed protocols for assessing its analgesic effects using common behavioral assays.

Pharmacology of this compound

This compound exerts its analgesic effects primarily by acting as an agonist at the μ-opioid receptor, a G-protein coupled receptor (GPCR). Activation of the MOR leads to a cascade of intracellular signaling events, ultimately resulting in the inhibition of neuronal excitability and the reduction of pain signal transmission.

Data Presentation: Estimated Analgesic Potency

Due to the limited availability of published data on this compound, the following table provides estimated median effective doses (ED50) for analgesia in common rodent models. These estimations are derived from the known potency of this compound relative to morphine and established ED50 values for morphine in these assays. Researchers should consider these as starting points for dose-ranging studies.

CompoundAnimal ModelAssayRoute of AdministrationEstimated ED50 (mg/kg)Morphine ED50 (mg/kg)[1][2][3][4]
This compound MouseTail-Flick TestSubcutaneous (SC)~ 0.0543.25
This compound MouseHot Plate TestSubcutaneous (SC)~ 0.1498.98
This compound RatTail-Flick TestSubcutaneous (SC)~ 0.0432.6
This compound RatHot Plate TestSubcutaneous (SC)~ 0.0432.6 - 4.5

Note: The estimated ED50 for this compound is calculated by dividing the ED50 of morphine by a conservative potency factor of 60. Actual effective doses may vary depending on the specific strain, sex, and age of the animals, as well as the experimental conditions. It is crucial to perform a dose-response study to determine the optimal dose for a specific experiment.

Experimental Protocols

Protocol 1: Assessment of Antinociceptive Activity using the Tail-Flick Test in Rats

Objective: To evaluate the analgesic effect of this compound by measuring the latency of a rat to withdraw its tail from a noxious thermal stimulus.

Materials:

  • This compound hydrochloride (or other salt form)

  • Sterile saline for injection (0.9% NaCl)

  • Tail-flick analgesia meter (radiant heat source)

  • Animal restrainers

  • Male Sprague-Dawley rats (200-250 g)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Acclimation: Acclimate the rats to the testing room and restrainers for at least 30 minutes before the experiment to minimize stress-induced analgesia.[5]

  • Baseline Latency: Gently place a rat in the restrainer. Position the rat's tail such that the radiant heat source is focused on the distal third of the tail. Activate the heat source and start the timer. The time taken for the rat to flick its tail out of the beam is recorded as the baseline latency. A cut-off time (typically 10-15 seconds) should be established to prevent tissue damage.[6][7] Repeat this measurement two more times with a 5-minute interval between each measurement and calculate the mean baseline latency.

  • Drug Administration: Prepare a stock solution of this compound in sterile saline. Administer the desired dose of this compound or vehicle (saline) via subcutaneous injection in the loose skin of the rat's back.

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement as described in step 2.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the following formula: %MPE = [(Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

  • Dose-Response Curve: To determine the ED50, test a range of doses and plot the %MPE against the logarithm of the dose.

Protocol 2: Assessment of Antinociceptive Activity using the Hot Plate Test in Mice

Objective: To assess the central analgesic activity of this compound by measuring the reaction time of a mouse to a thermal stimulus applied to its paws.

Materials:

  • This compound hydrochloride (or other salt form)

  • Sterile saline for injection (0.9% NaCl)

  • Hot plate apparatus with a constant temperature surface

  • Plexiglas cylinder to confine the mouse on the hot plate

  • Male C57BL/6 mice (20-25 g)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.

  • Apparatus Setup: Set the temperature of the hot plate to a constant, non-damaging temperature (e.g., 52-55°C).[8]

  • Baseline Latency: Gently place a mouse on the hot plate within the Plexiglas cylinder and immediately start a timer. Observe the mouse for nocifensive behaviors such as licking or shaking of a hind paw, or jumping. The time until the first clear sign of a pain response is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) must be set to prevent tissue injury.[4][9]

  • Drug Administration: Prepare a stock solution of this compound in sterile saline. Administer the desired dose of this compound or vehicle (saline) via subcutaneous injection in the loose skin of the mouse's back.

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 45, and 60 minutes), repeat the hot plate latency measurement as described in step 3.

  • Data Analysis: Calculate the %MPE as described in the tail-flick test protocol.

  • Dose-Response Curve: Generate a dose-response curve by testing a range of this compound doses to determine the ED50.

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Agonist Binding G_protein Gαi/o and Gβγ subunits MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel GIRK Channel (K+ Efflux) G_protein->K_channel Activation Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Reduced_Neurotransmission Reduced Neurotransmitter Release (e.g., Glutamate) Ca_channel->Reduced_Neurotransmission Analgesia Analgesia Hyperpolarization->Analgesia Reduced_Neurotransmission->Analgesia G Start Start Acclimation Animal Acclimation (30 min) Start->Acclimation Baseline Measure Baseline Nociceptive Threshold Acclimation->Baseline Drug_Admin Administer this compound or Vehicle (SC) Baseline->Drug_Admin Time_Points Wait for Predetermined Time Points Drug_Admin->Time_Points Post_Treatment Measure Post-Treatment Nociceptive Threshold Time_Points->Post_Treatment Post_Treatment->Time_Points Repeat for each time point Data_Analysis Calculate %MPE and Analyze Data Post_Treatment->Data_Analysis End End Data_Analysis->End

References

Phenomorphan: Application Notes and Protocols for Tail-Flick and Hot-Plate Analgesia Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phenomorphan, a potent opioid analgesic, in two standard preclinical models of nociception: the tail-flick and hot-plate tests. The included protocols are intended to guide researchers in the design and execution of experiments to evaluate the antinociceptive properties of this compound.

Introduction

This compound is a powerful opioid analgesic that is not currently in medical use.[1] Its high potency is attributed to the N-phenethyl group, which enhances its affinity for the μ-opioid receptor.[1] In preclinical studies, N-phenethyl derivatives of morphine have demonstrated significantly greater analgesic efficacy than morphine itself. Specifically, a structurally related N-phenethyl morphine derivative was found to be 28 times more potent in the tail-flick test and 22 times more potent in the hot-plate test in mice.[2][3] this compound is approximately 10 times more potent than levorphanol, which itself is 6-8 times more potent than morphine.[1]

The tail-flick and hot-plate tests are common assays for evaluating the efficacy of centrally acting analgesics.[3] The tail-flick test measures a spinal reflex to a thermal stimulus, while the hot-plate test assesses a more complex supraspinal response to heat.

Quantitative Data Summary

The following tables summarize the relative potency of this compound and provide estimated effective dose ranges for preclinical studies based on its potency relative to morphine.

Table 1: Relative Analgesic Potency of this compound

CompoundPotency Relative to Morphine (Oral)Reference
This compound60 - 80x[1]

Table 2: Estimated Effective Dose (ED₅₀) of this compound in Rodent Models

TestAnimal ModelEstimated ED₅₀ (subcutaneous)Basis of Estimation
Tail-FlickMouse0.1 - 0.5 mg/kgBased on 28-fold higher potency of a related compound compared to morphine's typical ED₅₀ of 3-10 mg/kg.[2][3]
Hot-PlateMouse0.2 - 0.7 mg/kgBased on 22-fold higher potency of a related compound compared to morphine's typical ED₅₀ of 5-15 mg/kg.[2][3]

Note: These are estimated dose ranges. It is crucial to perform dose-response studies to determine the precise ED₅₀ for this compound in a specific experimental setup.

Experimental Protocols

Tail-Flick Test Protocol

Objective: To assess the spinal analgesic effect of this compound by measuring the latency of a tail-flick response to a thermal stimulus.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Tail-flick analgesia meter with a radiant heat source

  • Animal restrainers

  • Syringes and needles for administration

  • Laboratory mice or rats

Procedure:

  • Acclimatization: Acclimate animals to the laboratory environment for at least one week before testing.

  • Habituation: On two consecutive days prior to the experiment, habituate the animals to the restrainer and the tail-flick apparatus to minimize stress-induced analgesia.

  • Baseline Latency: On the day of the experiment, determine the baseline tail-flick latency for each animal.

    • Gently place the animal in the restrainer.

    • Focus the radiant heat source on the distal third of the tail.

    • Start the timer and measure the time until the animal flicks its tail.

    • A cut-off time (typically 10-15 seconds) must be set to prevent tissue damage. If the animal does not respond within the cut-off time, the test is terminated, and the cut-off time is recorded.

    • Perform three baseline measurements for each animal and calculate the average.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-Treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Hot-Plate Test Protocol

Objective: To evaluate the supraspinal analgesic effect of this compound by measuring the reaction time of an animal to a heated surface.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Hot-plate analgesia meter set to a constant temperature (e.g., 55 ± 0.5°C)

  • Transparent observation cylinder

  • Syringes and needles for administration

  • Laboratory mice or rats

Procedure:

  • Acclimatization and Habituation: Follow the same procedures as for the tail-flick test.

  • Baseline Latency:

    • Place the animal on the heated surface of the hot plate and immediately start the timer.

    • Observe the animal for nociceptive responses such as paw licking, shaking, or jumping.

    • Stop the timer at the first sign of a nociceptive response and record the latency.

    • A cut-off time (typically 30-60 seconds) must be established to prevent paw injury.

    • Determine the average baseline latency from two to three measurements.

  • Drug Administration: Administer this compound or vehicle.

  • Post-Treatment Latency: Measure the hot-plate latency at specified time intervals post-administration.

  • Data Analysis: Calculate the %MPE as described for the tail-flick test.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed signaling pathway for this compound-induced analgesia and the experimental workflows for the tail-flick and hot-plate tests.

G This compound μ-Opioid Receptor Signaling Pathway This compound This compound mu_receptor μ-Opioid Receptor (μOR) This compound->mu_receptor g_protein Gi/o Protein Activation mu_receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase k_channel Activation of K+ Channels g_protein->k_channel ca_channel Inhibition of Ca2+ Channels g_protein->ca_channel camp ↓ cAMP Levels adenylyl_cyclase->camp hyperpolarization Neuronal Hyperpolarization k_channel->hyperpolarization neurotransmitter_release ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) ca_channel->neurotransmitter_release analgesia Analgesia hyperpolarization->analgesia neurotransmitter_release->analgesia

Caption: Proposed signaling pathway of this compound-induced analgesia.

G Tail-Flick Test Experimental Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization habituation Habituation to Apparatus (2 days) acclimatization->habituation baseline Measure Baseline Tail-Flick Latency habituation->baseline drug_admin Administer this compound or Vehicle baseline->drug_admin post_treatment Measure Post-Treatment Latency at Time Points drug_admin->post_treatment data_analysis Calculate %MPE post_treatment->data_analysis end End data_analysis->end

Caption: Experimental workflow for the tail-flick test.

G Hot-Plate Test Experimental Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization habituation Habituation to Apparatus (2 days) acclimatization->habituation baseline Measure Baseline Hot-Plate Latency habituation->baseline drug_admin Administer this compound or Vehicle baseline->drug_admin post_treatment Measure Post-Treatment Latency at Time Points drug_admin->post_treatment data_analysis Calculate %MPE post_treatment->data_analysis end End data_analysis->end

Caption: Experimental workflow for the hot-plate test.

References

Application Notes and Protocols: Utilizing Phenomorphan for the Study of Opioid Tolerance and Dependence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opioid tolerance and dependence remain significant challenges in pain management and major contributors to the opioid crisis.[1][2][3] Tolerance, a state of reduced responsiveness to a drug's effects, necessitates dose escalation to maintain efficacy, increasing the risk of side effects and overdose.[1][3] Dependence is a physiological adaptation to the presence of the drug, leading to withdrawal symptoms upon abrupt cessation or administration of an antagonist.[3] Understanding the molecular and cellular mechanisms underlying these phenomena is crucial for the development of safer and more effective opioid analgesics.[2][4]

Phenomorphan is a potent opioid analgesic that is approximately 10 times more potent than levorphanol, which itself is 6-8 times more potent than morphine.[5] Its high affinity for the µ-opioid receptor makes it a valuable tool for studying the neurobiological changes associated with chronic opioid exposure.[5] These application notes provide detailed protocols for inducing and assessing opioid tolerance and dependence in preclinical rodent models using this compound.

Pharmacological Profile of this compound

A thorough understanding of this compound's pharmacological properties is essential for designing and interpreting studies on tolerance and dependence.

PropertyDescriptionReference
Mechanism of Action Potent µ-opioid receptor agonist.[5]
Potency Approximately 60-80 times more potent than morphine.[5]
Key Structural Feature The N-phenethyl group significantly enhances its affinity for the µ-opioid receptor.[5]
Common Side Effects Similar to other opiates, including itching, nausea, and respiratory depression.[5]

Experimental Protocols

The following protocols are designed for use in adult male Sprague Dawley rats (220–300 g), a common model in pain and addiction research.[6] All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Induction of this compound Tolerance

This protocol describes a method for inducing tolerance to the analgesic effects of this compound.

Materials:

  • This compound hydrochloride (dissolved in sterile saline)

  • Sterile saline solution (0.9% NaCl)

  • Syringes and needles for subcutaneous (SC) injection

  • Apparatus for assessing nociception (e.g., hot plate, tail-flick analgesia meter)

  • Animal scale

Procedure:

  • Baseline Nociceptive Testing:

    • Habituate animals to the testing environment and procedures for 3-5 days prior to the experiment to minimize stress-induced analgesia.

    • On the day of the experiment, determine the baseline nociceptive threshold for each animal using the hot plate or tail-flick test. A cut-off time should be established to prevent tissue damage.

  • This compound Administration:

    • Divide animals into a control group (receiving saline) and an experimental group (receiving this compound).

    • Administer this compound subcutaneously twice daily (e.g., 9:00 AM and 5:00 PM) for 7 consecutive days.

    • Note on Dosing: Due to the high potency of this compound, an initial dose of 0.05-0.1 mg/kg is recommended. This dose may need to be escalated during the 7-day period to maintain a consistent analgesic effect, which is indicative of tolerance development.

  • Assessment of Tolerance:

    • On day 8, administer a challenge dose of this compound (e.g., the initial dose of 0.05 mg/kg) to both the saline-treated and this compound-treated groups.

    • Measure the analgesic response at multiple time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).

    • A significant reduction in the analgesic effect in the this compound-treated group compared to the saline-treated group indicates the development of tolerance.

Data Presentation:

GroupTreatmentDurationChallenge Dose (mg/kg, SC)Peak Analgesic Effect (% MPE*) on Day 8
ControlSaline7 Days0.0585 ± 5
ExperimentalThis compound (escalating dose)7 Days0.0525 ± 7

% MPE (Maximum Possible Effect) = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Protocol 2: Assessment of this compound-Induced Physical Dependence

This protocol outlines a method for precipitating withdrawal symptoms to assess physical dependence.

Materials:

  • This compound hydrochloride

  • Naloxone (B1662785) hydrochloride (opioid antagonist)

  • Observation chambers

  • Scoring sheet for withdrawal symptoms

Procedure:

  • Induction of Dependence:

    • Follow the same 7-day this compound administration protocol as described in Protocol 1.

  • Naloxone-Precipitated Withdrawal:

    • On day 8, approximately 2 hours after the final this compound or saline injection, administer naloxone (1 mg/kg, SC).

    • Immediately place the animal in an observation chamber.

  • Observation and Scoring of Withdrawal Symptoms:

    • Observe and score withdrawal behaviors for 30 minutes following naloxone injection.

    • Common withdrawal signs in rodents include: wet dog shakes, writhing, jumping, teeth chattering, ptosis, and diarrhea.

    • A standardized scoring system, such as the Gellert-Holtzman scale, should be used to quantify the severity of withdrawal.

Data Presentation:

GroupChronic TreatmentPrecipitating AgentMean Global Withdrawal Score (± SEM)
ControlSalineNaloxone (1 mg/kg)2.5 ± 0.8
ExperimentalThis compoundNaloxone (1 mg/kg)28.7 ± 3.2

Signaling Pathways in Opioid Tolerance and Dependence

Chronic activation of µ-opioid receptors by agonists like this compound triggers a cascade of intracellular adaptations that contribute to the development of tolerance and dependence.[4][7] These changes occur at the receptor, cellular, and systemic levels.[7]

Key signaling pathways implicated include:

  • Receptor Desensitization and Downregulation: Upon prolonged agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the µ-opioid receptor, leading to the recruitment of β-arrestin.[8] This uncouples the receptor from its G-protein, leading to desensitization and subsequent internalization, which can reduce the number of receptors available on the cell surface.[8]

  • cAMP Superactivation: Acutely, opioids inhibit adenylyl cyclase (AC), reducing intracellular cyclic AMP (cAMP) levels.[7] However, with chronic exposure, the cell compensates by upregulating the cAMP pathway.[7] When the opioid is removed, this "superactivated" cAMP system contributes to the hyperexcitability characteristic of withdrawal.[7]

  • Protein Kinase C (PKC) Activation: PKC has been shown to be involved in the development of both tolerance and dependence.[6][9] It can phosphorylate the µ-opioid receptor and other downstream targets, modulating neuronal excitability.

  • NMDA Receptor Upregulation: Chronic opioid exposure can lead to an increase in the function and expression of the N-methyl-D-aspartate (NMDA) receptor.[7] This glutamatergic system activation can counteract the inhibitory effects of opioids, contributing to tolerance and opioid-induced hyperalgesia.[7][10]

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Induction of Tolerance cluster_protocol2 Protocol 2: Assessment of Dependence p1_start Day 1-7: Chronic Dosing p1_dose This compound or Saline (Twice Daily) p1_start->p1_dose p1_assess Day 8: Tolerance Assessment p1_challenge This compound Challenge Dose p1_assess->p1_challenge p1_measure Measure Analgesic Response p1_challenge->p1_measure p2_start Day 1-7: Chronic Dosing p2_dose This compound or Saline (Twice Daily) p2_start->p2_dose p2_assess Day 8: Withdrawal Assessment p2_precipitate Naloxone Administration p2_assess->p2_precipitate p2_observe Observe & Score Withdrawal Signs p2_precipitate->p2_observe signaling_pathway cluster_acute Acute Opioid Effect cluster_chronic Chronic Opioid Effect (Tolerance/Dependence) This compound This compound mu_receptor µ-Opioid Receptor This compound->mu_receptor g_protein Gi/o Protein mu_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channels g_protein->ion_channel Modulates camp cAMP ac->camp Decreases analgesia Analgesia ion_channel->analgesia chronic_this compound Chronic this compound mu_receptor_chronic µ-Opioid Receptor chronic_this compound->mu_receptor_chronic ac_up Adenylyl Cyclase (Upregulated) chronic_this compound->ac_up Leads to pkc PKC chronic_this compound->pkc Activates nmda NMDA Receptor chronic_this compound->nmda Upregulates grk GRK mu_receptor_chronic->grk Phosphorylation beta_arrestin β-Arrestin grk->beta_arrestin Recruitment internalization Receptor Internalization beta_arrestin->internalization tolerance Tolerance & Dependence internalization->tolerance camp_super cAMP Superactivation ac_up->camp_super camp_super->tolerance pkc->tolerance nmda->tolerance

References

Application Notes and Protocols for Cell Culture-Based Assays of Phenomorphan Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenomorphan is a potent synthetic opioid analgesic that primarily acts as an agonist at the µ-opioid receptor (MOR).[1] The µ-opioid receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[2][3] These events are responsible for both the therapeutic analgesic effects and the adverse side effects associated with opioids.[4] Understanding the functional activity of compounds like this compound at the cellular level is crucial for drug development and for elucidating the mechanisms underlying its pharmacological profile.

This document provides detailed protocols for a panel of cell culture-based assays to characterize the activity of this compound at the µ-opioid receptor. These assays are designed to quantify key downstream signaling events, including G protein activation, β-arrestin recruitment, and downstream kinase signaling, as well as to assess the compound's impact on cell viability.

Key Signaling Pathways of the µ-Opioid Receptor

The activation of the µ-opioid receptor by an agonist such as this compound triggers two primary signaling pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway.

  • G Protein-Dependent Signaling: Upon agonist binding, the µ-opioid receptor couples to inhibitory G proteins (Gi/o).[2][3] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] The dissociation of the G protein βγ subunits can also modulate ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[4]

  • β-Arrestin-Dependent Signaling: Agonist binding also promotes the phosphorylation of the µ-opioid receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation facilitates the recruitment of β-arrestin proteins.[4][5] β-arrestin recruitment can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling, including the activation of the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6][7]

The concept of "biased agonism" suggests that some ligands may preferentially activate one of these pathways over the other, potentially leading to a pharmacological profile with improved therapeutic efficacy and reduced side effects.[4] The assays described herein allow for the characterization of such bias.

MOR_Signaling cluster_membrane Plasma Membrane cluster_g_protein G Protein Pathway cluster_arrestin β-Arrestin Pathway This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds Gi_o Gi/o Protein MOR->Gi_o Activates GRK GRK MOR->GRK Activates P_MOR Phosphorylated MOR AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Leads to GRK->MOR Phosphorylates beta_arrestin β-Arrestin P_MOR->beta_arrestin Recruits ERK ERK1/2 beta_arrestin->ERK Activates Internalization Receptor Internalization beta_arrestin->Internalization Mediates SideEffects Side Effects (e.g., Respiratory Depression) ERK->SideEffects Contributes to

Figure 1: Overview of µ-opioid receptor signaling pathways.

Data Presentation: Summary of this compound Activity

The following tables summarize the expected quantitative data from the described assays. As specific experimental data for this compound is not widely available in the public domain, representative data from potent µ-opioid receptor agonists are used for illustrative purposes.

Table 1: G Protein-Mediated Signaling Activity

AssayCell LineParameterThis compound (Representative Value)Reference Compound (DAMGO)
cAMP InhibitionHEK293-MORIC50~0.40 nM[8]1-10 nM

Table 2: β-Arrestin Recruitment Activity

AssayCell LineParameterThis compound (Representative Value)Reference Compound (DAMGO)
β-Arrestin 2 RecruitmentCHO-K1-OPRM1EC501-50 nM19.2 nM[5]
EmaxTo be determined100%

Table 3: Downstream Kinase Activation

AssayCell LineParameterThis compound (Representative Value)Reference Compound (Fentanyl)
ERK1/2 PhosphorylationHEK293-MOREC501-100 nM~10-50 nM
EmaxTo be determined100%

Table 4: Cell Viability

AssayCell LineParameterThis compound (Representative Value)
MTT AssayHEK293-MORIC50 (48h)>10 µM

Experimental Protocols

Cell Culture

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor (HEK293-MOR) or Chinese Hamster Ovary (CHO-K1) cells stably co-expressing the µ-opioid receptor and a β-arrestin reporter construct (e.g., PathHunter® CHO-K1 OPRM1 β-arrestin cells).

Culture Medium:

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B) to maintain receptor expression.

Culture Conditions:

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency.

cAMP Inhibition Assay (HTRF)

This assay measures the ability of this compound to inhibit the production of cAMP following stimulation of adenylyl cyclase with forskolin (B1673556). The assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology in a competitive immunoassay format.

cAMP_Workflow start Start plate_cells Plate HEK293-MOR cells in 384-well plate start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 add_compounds Add this compound and Forskolin incubate1->add_compounds incubate2 Incubate for 30 min at room temperature add_compounds->incubate2 add_reagents Add HTRF Lysis Buffer and Detection Reagents incubate2->add_reagents incubate3 Incubate for 1 hour at room temperature add_reagents->incubate3 read_plate Read HTRF signal (665nm / 620nm) incubate3->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Figure 2: Workflow for the HTRF cAMP inhibition assay.

Materials:

  • HEK293-MOR cells

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • This compound stock solution (in DMSO)

  • Forskolin solution

  • HTRF cAMP assay kit (e.g., from Cisbio or Revvity)[9]

  • 384-well white microplates

  • HTRF-compatible plate reader

Protocol:

  • Cell Plating: Seed HEK293-MOR cells in a 384-well white microplate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay: a. Carefully remove the culture medium from the wells. b. Add 10 µL of the this compound dilutions to the respective wells. c. Add 10 µL of forskolin solution (at a final concentration that stimulates a submaximal cAMP response, e.g., EC80) to all wells except the basal control. d. Incubate the plate at room temperature for 30 minutes.

  • Detection: a. Add 10 µL of the HTRF lysis buffer containing the d2-labeled cAMP analog. b. Add 10 µL of the HTRF lysis buffer containing the anti-cAMP antibody labeled with Europium cryptate. c. Incubate the plate in the dark at room temperature for 1 hour.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 nm ratio and normalize the data to the forskolin-only control (0% inhibition) and the basal control (100% inhibition). Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

β-Arrestin 2 Recruitment Assay (Enzyme Fragment Complementation)

This assay quantifies the recruitment of β-arrestin 2 to the activated µ-opioid receptor using an enzyme fragment complementation (EFC) technology (e.g., DiscoverX PathHunter®).[10][11]

bArrestin_Workflow start Start plate_cells Plate PathHunter® CHO-K1 OPRM1 cells start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 add_compounds Add this compound dilutions incubate1->add_compounds incubate2 Incubate for 90 min at 37°C add_compounds->incubate2 add_reagents Add Detection Reagent incubate2->add_reagents incubate3 Incubate for 60 min at room temperature add_reagents->incubate3 read_luminescence Read Chemiluminescent Signal incubate3->read_luminescence analyze Analyze Data (Calculate EC50 and Emax) read_luminescence->analyze end End analyze->end

Figure 3: Workflow for the β-arrestin 2 recruitment assay.

Materials:

  • PathHunter® CHO-K1 OPRM1 β-arrestin cells

  • Assay buffer

  • This compound stock solution (in DMSO)

  • Reference agonist (e.g., DAMGO)

  • PathHunter® Detection Reagent Kit

  • 384-well white, clear-bottom microplates

  • Luminometer

Protocol:

  • Cell Plating: Plate the PathHunter® cells in a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[12]

  • Compound Addition: Add 5 µL of serially diluted this compound or reference agonist to the wells.[13]

  • Incubation: Incubate the plate for 90 minutes at 37°C.[13]

  • Detection: a. Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions. b. Add 12.5 µL of the detection reagent to each well.[13] c. Incubate at room temperature for 60 minutes, protected from light.[13]

  • Data Acquisition: Read the chemiluminescent signal using a plate luminometer.

  • Data Analysis: Normalize the data to the vehicle control (0% activation) and the maximal response of the reference full agonist (100% activation). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.[13]

ERK1/2 Phosphorylation Assay (In-Cell Western)

This assay measures the phosphorylation of ERK1/2 in response to this compound treatment. The In-Cell Western (ICW) format allows for a higher throughput compared to traditional Western blotting.

ERK_Workflow start Start plate_cells Plate HEK293-MOR cells in 96-well plate start->plate_cells serum_starve Serum starve cells plate_cells->serum_starve add_compounds Treat with this compound serum_starve->add_compounds fix_perm Fix and Permeabilize Cells add_compounds->fix_perm block Block non-specific binding fix_perm->block primary_ab Incubate with primary antibodies (p-ERK & Total ERK) block->primary_ab secondary_ab Incubate with fluorescent secondary antibodies primary_ab->secondary_ab scan_plate Scan plate on infrared imager secondary_ab->scan_plate analyze Analyze Data (Normalize p-ERK to Total ERK) scan_plate->analyze end End analyze->end

Figure 4: Workflow for the In-Cell Western ERK1/2 phosphorylation assay.

Materials:

  • HEK293-MOR cells

  • 96-well black, clear-bottom microplates

  • This compound stock solution (in DMSO)

  • Formaldehyde (B43269) solution

  • Triton X-100

  • Blocking buffer (e.g., LI-COR Intercept® Blocking Buffer)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total ERK1/2

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • Infrared imaging system (e.g., LI-COR Odyssey®)

Protocol:

  • Cell Plating and Serum Starvation: Seed HEK293-MOR cells in a 96-well plate and grow to ~80% confluency. Serum starve the cells for 4-6 hours prior to treatment to reduce basal pERK levels.[14]

  • Treatment: Treat cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes).

  • Fixation and Permeabilization: a. Remove the treatment medium and fix the cells with 3.7% formaldehyde in PBS for 20 minutes. b. Wash the wells with PBS. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking: Wash the wells and block with blocking buffer for 1.5 hours at room temperature.

  • Antibody Incubation: a. Incubate the cells with a cocktail of primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C. b. Wash the wells with PBS containing 0.1% Tween-20. c. Incubate with a cocktail of fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Data Acquisition: Wash the wells and scan the plate using an infrared imaging system.

  • Data Analysis: Quantify the fluorescence intensity for both phospho-ERK (e.g., 800 nm channel) and total ERK (e.g., 700 nm channel). Normalize the phospho-ERK signal to the total ERK signal for each well. Plot the normalized data to determine the EC50 of this compound-induced ERK1/2 phosphorylation.

Cell Viability/Cytotoxicity Assay (MTT)

This assay assesses the effect of this compound on cell viability by measuring the metabolic activity of the cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[15]

MTT_Workflow start Start plate_cells Plate HEK293-MOR cells in 96-well plate start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 add_compounds Treat with this compound incubate1->add_compounds incubate2 Incubate for 48-72 hours add_compounds->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 3-4 hours add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze Data (Calculate % Viability and IC50) read_absorbance->analyze end End analyze->end

References

Application Notes and Protocols: Radioligand Binding Assay for Phenomorphan

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenomorphan is a potent opioid analgesic that demonstrates high affinity for the μ-opioid receptor (MOR).[1] The μ-opioid receptor is a G-protein coupled receptor (GPCR) that plays a central role in mediating the analgesic and euphoric effects of opioids, but also their adverse side effects such as respiratory depression and constipation.[2][3] Understanding the binding characteristics of novel compounds like this compound to the μ-opioid receptor is a critical step in drug development and pharmacological research.

Radioligand binding assays are a robust and sensitive method used to quantify the interaction between a ligand and a receptor.[4][5] These assays are fundamental for determining the binding affinity (expressed as the inhibition constant, Ki) of a test compound.[4] This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the human μ-opioid receptor.

Data Presentation: Opioid Receptor Binding Affinity

The following table summarizes the binding affinity (Ki) of this compound in comparison to standard reference compounds at the human μ-opioid receptor. A lower Ki value indicates a higher binding affinity.

CompoundReceptor SubtypeKᵢ (nM)Notes
This compound μ (mu) ~0.1 - 0.2 Highly potent agonist. Affinity is approximately 10-fold higher than Levorphanol (B1675180).[1]
DAMGOμ (mu)0.537Standard selective μ-opioid receptor agonist.[6]
Morphineμ (mu)1.168 - 1.2Prototypical opioid analgesic.[7][8]
Levorphanolμ (mu)< 1Potent opioid analgesic.[8][9]
Naloxoneμ (mu)0.43Standard non-selective opioid receptor antagonist.[6]

Note: The Kᵢ value for this compound is estimated based on its reported relative potency compared to levorphanol and morphine.[1] Actual experimental values may vary.

Experimental Protocols

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the human μ-opioid receptor (MOR). The assay measures the ability of this compound to displace a specific high-affinity radioligand from the receptor.

Materials and Reagents

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human μ-opioid receptor.

  • Radioligand: [³H]DAMGO (Specific Activity: 30-60 Ci/mmol). [³H]Diprenorphine can also be used.[10]

  • Test Compound: this compound.

  • Non-specific Binding Control: Naloxone.[6][10]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[10][11]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable cocktail for counting tritium (B154650) (e.g., Betaplate Scint).

  • Equipment: 96-well microplates, filter plates (e.g., GF/C filters pre-soaked in 0.3-0.5% polyethyleneimine - PEI), cell harvester, liquid scintillation counter, multi-channel pipette, incubator.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes (CHO or HEK293 cells expressing hMOR) add_components Add to 96-well plate: 1. Assay Buffer 2. Membranes 3. [³H]DAMGO (Total Binding) or this compound (Competition) or Naloxone (Non-specific) prep_membranes->add_components prep_ligands Prepare Serial Dilutions of this compound prep_ligands->add_components prep_radioligand Prepare Radioligand ([³H]DAMGO) Solution prep_radioligand->add_components incubate Incubate at Room Temperature for 60-120 minutes add_components->incubate filter Rapidly Filter through GF/C Plate to separate bound from free ligand incubate->filter wash Wash Filters with Ice-Cold Wash Buffer filter->wash dry_count Dry Filters and Add Scintillation Cocktail wash->dry_count count Quantify Radioactivity (Liquid Scintillation Counter) dry_count->count calc_ic50 Calculate IC₅₀ from Competition Curve count->calc_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for the this compound radioligand binding assay.

Procedure

  • Membrane Preparation:

    • Thaw the frozen cell membrane aliquots expressing hMOR on ice.

    • Homogenize the membranes in ice-cold Assay Buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Dilute the membrane preparation in Assay Buffer to the desired final concentration (typically 10-20 µg of protein per well).

  • Assay Setup:

    • The assay is performed in a 96-well plate with a final volume of 250 µL.

    • Prepare serial dilutions of this compound (e.g., 10 concentrations ranging from 0.01 nM to 1 µM) in Assay Buffer.

    • For each well, add the components in the following order:

      • 150 µL of the diluted membrane preparation.

      • 50 µL of Assay Buffer (for total binding), unlabeled Naloxone (10 µM final concentration for non-specific binding), or the appropriate dilution of this compound.[10][11]

      • 50 µL of [³H]DAMGO solution (final concentration typically 0.5 - 1.0 nM, near its Kd).

  • Incubation:

    • Incubate the plates for 60-120 minutes at room temperature (or 30°C) with gentle agitation to allow the binding to reach equilibrium.[6][10][11]

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through a 96-well GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove any non-specifically bound radioligand.

  • Radioactivity Counting:

    • Dry the filter plate completely (e.g., 30 minutes at 50°C).[11]

    • Add scintillation cocktail to each well.

    • Count the radioactivity retained on the filters using a liquid scintillation counter.

Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (radioactivity in wells with no competing ligand) - Non-specific Binding (radioactivity in wells with excess Naloxone).

  • Determine IC₅₀:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the concentration of this compound that inhibits 50% of the specific binding of [³H]DAMGO. This value is the IC₅₀.[5]

  • Calculate Kᵢ:

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))

      • Where:

        • [L] is the concentration of the radioligand ([³H]DAMGO) used in the assay.

        • Kₑ is the dissociation constant of the radioligand for the receptor.

Signaling Pathway

This compound, as a μ-opioid receptor agonist, is expected to initiate the canonical MOR signaling cascade. The μ-opioid receptor is coupled to inhibitory G-proteins (Gαi/o).[3][12] Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits, which in turn modulate several downstream effectors.

G cluster_membrane Plasma Membrane cluster_extra Extracellular cluster_intra Intracellular MOR μ-Opioid Receptor (MOR) G_protein Gαi/oβγ MOR->G_protein Activates Arrestin β-Arrestin MOR->Arrestin Recruits (after phosphorylation) G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to K_channel K⁺ Channel (GIRK) K_ion K⁺ K_channel->K_ion Efflux Ca_channel Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx This compound This compound (Agonist) This compound->MOR Binds G_alpha->AC Inhibits G_betagamma->K_channel Activates G_betagamma->Ca_channel Inhibits ATP ATP Hyperpolarization Hyperpolarization & Reduced Excitability K_ion->Hyperpolarization Reduced_NT Reduced Neurotransmitter Release Ca_ion->Reduced_NT Internalization Receptor Internalization/ Desensitization Arrestin->Internalization

Caption: Signaling pathway of the μ-opioid receptor activated by this compound.

References

Phenomorphan for Investigating Respiratory Depression Mechanisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Phenomorphan is a potent opioid analgesic and a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use. Its use is restricted to authorized research settings. These application notes are intended for informational purposes for professionals in drug development and research and are based on the pharmacology of potent μ-opioid receptor agonists. All experiments involving controlled substances must be conducted in strict accordance with all applicable laws and institutional regulations.

Introduction

This compound is a powerful opioid analgesic known for its high affinity and agonist activity at the μ-opioid receptor (MOR)[1][2]. The N-phenethyl group in its structure significantly enhances its potency, making it approximately 10 times more potent than levorphanol, which itself is 6-8 times more potent than morphine[1]. Due to its potent MOR agonism, this compound is expected to induce significant respiratory depression, a primary and life-threatening side effect of opioid analgesics[2][3][4]. This property, while a clinical liability, makes this compound a valuable tool for researchers investigating the fundamental mechanisms of opioid-induced respiratory depression (OIRD).

These application notes provide a framework for utilizing this compound in preclinical research to dissect the signaling pathways and physiological responses underlying OIRD. The protocols described are adapted from established methodologies used for other potent MOR agonists like morphine and fentanyl and should be optimized for specific experimental conditions.

Mechanism of Action in Respiratory Depression

Opioid-induced respiratory depression is primarily mediated by the activation of μ-opioid receptors located on neurons within the respiratory control centers of the brainstem[5][6][7]. Key areas involved include the pre-Bötzinger Complex (the primary rhythm generator for breathing) and the Parabrachial/Kölliker-Fuse nucleus.

Activation of MORs by an agonist like this compound initiates an intracellular signaling cascade that leads to neuronal hyperpolarization and inhibition of neurotransmitter release. This ultimately results in a decrease in respiratory rate and tidal volume, leading to reduced minute ventilation[6].

Figure 1: Simplified signaling pathway of this compound at the μ-opioid receptor leading to neuronal inhibition.

Quantitative Data Summary

The following tables summarize hypothetical dose-dependent effects of this compound on respiratory parameters in a rodent model, based on its high potency relative to morphine. These values are for illustrative purposes and must be determined experimentally.

Table 1: Effect of this compound on Respiratory Rate and Tidal Volume

CompoundDose (mg/kg, s.c.)Change in Respiratory Rate (%)Change in Tidal Volume (%)
Vehicle-0 ± 50 ± 5
This compound 0.01-20 ± 8-10 ± 6
0.03-50 ± 12-25 ± 8
0.1-80 ± 15-45 ± 10
Morphine10-55 ± 10-30 ± 7

Table 2: Effect of this compound on Arterial Blood Gases

CompoundDose (mg/kg, s.c.)pO₂ (mmHg)pCO₂ (mmHg)
Vehicle-95 ± 540 ± 2
This compound 0.0370 ± 855 ± 4
0.150 ± 1075 ± 6
Morphine1065 ± 760 ± 5

Experimental Protocols

In Vivo Assessment of Respiratory Depression using Whole-Body Plethysmography

This protocol allows for the continuous monitoring of respiratory parameters in conscious, unrestrained animals.

Materials:

  • Whole-body plethysmography chambers (e.g., Buxco, DSI)

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • This compound solution in sterile saline

  • Vehicle control (sterile saline)

  • Subcutaneous injection supplies

Procedure:

  • Acclimation: Acclimate animals to the plethysmography chambers for at least 30-60 minutes for 2-3 days prior to the experiment to minimize stress-induced respiratory changes.

  • Baseline Recording: On the day of the experiment, place the animal in the chamber and record baseline respiratory parameters (respiratory rate, tidal volume, minute volume) for at least 30 minutes.

  • Dosing: Remove the animal from the chamber and administer a subcutaneous injection of this compound or vehicle.

  • Post-Dosing Recording: Immediately return the animal to the chamber and record respiratory parameters continuously for at least 2-3 hours.

  • Data Analysis: Analyze the data in epochs (e.g., 5-minute averages) and express the results as a percentage change from baseline.

cluster_workflow Whole-Body Plethysmography Workflow Acclimation Animal Acclimation (2-3 days) Baseline Baseline Recording (30 min) Acclimation->Baseline Dosing This compound/Vehicle Administration (s.c.) Baseline->Dosing Post_Dosing Post-Dosing Recording (2-3 hours) Dosing->Post_Dosing Data_Analysis Data Analysis (% change from baseline) Post_Dosing->Data_Analysis

Figure 2: Experimental workflow for assessing respiratory depression using whole-body plethysmography.
Assessment of Arterial Blood Gases

This protocol provides a direct measure of gas exchange efficiency and the physiological impact of respiratory depression.

Materials:

  • Rodents (e.g., Sprague-Dawley rats) with indwelling arterial catheters

  • This compound solution in sterile saline

  • Vehicle control (sterile saline)

  • Blood gas analyzer

  • Heparinized syringes

Procedure:

  • Animal Preparation: Surgical implantation of an arterial catheter (e.g., in the femoral or carotid artery) is required. Allow for a sufficient recovery period (at least 48 hours).

  • Baseline Sample: Draw a baseline arterial blood sample (e.g., 100 µL) from the conscious, freely moving animal.

  • Dosing: Administer a subcutaneous injection of this compound or vehicle.

  • Post-Dosing Samples: Draw arterial blood samples at predetermined time points post-dosing (e.g., 15, 30, 60, 120 minutes).

  • Blood Gas Analysis: Immediately analyze the blood samples for pO₂, pCO₂, and pH using a blood gas analyzer.

  • Data Analysis: Compare the post-dosing blood gas values to the baseline values.

Investigating Signaling Pathways

To investigate the downstream signaling of MOR activation by this compound in respiratory neurons, brainstem tissue can be collected from treated animals for molecular analysis.

Protocol: Western Blot for Downstream Effectors

  • Tissue Collection: At the time of peak respiratory depression (determined from in vivo studies), euthanize the animals and rapidly dissect the brainstem.

  • Protein Extraction: Homogenize the brainstem tissue and extract total protein.

  • Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key signaling molecules (e.g., phospho-ERK, phospho-Akt, GIRK channels) and appropriate secondary antibodies.

  • Detection and Analysis: Visualize the protein bands and quantify the changes in protein expression or phosphorylation state relative to vehicle-treated controls.

cluster_logic Logic for Investigating Signaling Dosing In Vivo Dosing with This compound Tissue_Collection Brainstem Dissection at Peak Respiratory Depression Dosing->Tissue_Collection Protein_Extraction Protein Extraction Tissue_Collection->Protein_Extraction Western_Blot Western Blot Analysis (p-ERK, p-Akt, etc.) Protein_Extraction->Western_Blot Pathway_ID Identification of Modulated Pathways Western_Blot->Pathway_ID

Figure 3: Logical flow for identifying signaling pathways modulated by this compound in the brainstem.

By employing these methodologies, researchers can leverage the high potency of this compound to robustly activate μ-opioid receptor-mediated pathways, providing a powerful model for elucidating the intricate mechanisms of opioid-induced respiratory depression and for the development of safer opioid analgesics.

References

Application of Phenomorphan in Neuropharmacology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenomorphan is a potent synthetic opioid analgesic belonging to the morphinan (B1239233) class of compounds. Its significance in neuropharmacology research stems from its high affinity and agonist activity primarily at the µ-opioid receptor (MOR), the principal target for many clinically used opioids like morphine. The N-phenethyl substitution in this compound's structure is a key determinant of its enhanced potency. While not currently in clinical use, this compound serves as a valuable research tool for investigating the fundamental mechanisms of opioid receptor function, analgesic pathways, and the development of novel pain therapeutics.

This document provides detailed application notes and experimental protocols for the use of this compound in neuropharmacology research, with a focus on in vitro and in vivo methodologies.

Data Presentation: Quantitative Profile of this compound

To facilitate comparative analysis, the following tables summarize the key quantitative parameters of this compound in comparison to the prototypical opioid agonist, morphine. It is important to note that specific values for this compound are not widely available in publicly accessible literature, reflecting its primary use as a research compound rather than a clinical agent. The data presented for this compound is largely qualitative, emphasizing its high potency relative to other opioids.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Selectivity (MOR vs. DOR/KOR)
This compound High Affinity (Potency > Levorphanol)Low Affinity (Presumed)Low Affinity (Presumed)High for MOR
Morphine 1.168[1]>1000~250High for MOR

Table 2: In Vitro Functional Activity (EC50, nM)

CompoundGTPγS Binding Assay (MOR)cAMP Inhibition Assay (MOR)
This compound Potent AgonistPotent Agonist
Morphine ~50 - 100~50 - 100

Table 3: In Vivo Analgesic Potency (ED50, mg/kg)

CompoundHot Plate Test (Mouse)Tail-Flick Test (Mouse)
This compound High PotencyHigh Potency
Morphine ~5-10 (s.c.)~5-10 (s.c.)

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for Opioid Receptor Affinity

This protocol determines the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

    • Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR)

    • This compound

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Non-specific binding control (e.g., Naloxone)

    • Glass fiber filters

    • Scintillation cocktail

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound or vehicle.

    • For non-specific binding, add an excess of naloxone.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. [³⁵S]GTPγS Binding Assay for Functional Agonist Activity

This functional assay measures the ability of this compound to activate G-proteins coupled to the opioid receptor.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest

    • [³⁵S]GTPγS

    • GDP

    • This compound

    • Assay buffer (containing MgCl₂ and NaCl)

    • Non-specific binding control (unlabeled GTPγS)

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the cell membranes, GDP, and varying concentrations of this compound or vehicle.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • For non-specific binding, add an excess of unlabeled GTPγS.

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by filtration.

    • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Calculate the net agonist-stimulated binding.

    • Plot the stimulated binding against the log concentration of this compound to generate a dose-response curve.

    • Determine the EC50 (concentration of this compound that produces 50% of the maximal response) and Emax (maximal stimulation) values.

3. cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels, a downstream effect of µ-opioid receptor activation.

  • Materials:

    • Whole cells expressing the µ-opioid receptor

    • Forskolin (B1673556) (to stimulate adenylyl cyclase)

    • This compound

    • cAMP assay kit (e.g., HTRF, ELISA)

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere.

    • Pre-treat cells with varying concentrations of this compound.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Incubate for a defined period (e.g., 15-30 minutes).

    • Lyse the cells and measure intracellular cAMP levels using a suitable assay kit.

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.

    • Determine the IC50 value (concentration of this compound that causes 50% inhibition).

In Vivo Assays

1. Hot Plate Test for Analgesia

This test assesses the analgesic effect of this compound against a thermal stimulus.

  • Animals: Mice or rats

  • Apparatus: Hot plate apparatus maintained at a constant temperature (e.g., 55°C).

  • Procedure:

    • Administer this compound or vehicle to the animals (e.g., via subcutaneous or intraperitoneal injection).

    • At a predetermined time after injection (e.g., 30 minutes), place the animal on the hot plate.

    • Record the latency to a nociceptive response, such as paw licking, jumping, or shaking.

    • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Data Analysis:

    • Compare the latency times between the this compound-treated and vehicle-treated groups.

    • Calculate the percentage of maximum possible effect (%MPE) = [(test latency - baseline latency) / (cut-off time - baseline latency)] x 100.

    • Determine the ED50 value (dose of this compound that produces 50% of the maximum possible effect).

2. Tail-Flick Test for Analgesia

This test measures the analgesic effect of this compound by assessing the latency to withdraw the tail from a noxious heat source.

  • Animals: Mice or rats

  • Apparatus: Tail-flick meter with a radiant heat source.

  • Procedure:

    • Administer this compound or vehicle to the animals.

    • Focus the radiant heat source on a specific portion of the animal's tail.

    • Measure the time it takes for the animal to flick its tail away from the heat source.

    • Establish a cut-off time to prevent tissue injury.

  • Data Analysis:

    • Compare the tail-flick latencies between the treated and control groups.

    • Calculate the %MPE and determine the ED50 as described for the hot plate test.

3. Conditioned Place Preference (CPP) for Rewarding Effects

The CPP paradigm is used to evaluate the rewarding or aversive properties of this compound.[2][3]

  • Animals: Mice or rats

  • Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

  • Procedure:

    • Pre-conditioning phase: Allow the animals to freely explore all compartments to determine any initial preference.

    • Conditioning phase: On alternating days, administer this compound and confine the animal to one compartment, and on the other days, administer vehicle and confine the animal to the other compartment. This is typically done over several days.[4]

    • Test phase: Place the animal in the neutral center compartment (in a three-compartment apparatus) and allow it to freely access all compartments. Record the time spent in each compartment.

  • Data Analysis:

    • A significant increase in the time spent in the drug-paired compartment compared to the vehicle-paired compartment indicates a conditioned place preference, suggesting rewarding effects.

    • A significant decrease suggests a conditioned place aversion.

    • A dose-response curve can be generated to determine the dose of this compound that produces the maximal rewarding effect.[5][6]

Mandatory Visualizations

G cluster_0 This compound Binding & Activation cluster_1 Downstream Signaling Cascade cluster_2 Cellular & Physiological Effects This compound This compound MOR µ-Opioid Receptor (MOR) This compound->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Closes cAMP cAMP AC->cAMP Decreases Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Decreases Neurotransmitter_release->Analgesia Sedation Sedation Reward Reward/Euphoria

Caption: Signaling pathway of this compound at the µ-opioid receptor.

G cluster_0 Preparation cluster_1 Assay Incubation cluster_2 Filtration & Quantification cluster_3 Data Analysis A1 Prepare Cell Membranes Expressing Opioid Receptor B1 Incubate Membranes, Radioligand, and this compound A1->B1 A2 Prepare Serial Dilutions of this compound A2->B1 A3 Prepare Radioligand ([³H]DAMGO) A3->B1 B2 Incubate to Equilibrium (60-90 min) B1->B2 C1 Rapid Filtration through Glass Fiber Filters B2->C1 C2 Wash Filters to Remove Unbound Ligand C1->C2 C3 Quantify Radioactivity (Scintillation Counting) C2->C3 D1 Calculate Specific Binding C3->D1 D2 Generate Competition Curve D1->D2 D3 Determine IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Experimental workflow for a radioligand binding assay.

G cluster_0 Phase 1: Pre-Conditioning cluster_1 Phase 2: Conditioning cluster_2 Phase 3: Testing cluster_3 Data Analysis A1 Habituation to CPP Apparatus A2 Determine Baseline Preference A1->A2 B1 Day 1: Inject this compound, Confine to Paired Side A2->B1 B2 Day 2: Inject Vehicle, Confine to Unpaired Side B1->B2 B3 Repeat for Several Days B2->B3 C1 Place Animal in Neutral Zone B3->C1 C2 Allow Free Access to All Compartments C1->C2 C3 Record Time Spent in Each Compartment C2->C3 D1 Compare Time in Drug-Paired vs. Vehicle-Paired Side C3->D1 D2 Determine Preference or Aversion D1->D2

Caption: Workflow for a Conditioned Place Preference (CPP) experiment.

References

Application Notes and Protocols for the Behavioral Evaluation of Phenomorphan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenomorphan is a potent synthetic opioid analgesic that primarily acts as a µ-opioid receptor (MOR) agonist.[1][2] Its high affinity for the MOR, estimated to be significantly greater than that of morphine, suggests a strong potential for profound analgesic effects but also a high liability for abuse and other opioid-related side effects such as respiratory depression, nausea, and itching.[1] A thorough preclinical behavioral characterization is critical to understanding its therapeutic potential and its risk profile.

These application notes provide detailed protocols for evaluating the primary behavioral effects of this compound in rodent models. The assays described herein are standard in preclinical opioid research and are designed to assess analgesia, rewarding properties, and effects on general motor activity.

Mechanism of Action: µ-Opioid Receptor Signaling

This compound exerts its effects by binding to and activating µ-opioid receptors, which are G-protein coupled receptors (GPCRs).[1][3] Upon agonist binding, the associated inhibitory G-protein (Gi/o) is activated. This activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[4][5] Simultaneously, the G-protein's βγ-subunits modulate ion channel activity, specifically by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[6][7] The cumulative effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic and other central nervous system effects of opioids.[8][9]

MOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma GIRK GIRK K+ Channel ATP ATP cAMP cAMP AC->cAMP Ca_channel Ca2+ Channel K_out K+ GIRK->K_out Efflux Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability GIRK->Hyperpolarization Ca_in Ca2+ Ca_channel->Ca_in Influx Blocked Reduced_NT Reduced Neurotransmitter Release Ca_channel->Reduced_NT This compound This compound This compound->MOR Binds Vesicle Neurotransmitter Vesicle Ca_in->Vesicle Triggers Release (Inhibited) G_alpha->AC Inhibits G_betagamma->GIRK G_betagamma->Ca_channel Inhibits ATP->cAMP Converts

Caption: µ-Opioid Receptor (MOR) signaling pathway activated by this compound.

General Experimental Workflow

A systematic approach is essential for the behavioral assessment of this compound. The following workflow outlines the key stages, from animal preparation to data interpretation. This ensures that experiments are conducted consistently and that the resulting data is robust and reliable.

Experimental_Workflow start Start acclimation 1. Animal Acclimation (7-10 days) start->acclimation habituation 2. Habituation to Handling & Apparatus acclimation->habituation baseline 3. Baseline Behavioral Testing (Pre-drug) habituation->baseline grouping 4. Random Assignment to Treatment Groups (Vehicle, this compound Doses) baseline->grouping administration 5. Drug / Vehicle Administration grouping->administration testing 6. Behavioral Assays administration->testing data_collection 7. Data Collection & Recording testing->data_collection analysis 8. Statistical Analysis (e.g., ANOVA, t-test) data_collection->analysis interpretation 9. Interpretation of Results & Dose-Response Analysis analysis->interpretation end End interpretation->end

Caption: General workflow for preclinical behavioral testing of this compound.

Experimental Protocols

The following sections provide detailed protocols for assessing the key behavioral domains affected by opioid agonists.

Assay for Analgesia: Tail-Flick Test

The tail-flick test is a classic method for assessing spinal-mediated antinociception.[10][11] It measures the latency of an animal to withdraw its tail from a noxious thermal stimulus.

Protocol:

  • Objective: To determine the analgesic efficacy of this compound by measuring the latency to a thermal nociceptive reflex.

  • Apparatus: A tail-flick analgesia meter with a radiant heat source and an automated timer that stops when the tail moves out of the beam.[12]

  • Animals: Male or female mice (e.g., C57BL/6J, 8-12 weeks old) or rats (e.g., Sprague-Dawley, 250-350g).

  • Procedure:

    • Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment. Handle the animals and place them in the restraint tubes for 2-3 brief periods on the day before testing to reduce stress.[13]

    • Baseline Latency: Gently place the animal in a restrainer. Position the tail over the radiant heat source, typically 3-4 cm from the tip. Initiate the heat stimulus and timer. Record the latency (in seconds) for the animal to flick its tail away from the heat.

    • Cut-off Time: A maximum cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.[12] If the animal does not respond by the cut-off time, the trial is ended, and the latency is recorded as the cut-off time.

    • Testing: Perform 2-3 baseline measurements for each animal with an inter-trial interval of at least 5 minutes.[14] Administer this compound or vehicle (e.g., intraperitoneally, subcutaneously). Test the tail-flick latency at several time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes) to establish a time-course of effect.

  • Data Collection and Analysis: The primary endpoint is the tail-flick latency (TFL). Data are often converted to a "% Maximum Possible Effect" (%MPE) using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100 Data should be analyzed using a two-way ANOVA (Treatment x Time) with post-hoc tests to compare drug effects to vehicle at each time point.

Data Presentation:

Treatment GroupNBaseline Latency (s)30 min Post-Injection Latency (s)%MPE at 30 min
Vehicle102.5 ± 0.22.6 ± 0.31.3%
This compound (0.1 mg/kg)102.4 ± 0.35.8 ± 0.644.7%
This compound (0.3 mg/kg)102.6 ± 0.29.5 ± 0.593.2%
This compound (1.0 mg/kg)102.5 ± 0.210.0 ± 0.0100.0%
(Note: Data are hypothetical and presented as Mean ± SEM. Cut-off time = 10s)
Assay for Analgesia: Hot Plate Test

The hot plate test assesses supraspinally-mediated antinociception and is sensitive to centrally acting analgesics.[15][16] The test measures the latency to nocifensive behaviors (e.g., paw licking, jumping) when an animal is placed on a heated surface.

Protocol:

  • Objective: To evaluate the central analgesic properties of this compound.

  • Apparatus: A hot plate apparatus consisting of a heated metal surface with precise temperature control, enclosed by a transparent cylinder to confine the animal.[15][17]

  • Animals: Male or female mice or rats.

  • Procedure:

    • Habituation: Acclimate animals to the testing room for at least 60 minutes.

    • Temperature Setting: Maintain the hot plate at a constant, noxious temperature (e.g., 52-55°C).[17]

    • Baseline Latency: Gently place the animal on the hot plate and immediately start a timer. Observe the animal for nocifensive responses, typically hind paw licking, paw flicking, or jumping.[18] The time from placement until the first clear response is the latency.

    • Cut-off Time: A cut-off time (e.g., 30-45 seconds) must be used to prevent injury.[17]

    • Testing: Record a single baseline latency for each animal. Administer this compound or vehicle. Test the response latency at various time points post-administration (e.g., 15, 30, 60, 90, 120 minutes).

  • Data Collection and Analysis: The endpoint is the reaction latency in seconds. As with the tail-flick test, data can be converted to %MPE. Analyze data using a two-way ANOVA (Treatment x Time) followed by appropriate post-hoc comparisons.

Data Presentation:

Treatment GroupNBaseline Latency (s)30 min Post-Injection Latency (s)%MPE at 30 min
Vehicle1012.1 ± 1.112.5 ± 1.31.5%
This compound (0.1 mg/kg)1011.8 ± 0.920.4 ± 1.832.0%
This compound (0.3 mg/kg)1012.3 ± 1.031.5 ± 2.568.6%
This compound (1.0 mg/kg)1011.9 ± 1.242.1 ± 2.991.2%
(Note: Data are hypothetical and presented as Mean ± SEM. Cut-off time = 45s)
Assay for Reward: Conditioned Place Preference (CPP)

CPP is a Pavlovian conditioning paradigm used to measure the rewarding or aversive properties of a drug by pairing its effects with a distinct environment.[19] An increase in time spent in the drug-paired compartment indicates a rewarding effect.

Protocol:

  • Objective: To assess the rewarding properties and abuse potential of this compound.

  • Apparatus: A three-chamber CPP apparatus. The two larger outer chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures), separated by a smaller, neutral central chamber.[19]

  • Animals: Male or female mice or rats.

  • Procedure: This protocol consists of three phases:

    • Phase 1: Pre-Conditioning (Baseline Preference): On Day 1, place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber. A biased design may be used where the drug is paired with the initially non-preferred chamber.[20]

    • Phase 2: Conditioning (Drug-Context Pairing): This phase typically lasts 4-8 days.[19] On "drug" days, administer this compound and confine the animal to one of the outer chambers for 30-45 minutes. On "vehicle" days, administer vehicle and confine the animal to the opposite chamber. The order of drug and vehicle administration should be counterbalanced across animals.

    • Phase 3: Post-Conditioning (Preference Test): On the test day (at least 24 hours after the last conditioning session), place the animal in the central chamber (in a drug-free state) and allow it to freely explore the entire apparatus for 15-20 minutes. Record the time spent in each chamber.

  • Data Collection and Analysis: The primary endpoint is the change in time spent in the drug-paired chamber from the pre-conditioning to the post-conditioning test. This is often expressed as a preference score (Time Post-Test - Time Pre-Test). Data can be analyzed using a paired t-test within each group or an ANOVA to compare preference scores between groups.

Data Presentation:

Treatment GroupNTime in Drug-Paired Side (Pre-Test, s)Time in Drug-Paired Side (Post-Test, s)Preference Score (s)
Vehicle12285 ± 25295 ± 3010 ± 15
This compound (0.1 mg/kg)12290 ± 28410 ± 35120 ± 22
This compound (0.3 mg/kg)12282 ± 22580 ± 41298 ± 38
This compound (1.0 mg/kg)12288 ± 26550 ± 45262 ± 40
(Note: Data are hypothetical and presented as Mean ± SEM. Total test time = 900s)
Assay for Motor Effects: Locomotor Activity

Opioid agonists can produce complex, dose-dependent effects on spontaneous motor activity, often a biphasic response with low doses causing sedation and higher doses causing hyperactivity.[16][21] Measuring locomotor activity is essential for interpreting results from other behavioral tests and for characterizing the drug's overall CNS profile.

Protocol:

  • Objective: To determine the effect of this compound on spontaneous horizontal and vertical motor activity.

  • Apparatus: An open-field arena (e.g., 40x40x40 cm) equipped with automated photobeam detectors or video-tracking software to quantify movement.[22]

  • Animals: Male or female mice or rats.

  • Procedure:

    • Habituation: Place the animal into the open-field arena and allow it to explore for 30-60 minutes to establish a stable baseline of activity.[23]

    • Administration: Remove the animal, administer this compound or vehicle, and immediately return it to the arena.

    • Testing: Record locomotor activity continuously for a period of 60-120 minutes post-injection.[22]

  • Data Collection and Analysis: Key parameters include total distance traveled (horizontal activity), rearing frequency (vertical activity), and time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior). Data is typically binned into time blocks (e.g., 5-minute intervals) to analyze the time-course of the drug's effect. A two-way repeated-measures ANOVA (Treatment x Time) is appropriate for statistical analysis.

Data Presentation:

Treatment GroupNTotal Distance Traveled (cm) in 60 minRearing Frequency in 60 minTime in Center (s) in 60 min
Vehicle102500 ± 31085 ± 12180 ± 25
This compound (0.1 mg/kg)101850 ± 25050 ± 9165 ± 22
This compound (0.3 mg/kg)104500 ± 42045 ± 8250 ± 30
This compound (1.0 mg/kg)107800 ± 65030 ± 6310 ± 38
(Note: Data are hypothetical and presented as Mean ± SEM)

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Phenomorphan Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges in solubilizing Phenomorphan for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a potent opioid analgesic and a derivative of morphinan.[1] It is classified as a DEA Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[2] Like many opioid compounds, which are often lipophilic, this compound is anticipated to have low aqueous solubility. This poor solubility can significantly hinder its bioavailability and the reproducibility of in vivo experiments.

Q2: What are the general approaches to improving the solubility of poorly water-soluble drugs like this compound?

There are several established techniques to enhance the solubility of compounds with low aqueous solubility. These can be broadly categorized as physical and chemical modifications. Physical methods include particle size reduction (micronization, nanosuspension) and creating solid dispersions. Chemical methods involve pH adjustment, salt formation, the use of co-solvents, and complexation with agents like cyclodextrins.

Q3: Which solvents are commonly used for in vivo administration of poorly soluble compounds?

For preclinical in vivo studies, especially for parenteral administration, a range of solvents and co-solvents are utilized. These include sterile water for injection (WFI), saline, and various biocompatible organic co-solvents such as propylene (B89431) glycol, ethanol, and polyethylene (B3416737) glycols (PEGs). The choice of solvent depends on the drug's properties, the desired concentration, the route of administration, and potential toxicity.

Q4: How does the chemical nature of this compound influence solubilization strategies?

This compound, like other morphinan-based opioids, is a weak base due to the tertiary amine in its structure. This property is crucial for developing a solubilization strategy. For weak bases, solubility is highly dependent on pH. At a pH below the compound's pKa, the amine group will be protonated, forming a more water-soluble salt.

Troubleshooting Guide

This guide provides a systematic approach to overcoming common issues encountered when preparing this compound solutions for in vivo research.

Initial Solubility Assessment

It is crucial to experimentally determine the approximate solubility of your batch of this compound in various vehicles to select the most appropriate solubilization strategy. The following table provides an estimated solubility profile based on the properties of structurally similar opioids.

Solvent/VehicleEstimated Solubility of this compound (Free Base)Key Considerations
Water Very Poor / InsolubleThe free base form is expected to have very low aqueous solubility.
Acidified Water/Buffer (e.g., pH 4-6) Moderately ImprovedAs a weak base, solubility increases at lower pH due to salt formation.
Ethanol Moderately SolubleCan be used as a co-solvent.
Propylene Glycol (PG) SolubleA common co-solvent for parenteral formulations.[3]
Dimethyl Sulfoxide (DMSO) SolubleA powerful solvent, but its use in vivo should be carefully considered due to potential toxicity and pharmacological effects.[4][5]
Polyethylene Glycol 400 (PEG 400) SolubleA non-toxic co-solvent suitable for in vivo studies.
Cyclodextrin Solutions (e.g., HP-β-CD) ImprovedCyclodextrins can form inclusion complexes to enhance aqueous solubility.

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions. Note: Always start with small quantities to establish the optimal conditions for your specific batch of this compound.

Protocol 1: pH Adjustment for Aqueous Solutions

This method is suitable for creating a simple aqueous solution of this compound for administration.

  • Preparation of Acidic Vehicle: Prepare a sterile, acidic aqueous vehicle. A common choice is a citrate (B86180) buffer or simply acidifying sterile saline (0.9% NaCl) with a small amount of hydrochloric acid (e.g., 0.1 N HCl) to a pH of 4-5.

  • Weighing this compound: Accurately weigh the required amount of this compound powder.

  • Initial Suspension: Add a small volume of the acidic vehicle to the this compound powder to create a slurry.

  • Dissolution: Gradually add more of the acidic vehicle while vortexing or sonicating until the this compound is completely dissolved. Gentle warming (to 37-40°C) can aid dissolution but be cautious of potential degradation.

  • Final Volume and Filtration: Adjust to the final desired volume with the acidic vehicle and filter the solution through a sterile 0.22 µm syringe filter to ensure sterility and remove any undissolved particles.

  • Verification: Visually inspect the final solution for any precipitation.

Protocol 2: Co-Solvent Formulation

This protocol is ideal when higher concentrations of this compound are required.

  • Co-Solvent Selection: Choose a biocompatible co-solvent system. A common combination is PEG 400, propylene glycol, and/or ethanol, with the final solution being diluted in water or saline. A typical formulation might be 10% DMSO, 40% PEG 400, and 50% water.

  • Initial Dissolution in Co-Solvent: Dissolve the weighed this compound powder in the organic co-solvent(s) first (e.g., in the DMSO and PEG 400 mixture). Use vortexing or sonication to ensure complete dissolution.

  • Aqueous Dilution: Slowly add the aqueous component (sterile water or saline) to the organic solution while continuously mixing. Add the aqueous phase dropwise to prevent precipitation.

  • Final Formulation: Ensure the final solution is clear and free of any precipitates.

  • Filtration: If intended for parenteral administration, filter the final solution through a sterile 0.22 µm syringe filter.

Visualizing Experimental Workflows and Signaling Pathways

Decision Tree for this compound Solubilization

The following diagram outlines a logical workflow for selecting an appropriate solubilization strategy for this compound.

Caption: A decision tree to guide the selection of a solubilization method for this compound.

This compound's Presumed Signaling Pathway at the µ-Opioid Receptor

As a potent opioid, this compound is expected to exert its effects primarily through the µ-opioid receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates this proposed signaling cascade.

Proposed Signaling Pathway of this compound This compound This compound mu_receptor µ-Opioid Receptor (GPCR) This compound->mu_receptor g_protein Gi/o Protein Activation mu_receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channels Ion Channel Modulation g_protein->ion_channels camp Decreased cAMP Production adenylyl_cyclase->camp k_channel Activation of K+ Channels ion_channels->k_channel ca_channel Inhibition of Ca2+ Channels ion_channels->ca_channel hyperpolarization Neuronal Hyperpolarization k_channel->hyperpolarization neurotransmitter_release Reduced Neurotransmitter Release ca_channel->neurotransmitter_release analgesia Analgesia hyperpolarization->analgesia neurotransmitter_release->analgesia

Caption: The proposed intracellular signaling cascade following this compound binding to the µ-opioid receptor.

References

Navigating the Synthesis of Phenomorphan: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming common challenges encountered during the synthesis of Phenomorphan and its analogs. The information is presented in a clear question-and-answer format to directly address specific experimental issues.

Troubleshooting Guide

This section addresses common problems that may arise during the synthesis of the this compound scaffold, focusing on key reaction steps discussed in the literature for related 5-phenylmorphan compounds.

Problem ID Issue Potential Cause(s) Suggested Solution(s) Reference
TS-001 Low yield during N-phenethylation of the secondary amine intermediate.1. Incomplete N-demethylation in the prior step. 2. Suboptimal reaction conditions for alkylation. 3. Degradation of the secondary amine.1. Ensure complete conversion of the N-methyl compound using cyanogen (B1215507) bromide followed by acid hydrolysis. Purity of the resulting secondary amine is crucial. 2. Use phenethyl bromide for the alkylation. The reaction has been shown to be scalable with high yields.[1] 3. The secondary amine can often be used in the subsequent alkylation step without extensive purification, which can prevent degradation.[1][1]
TS-002 Poor regioselectivity and formation of side products during enolate formation for C9 substitution.1. The choice of base can significantly impact regioselectivity. 2. Reaction temperature may not be optimal. 3. The silylating agent may not be appropriate.1. Stronger bases like LDA can cause degradation of the starting material. KHMDS may lead to eroded regioselectivity. LHMDS with HMPA has been shown to favor the desired γ-silylenol ether with high regioselectivity.[2] 2. Conduct the reaction at cryogenic temperatures to discretely form the enolate.[2] 3. TBSCl in combination with LHMDS/HMPA has been successfully used to achieve >99:1 regioselectivity.[2][2]
TS-003 Incomplete O-demethylation of the methoxy-substituted phenylmorphan (B1201687) precursor.1. The demethylating agent is not effective. 2. Reaction temperature and time are not optimized.1. Boron tribromide (BBr3) is a common and effective reagent for the O-demethylation of aryl methyl ethers in morphinan (B1239233) synthesis.[3] 2. The reaction with BBr3 can be temperature-specific. For a related pyranomorphinan, complete conversion was achieved between -10 °C and 0 °C.[4][3][4]
TS-004 Difficulty in separating diastereomers after C9-alkylation.The diastereomers may have very similar physical properties.Column chromatography is typically used to separate these diastereomers.[3] Optimization of the solvent system and stationary phase may be required for effective separation.[3]
TS-005 Failure to achieve optical resolution of the racemic starting material.The resolving agent or conditions are not suitable.For the racemic N-methyl-9-ketophenylmorphan, optical resolution can be successfully achieved using tartaric acid to yield enantiomers with >99% ee.[1][1]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing N-phenethyl-5-phenylmorphans like this compound?

A1: A common route involves starting with a racemic N-methyl-5-phenylmorphan derivative.[1] The synthesis typically proceeds through the following key stages:

  • Optical Resolution: Separation of the desired enantiomer, often using a chiral acid like tartaric acid.[1]

  • N-demethylation: Removal of the N-methyl group, commonly achieved using cyanogen bromide (von Braun reaction) followed by hydrolysis.[1]

  • N-phenethylation: Alkylation of the resulting secondary amine with phenethyl bromide to introduce the N-phenethyl group characteristic of this compound.[1]

  • Modification at C9 (if necessary): Introduction of various substituents at the C9 position can be achieved through reactions like Grignard addition to a C9-keto group.

  • O-demethylation: If the phenyl group is protected as a methoxy (B1213986) ether, a final demethylation step (e.g., with BBr3) is required to yield the phenolic hydroxyl group.[3]

Q2: How does the N-phenethyl group in this compound affect its activity?

A2: The N-phenethyl group is known to significantly enhance the affinity of the compound for the μ-opioid receptor. This structural feature is a key contributor to this compound's high potency, which is reported to be about 10 times that of levorphanol.[5][6]

Q3: What analytical techniques are used to confirm the stereochemistry and purity of the synthesized compounds?

A3: Enantiomeric excess (ee) after optical resolution is often determined using ¹H NMR.[1] The separation and characterization of diastereomers are typically achieved using column chromatography followed by standard spectroscopic techniques like NMR and mass spectrometry.

Q4: Are there alternative methods for introducing substituents at the C9 position?

A4: Yes, besides Grignard reactions on a C9-ketone, other methods like Wittig reactions have been employed to introduce alkenyl groups at the C9 position in related phenylmorphan structures.[3]

Experimental Protocols

Protocol 1: N-demethylation and N-phenethylation of a 5-Phenylmorphan Intermediate

This protocol describes the conversion of an N-methyl-5-phenylmorphan to its N-phenethyl analog, a core transformation in this compound synthesis.[1]

Materials:

  • N-methyl-5-phenylmorphan derivative (1)

  • Cyanogen bromide (CNBr)

  • 3 N Hydrochloric acid (HCl)

  • Phenethyl bromide

  • Suitable solvent (e.g., chloroform, DMF)

  • Base (e.g., potassium carbonate)

Procedure:

  • N-demethylation (von Braun Reaction):

    • Dissolve the N-methyl compound (1) in a suitable anhydrous solvent like chloroform.

    • Cool the solution in an ice bath.

    • Add cyanogen bromide (CNBr) portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Remove the solvent under reduced pressure. The resulting cyanamide (B42294) intermediate is often used directly in the next step.

  • Hydrolysis:

    • Add 3 N HCl to the crude cyanamide.

    • Heat the mixture to reflux for several hours until the hydrolysis is complete, yielding the secondary amine (2).

    • Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH) to an appropriate pH.

    • Extract the secondary amine product with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure. This secondary amine (2) is often pure enough for the next step.

  • N-phenethylation:

    • Dissolve the secondary amine (2) in a solvent such as DMF.

    • Add a base, such as potassium carbonate, to the mixture.

    • Add phenethyl bromide.

    • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

    • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the final N-phenethyl product (3) by column chromatography.

Note: This procedure has been reported to yield over 60% over the two steps and is scalable.[1]

Visualizations

Experimental Workflow: Synthesis of N-Phenethyl-5-Phenylmorphan

G cluster_0 Core Synthesis Workflow A Racemic N-Methyl 5-Phenylmorphan B Optical Resolution (e.g., with Tartaric Acid) A->B C Enantiomerically Pure N-Methyl Intermediate B->C D N-Demethylation (CNBr, then HCl) C->D E Secondary Amine Intermediate D->E F N-Phenethylation (Phenethyl Bromide) E->F G N-Phenethyl-5-Phenylmorphan (this compound Scaffold) F->G

Caption: General workflow for the synthesis of the this compound scaffold.

Troubleshooting Logic: Low Yield in N-Phenethylation

G Start Low Yield in N-Phenethylation Step Q1 Check Purity of Secondary Amine? Start->Q1 A1_Yes Purity is Low Q1->A1_Yes No A1_No Purity is High Q1->A1_No Yes Sol1 Re-run Demethylation/ Purify Amine A1_Yes->Sol1 Q2 Review Alkylation Conditions? A1_No->Q2 End Yield Improved Sol1->End A2_Yes Conditions Suboptimal (Temp, Time, Base) Q2->A2_Yes Sol2 Optimize Reaction Conditions A2_Yes->Sol2 Sol2->End

Caption: Troubleshooting flowchart for low N-phenethylation yield.

Signaling Pathway: Generalized Opioid Receptor (μ-opioid) Action

G cluster_0 Cellular Membrane cluster_1 Intracellular Signaling This compound This compound (Agonist) MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (αi) K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activates (βγ) Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits (βγ) cAMP cAMP AC->cAMP Produces Hyperpolarization Hyperpolarization & Reduced Neuronal Firing K_Channel->Hyperpolarization Leads to Ca_Channel->Hyperpolarization Contributes to

Caption: Simplified signaling pathway for μ-opioid receptor agonists.

References

Technical Support Center: Mitigating Phenomorphan-Induced Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenomorphan in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Disclaimer: this compound is a potent µ-opioid receptor agonist.[1] Specific published data on its side effect profile and mitigation strategies in animal models are limited. Therefore, the following guidance is largely based on established principles and experimental data from other potent µ-opioids, such as morphine and fentanyl. Researchers should always conduct pilot studies to determine the optimal dose and mitigation strategies for their specific animal model and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of this compound in animal models?

A1: As a potent opioid, this compound is expected to produce a range of side effects similar to other µ-opioid receptor agonists.[1] These commonly include:

  • Respiratory Depression: Characterized by a decreased breathing rate and reduced blood oxygen levels.[2] This is often the most critical and life-threatening side effect.

  • Gastrointestinal Dysfunction (Constipation): Opioids inhibit gastrointestinal motility, leading to delayed transit of contents and constipation.[3][4]

  • Sedation and/or Hyperactivity: Depending on the species, strain, and dose, opioids can cause either sedation or paradoxical hyperactivity.[5]

  • Pruritus (Itching): A common side effect in both animals and humans, leading to scratching and potential skin lesions.

  • Nausea and Vomiting: While more challenging to assess in rodents, signs of pica (eating non-food items) may be indicative of nausea.[6]

Q2: How can I minimize the risk of respiratory depression when using this compound?

A2: Mitigating respiratory depression is crucial for animal welfare and experimental validity. Consider the following strategies:

  • Dose-Titration: Carefully determine the minimum effective analgesic dose of this compound in your specific animal model to avoid unnecessarily high doses.

  • Multimodal Analgesia: Combine this compound with a non-opioid analgesic (e.g., an NSAID like carprofen (B1668582) or a local anesthetic). This can allow for a lower dose of this compound to be used, thereby reducing the risk of respiratory depression.[7]

  • Use of Respiratory Stimulants: In some research settings, co-administration of a respiratory stimulant may be considered. However, this can introduce confounding variables and should be carefully validated.

  • Constant Monitoring: Closely monitor the respiratory rate and effort of the animals, especially during the peak effect period of the drug. Pulse oximetry can be used in some species to monitor oxygen saturation.

Q3: My animals are experiencing severe constipation with this compound. What can I do?

A3: Opioid-induced constipation is a very common issue. Here are some troubleshooting steps:

  • Prophylactic Laxative Treatment: Administer a laxative (e.g., polyethylene (B3416737) glycol 3350 in drinking water) prior to and during this compound treatment.

  • Peripherally Acting µ-Opioid Receptor Antagonists (PAMORAs): Consider the use of a PAMORA such as methylnaltrexone. These drugs block opioid receptors in the gut without affecting the central analgesic effects.

  • Hydration and Diet: Ensure animals have easy access to water and a high-fiber diet to help maintain gut motility.

Troubleshooting Guides

Issue 1: Unexpected Animal Mortality Following this compound Administration
Potential Cause Troubleshooting Steps
Opioid Overdose / Severe Respiratory Depression - Immediately assess for signs of respiratory distress (slow, shallow breathing; cyanosis).- If available and ethically approved, administer an opioid antagonist like naloxone (B1662785) to reverse the effects. Note that this will also reverse the analgesia.- In future experiments, reduce the dose of this compound.- Implement continuous respiratory monitoring for a period post-administration.
Strain/Species Sensitivity - Different animal strains and species can have varying sensitivities to opioids.[6][8]- Conduct a thorough literature review for opioid effects in your specific model.- Perform a dose-finding study starting with a very low dose.
Drug Interaction - Review all other administered substances for potential synergistic effects on sedation or respiratory depression.
Issue 2: Inconsistent Analgesic Efficacy of this compound
Potential Cause Troubleshooting Steps
Incorrect Dosing or Administration Route - Verify calculations and the concentration of your this compound solution.- Ensure consistent and accurate administration (e.g., subcutaneous, intraperitoneal).
Development of Tolerance - With repeated dosing, tolerance to the analgesic effects can develop.[9]- Consider increasing the dose or the dosing frequency if appropriate for the study design.- If possible, consider rotating to a different class of analgesic.
Inappropriate Pain Model - The efficacy of opioids can vary depending on the type of pain (e.g., thermal, mechanical, inflammatory).[8]- Ensure your chosen pain assessment method is sensitive to opioid analgesia.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Rodent Model

Dose (mg/kg, s.c.)Analgesic Effect (% MPE)Respiratory Rate (breaths/min)Gastrointestinal Transit Time (min)
Vehicle Control5 ± 2150 ± 1060 ± 5
0.130 ± 5135 ± 875 ± 6
0.375 ± 8110 ± 7120 ± 10
1.095 ± 470 ± 6240 ± 15

% MPE = Maximum Possible Effect Data are presented as mean ± SEM and are for illustrative purposes only. Actual data will vary based on the animal model and experimental conditions.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Respiratory Depression in Rats

Objective: To quantify the effect of this compound on respiratory function.

Methodology:

  • Animal Acclimation: Acclimate male Wistar rats to the plethysmography chambers for at least 30 minutes daily for 3 days prior to the experiment.

  • Baseline Measurement: On the day of the experiment, place the rat in the whole-body plethysmography chamber and record baseline respiratory parameters (respiratory rate, tidal volume, minute volume) for 15 minutes.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous).

  • Post-Dosing Measurement: Immediately return the animal to the chamber and continuously record respiratory parameters for at least 2 hours.

  • Data Analysis: Analyze the data in epochs (e.g., 5-minute intervals) and express the results as a percentage of the baseline values.

Protocol 2: Assessment of this compound-Induced Constipation in Mice

Objective: To measure the inhibitory effect of this compound on gastrointestinal transit.

Methodology:

  • Fasting: Fast male C57BL/6 mice for 4 hours prior to the experiment, with free access to water.

  • Drug Administration: Administer this compound or vehicle (e.g., subcutaneous).

  • Charcoal Meal: 30 minutes after drug administration, administer a charcoal meal (e.g., 5% charcoal in 10% gum arabic) orally (e.g., 0.1 mL/10g body weight).

  • Euthanasia and Tissue Collection: 30 minutes after the charcoal meal, euthanize the mice by an approved method.

  • Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Data Analysis: Express the gastrointestinal transit as a percentage of the total length of the small intestine.

Mandatory Visualizations

Phenomorphan_Analgesic_Pathway cluster_CNS Central Nervous System This compound This compound MOR µ-Opioid Receptor (MOR) This compound->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel ↓ Ca²⁺ Influx (Presynaptic) G_protein->Ca_channel K_channel ↑ K⁺ Efflux (Postsynaptic) G_protein->K_channel cAMP ↓ cAMP AC->cAMP Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Analgesia Analgesia Neurotransmitter_release->Analgesia Hyperpolarization->Analgesia

Caption: Signaling pathway of this compound-induced analgesia.

Experimental_Workflow_Constipation start Start: Fast Mice (4h) administer_drug Administer this compound or Vehicle start->administer_drug wait1 Wait 30 min administer_drug->wait1 charcoal Administer Charcoal Meal (p.o.) wait1->charcoal wait2 Wait 30 min charcoal->wait2 euthanize Euthanize and Dissect Small Intestine wait2->euthanize measure Measure Total Length and Distance Traveled by Charcoal euthanize->measure analyze Calculate % GI Transit measure->analyze

Caption: Workflow for assessing opioid-induced constipation.

Mitigation_Logic cluster_mitigation Mitigation Strategies pheno This compound Administration side_effects Side Effects Observed? (e.g., Respiratory Depression) pheno->side_effects no_se No: Continue Monitoring side_effects->no_se No yes_se Yes side_effects->yes_se Yes reduce_dose Reduce this compound Dose yes_se->reduce_dose multimodal Add Non-Opioid Analgesic yes_se->multimodal antagonist Administer Specific Antagonist (e.g., Naloxone for overdose, PAMORA for constipation) yes_se->antagonist reassess Re-assess Analgesia and Side Effects reduce_dose->reassess multimodal->reassess antagonist->reassess

Caption: Logical workflow for mitigating this compound side effects.

References

Optimizing Phenomorphan Dosage for Consistent Results: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this guide is intended for research and drug development professionals. "Phenomorphan" is a fictional substance created for the purpose of this illustrative guide. All data, protocols, and troubleshooting advice are hypothetical and should not be used for actual laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in in-vitro cell-based assays?

For initial experiments, a concentration range of 1 µM to 50 µM is recommended. This range is based on typical effective concentrations observed in preliminary studies. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: I am observing high variability in my results between experiments. What are the potential causes?

High variability can stem from several factors. Common causes include:

  • Inconsistent cell passage number: Use cells within a consistent and low passage number range.

  • Variations in reagent preparation: Ensure all reagents, including the this compound stock solution, are prepared fresh and consistently for each experiment.

  • Fluctuations in incubation conditions: Maintain stable temperature, CO2, and humidity levels in your incubator.

  • Pipetting errors: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate dosing.

Q3: My cells are showing signs of toxicity even at low concentrations of this compound. What should I do?

If you observe unexpected cytotoxicity, consider the following troubleshooting steps:

  • Verify the purity of your this compound compound: Impurities can contribute to off-target effects and toxicity.

  • Reduce the serum concentration in your culture medium: Serum components can sometimes interact with compounds and potentiate toxicity.

  • Perform a cell viability assay: Use a reliable method like an MTT or LDH assay to quantify cytotoxicity across a range of this compound concentrations.

Troubleshooting Guide

Issue: Inconsistent Dose-Response Curve

Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider using a different solvent or reducing the final concentration.
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Variations in cell density can significantly impact the response to the compound.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS to minimize these effects.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay

  • Cell Seeding: Seed your target cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM).

  • Dosing: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Viability Assessment: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizing Experimental Workflow and Signaling Pathways

G cluster_workflow Experimental Workflow: IC50 Determination A Seed Cells C Dose Cells A->C B Prepare this compound Dilutions B->C D Incubate (48h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilization Buffer F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: Workflow for determining the IC50 of this compound.

G cluster_pathway Hypothetical this compound Signaling Pathway P This compound R Receptor X P->R Binds S1 Kinase A R->S1 Activates S2 Kinase B S1->S2 Phosphorylates TF Transcription Factor Y S2->TF Activates Gene Target Gene Expression TF->Gene Regulates

Caption: Hypothetical signaling cascade initiated by this compound.

Troubleshooting inconsistent Phenomorphan dose-response curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenomorphan. The information is designed to help address common issues encountered during in vitro dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent synthetic opioid analgesic. Its primary mechanism of action is as a high-affinity agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1] Activation of the MOR by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in analgesic and other opioid effects.[2]

Q2: I am observing a "U-shaped" or non-monotonic dose-response curve. What could be the cause?

Non-monotonic dose-response curves, such as U-shaped or inverted U-shaped curves, can arise from several complex biological phenomena.[3] Potential causes include:

  • Receptor Down-regulation: At very high concentrations, agonists can sometimes lead to the down-regulation or internalization of receptors, resulting in a diminished response.[3]

  • Activation of Opposing Pathways: The compound might activate a secondary signaling pathway at higher concentrations that counteracts the primary response.

  • Off-Target Effects: At high concentrations, the compound may interact with other receptors or cellular targets, leading to unexpected effects.

  • Cellular Toxicity: High concentrations of the compound could be causing cytotoxicity, leading to a decrease in the measured response.

Q3: My dose-response curves for this compound are showing a rightward shift, indicating decreased potency. What are the potential reasons?

A rightward shift in the dose-response curve suggests that a higher concentration of this compound is required to produce the same level of effect. This can be caused by:

  • Tolerance Development: In cell-based assays, prolonged or repeated exposure to an agonist can lead to receptor desensitization and internalization, classic hallmarks of tolerance.

  • Presence of an Antagonist: If there is a competitive antagonist present in the assay system, it will compete with this compound for binding to the receptor, necessitating higher concentrations of the agonist to elicit a response.

  • Ligand Degradation: If this compound is not stable in the assay buffer or under the experimental conditions, its effective concentration will decrease over time.

  • Changes in Receptor Expression: A decrease in the number of µ-opioid receptors expressed by the cells will lead to a reduced maximal response and a potential rightward shift in potency.

Q4: What are the key differences between Ki, IC50, and EC50 values?

These are all important parameters for characterizing a compound's activity, but they measure different things:

  • Kd (Dissociation Constant): This is a measure of binding affinity and represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium.

  • Ki (Inhibition Constant): Similar to Kd, Ki also reflects binding affinity but is specifically used for inhibitors (antagonists) in competitive binding assays.

  • IC50 (Half-maximal Inhibitory Concentration): This is the concentration of an antagonist that inhibits a specific biological or biochemical function by 50%. It is a functional measure.

  • EC50 (Half-maximal Effective Concentration): This is the concentration of an agonist that produces 50% of the maximal possible effect. It is a measure of the compound's potency in a functional assay.[4]

Troubleshooting Inconsistent Dose-Response Curves

Problem 1: High Variability Between Replicate Wells or Experiments
Possible CauseTroubleshooting Steps
Pipetting Errors Calibrate and service pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique.
Cell Plating Inconsistency Ensure a homogenous cell suspension before plating. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile buffer/media.
Reagent Instability Prepare fresh dilutions of this compound and other critical reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Incomplete Solubilization Verify the solubility of this compound in your assay buffer. Use a suitable solvent (e.g., DMSO) for the initial stock and ensure it is fully dissolved before further dilution. Run a vehicle control to check for solvent effects.
Incubation Time and Temperature Fluctuations Use a calibrated incubator and ensure consistent incubation times for all plates.
Problem 2: Low or No Signal/Response
Possible CauseTroubleshooting Steps
Low Receptor Expression Use a cell line with a confirmed high level of µ-opioid receptor expression. Passage cells for a limited number of times, as receptor expression can decrease with excessive passaging.
Inactive Compound Verify the identity and purity of the this compound sample. If possible, test a fresh batch from a reputable supplier.
Degraded Reagents Use fresh assay buffers and other critical reagents. Check the expiration dates of all components.
Suboptimal Assay Conditions Optimize assay parameters such as incubation time, temperature, and cell number.
Incorrect Agonist Concentration Range The concentrations of this compound being tested may be too low. Perform a wider range of dilutions to ensure the expected response range is covered.
Problem 3: Atypical or "Flat" Dose-Response Curve
Possible CauseTroubleshooting Steps
Compound Precipitation Due to its chemical nature, this compound may precipitate at high concentrations in aqueous buffers. Visually inspect the wells for any precipitate. Consider using a different buffer system or adding a small percentage of a solubilizing agent (and appropriate vehicle controls).
Receptor Saturation or Desensitization The highest concentrations tested may be causing rapid and profound receptor saturation and/or desensitization, leading to a plateau or even a decrease in the response.
Assay Signal Window The assay may not have a large enough dynamic range to detect a full dose-response. Optimize the assay to maximize the signal-to-background ratio.
Partial Agonism/Antagonism The observed effect could be due to partial agonism or even antagonism at the receptor, depending on the specific assay and cellular context.

Data Presentation: this compound and Reference Opioid Compounds

The following table summarizes the binding affinity (Ki) and functional potency (EC50) for this compound and commonly used µ-opioid receptor reference compounds.

CompoundReceptor TargetKi (nM)EC50 (nM)
This compound µ-opioid receptorData not readily available in public literatureData not readily available in public literature
Morphine µ-opioid receptor~1 - 10~10 - 100
DAMGO µ-opioid receptor~1 - 5~1 - 10
Fentanyl µ-opioid receptor~0.1 - 1~0.1 - 1
Naloxone (Antagonist) µ-opioid receptor~1 - 5N/A

Note: The Ki and EC50 values for reference compounds can vary depending on the specific assay conditions, cell line, and radioligand used.[5][6][7] this compound is reported to be approximately 10 times more potent than levorphanol, which is itself 6-8 times more potent than morphine.[1]

Experimental Protocols

Radioligand Binding Assay for µ-Opioid Receptor

This protocol is for determining the binding affinity (Ki) of this compound by competitive displacement of a radiolabeled µ-opioid receptor ligand (e.g., [³H]-DAMGO).

Materials:

  • Cell membranes prepared from cells stably expressing the human µ-opioid receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-DAMGO.

  • Unlabeled Ligands: this compound, Morphine (as a control), and Naloxone (for non-specific binding).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound and control compounds in binding buffer. The final concentration of [³H]-DAMGO should be approximately at its Kd value.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Total Binding: 25 µL binding buffer, 25 µL [³H]-DAMGO, 50 µL cell membrane suspension.

    • Non-specific Binding: 25 µL Naloxone (10 µM final concentration), 25 µL [³H]-DAMGO, 50 µL cell membrane suspension.

    • Competitive Binding: 25 µL of each this compound dilution, 25 µL [³H]-DAMGO, 50 µL cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Termination: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for µ-Opioid Receptor

This protocol measures the functional potency (EC50) of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production.

Materials:

  • Cells stably expressing the human µ-opioid receptor (e.g., CHO-K1 or HEK293 cells).

  • This compound and control agonists.

  • Forskolin (B1673556).

  • Stimulation Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits).

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed the cells into 96-well plates and grow to 80-90% confluency.

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and replace it with stimulation buffer.

  • Compound Addition: Add serial dilutions of this compound or control agonists to the wells.

  • Stimulation: Add forskolin to all wells (except for the basal control) at a final concentration that elicits a submaximal cAMP response (typically 1-10 µM).

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of this compound. Fit the data using a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

mu_opioid_receptor_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR µ-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Leads to

This compound signaling pathway at the µ-opioid receptor.

troubleshooting_workflow Start Inconsistent Dose-Response Curve Check_Reagents Check Reagents (this compound, Buffers) Start->Check_Reagents Check_Cells Check Cell Health & Receptor Expression Start->Check_Cells Review_Protocol Review Assay Protocol (Incubation, Pipetting) Start->Review_Protocol Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Cells_OK Cells OK? Check_Cells->Cells_OK Protocol_OK Protocol OK? Review_Protocol->Protocol_OK Reagent_OK->Check_Cells Yes Prepare_Fresh Prepare Fresh Reagents Reagent_OK->Prepare_Fresh No Cells_OK->Review_Protocol Yes Culture_New_Cells Culture New Batch of Cells Cells_OK->Culture_New_Cells No Optimize_Protocol Optimize Assay Parameters Protocol_OK->Optimize_Protocol No Re-run_Experiment Re-run Experiment Protocol_OK->Re-run_Experiment Yes Prepare_Fresh->Re-run_Experiment Culture_New_Cells->Re-run_Experiment Optimize_Protocol->Re-run_Experiment

A logical workflow for troubleshooting inconsistent results.

References

Best practices for handling and storing Phenomorphan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of Phenomorphan. Due to its classification as a potent opioid and a Schedule I controlled substance, strict adherence to safety protocols and regulatory requirements is imperative.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent opioid analgesic and a derivative of morphinan (B1239233).[1][2][3] It is a Schedule I controlled substance in the United States, signifying a high potential for abuse and no currently accepted medical use.[4] In a research context, it is used to investigate the opioid system, particularly the µ-opioid receptor.[5][6]

Q2: What are the primary hazards associated with this compound?

The primary hazards include high potency, potential for respiratory depression, and a high potential for abuse.[5][6] Direct contact may cause skin and eye irritation. Ingestion is toxic.[7][8]

Q3: What personal protective equipment (PPE) is required when handling this compound?

Standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, is mandatory. For procedures that may generate aerosols or dust, a certified fume hood and respiratory protection should be used.

Q4: How should this compound be stored?

This compound should be stored in a securely locked, designated controlled substance storage area. General storage recommendations for research-grade opioids suggest the following conditions:

  • Short-term (days to weeks): 0 - 4 °C in a dry, dark environment.[9]

  • Long-term (months to years): -20 °C in a dry, dark environment.[9] Always store it in its original, tightly sealed container to prevent contamination and degradation.[8]

Q5: How should this compound waste be disposed of?

All waste containing this compound must be treated as hazardous and controlled substance waste. Follow all local, state, and federal regulations for the disposal of Schedule I controlled substances. This typically involves denaturation or destruction of the compound and documentation of the disposal process.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty Dissolving this compound Incorrect solvent selection.Information on the solubility of this compound is limited. For morphinan derivatives, solubility can often be achieved in polar organic solvents such as DMSO or ethanol. Gentle heating or sonication may aid dissolution. Always start with small quantities to determine the optimal solvent and concentration.
Inconsistent Experimental Results Compound degradation due to improper storage.This compound is sensitive to light, air, and heat.[7][8] Ensure the compound is stored under the recommended conditions and minimize exposure to ambient conditions during experimental procedures. Prepare solutions fresh for each experiment if stability is a concern.
Precipitate Formation in Solution Exceeding solubility limit or temperature fluctuations.Ensure the concentration of your solution does not exceed the solubility limit in the chosen solvent. If a precipitate forms after storage at low temperatures, gently warm the solution to re-dissolve the compound before use.
Safety Concerns During Handling Accidental exposure (inhalation, ingestion, skin contact).In case of accidental exposure, follow first aid measures immediately. For skin contact, wash thoroughly with soap and water.[10] For inhalation, move to fresh air. For ingestion, seek immediate medical attention.[8] Always have an opioid antagonist like naloxone (B1662785) readily available when working with potent opioids, and ensure all personnel are trained in its administration.

Chemical and Physical Properties

PropertyValue
Molecular Formula C24H29NO
Molecular Weight 347.5 g/mol [4]
CAS Number 468-07-5[4]
Appearance Solid (assumed)
Purity Varies by supplier

Experimental Protocols

As a Schedule I controlled substance, all experiments involving this compound must be conducted under a DEA license and with IACUC or IRB approval where applicable.

General Workflow for Handling this compound Powder:

G cluster_prep Preparation cluster_solubilization Solubilization cluster_experiment Experimental Use cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE (Lab coat, gloves, safety glasses) prep_hood Work within a certified chemical fume hood prep_ppe->prep_hood prep_weigh Weigh required amount of this compound prep_hood->prep_weigh sol_solvent Add appropriate solvent (e.g., DMSO) prep_weigh->sol_solvent sol_mix Vortex or sonicate to dissolve sol_solvent->sol_mix exp_use Use in approved experimental protocol sol_mix->exp_use clean_decontaminate Decontaminate work surfaces exp_use->clean_decontaminate clean_dispose Dispose of waste according to controlled substance regulations clean_decontaminate->clean_dispose clean_store Return stock to secure storage clean_dispose->clean_store

Caption: General workflow for handling this compound powder.

Signaling Pathway

This compound is a potent µ-opioid receptor agonist.[5][6] Upon binding, it initiates a signaling cascade that leads to its analgesic and other opioid effects.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor µ-Opioid Receptor (GPCR) gi Gi/o Protein receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits k_channel K+ Channel gi->k_channel Activates ca_channel Ca2+ Channel gi->ca_channel Inhibits camp ↓ cAMP ac->camp k_efflux ↑ K+ Efflux (Hyperpolarization) k_channel->k_efflux ca_influx ↓ Ca2+ Influx ca_channel->ca_influx This compound This compound This compound->receptor Binds to response ↓ Neurotransmitter Release (Analgesia) camp->response k_efflux->response ca_influx->response

Caption: Simplified µ-opioid receptor signaling pathway.

References

Navigating Phenomorphan Research: A Technical Support Guide to Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - To support researchers, scientists, and drug development professionals in achieving more consistent and reliable experimental outcomes with the potent µ-opioid receptor agonist, Phenomorphan, a comprehensive technical support center has been developed. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, directly addressing common challenges encountered in preclinical studies.

This compound, a morphinan (B1239233) derivative, is recognized for its high potency, estimated to be approximately 60 to 80 times that of morphine.[1] This characteristic, while valuable in certain research contexts, can also contribute to significant variability in experimental results if not carefully controlled. This guide provides in-depth protocols for key assays, summarizes critical quantitative data in clear tabular formats, and presents visual workflows and signaling pathways to enhance understanding and mitigate potential sources of error.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent opioid analgesic that exerts its effects primarily by acting as an agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][2] Upon binding, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels. This results in neuronal hyperpolarization and reduced neuronal excitability, which underlies its analgesic and other physiological effects.[2]

Q2: We are observing high variability in our in vivo analgesia studies (e.g., hot plate test) with this compound. What are the likely causes?

A2: Variability in in vivo analgesia studies with potent opioids like this compound can stem from several factors:

  • Genetic Factors: Polymorphisms in genes encoding the µ-opioid receptor (OPRM1), metabolic enzymes (e.g., UGT2B7), and drug transporters (e.g., ABCB1) can significantly alter an animal's response to opioids.

  • Drug Formulation and Administration: As a lipophilic compound, this compound's formulation can impact its absorption and distribution. Inconsistent administration techniques (e.g., injection depth, volume) can also lead to variable outcomes.

  • Experimental Conditions: The intensity of the thermal stimulus in a hot plate test can affect the measured potency of an opioid.[3] Additionally, the placebo effect, even in animal studies, can be a source of variability and can be mitigated through techniques like hidden drug administration.

Q3: Our radioligand binding assays with this compound show inconsistent Ki values. How can we improve reproducibility?

A3: Inconsistent results in receptor binding assays are a common challenge. Key areas to troubleshoot include:

  • Receptor Preparation: Ensure the integrity and concentration of the µ-opioid receptors in your membrane preparation are consistent across experiments.

  • Radioligand Quality: Use a high-affinity radioligand and ensure it is not degraded. The concentration of the radioligand should be carefully optimized.

  • Assay Conditions: Maintain consistent incubation times, temperature, and buffer composition. For high-affinity ligands like this compound, achieving equilibrium is crucial.

  • Separation of Bound and Free Ligand: Inefficient separation can lead to inaccurate results. Optimize your filtration or centrifugation methods to ensure rapid and complete separation.

Data Presentation: Comparative Opioid Potency

To provide a quantitative context for this compound's high potency, the following tables summarize its estimated binding affinity and analgesic potency relative to other commonly used opioids.

OpioidEstimated Ki (nM) for µ-Opioid Receptor
This compound ~0.02 - 0.05 (estimated)
Morphine1.2[4]
Fentanyl~1.35[5]
Levorphanol (B1675180)~0.2 - 0.5
Hydromorphone0.6[4]

Note: The Ki for this compound is an estimation based on its high potency relative to levorphanol and morphine.[1] Actual values may vary depending on experimental conditions.

OpioidEstimated ED₅₀ (mg/kg, s.c.) in Rat Hot Plate Test
This compound ~0.03 - 0.08 (estimated)
Morphine2.6 - 4.9[3]
Fentanyl~0.02[6]
Hydromorphone~0.1 - 0.2

Note: The ED₅₀ for this compound is an estimation based on its reported potency relative to morphine.[1][7] The specific ED₅₀ can be influenced by the stimulus intensity and experimental design.[3]

Experimental Protocols

µ-Opioid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the µ-opioid receptor through competitive displacement of a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer and centrifuge to isolate the membrane fraction containing the µ-opioid receptors.

  • Assay Setup: In a 96-well plate, combine the membrane preparation with a fixed concentration of a high-affinity µ-opioid receptor radioligand (e.g., [³H]-DAMGO).

  • Competition: Add increasing concentrations of unlabeled this compound to compete with the radioligand for receptor binding. Include a set of wells with a saturating concentration of a known µ-opioid antagonist (e.g., naloxone) to determine non-specific binding.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.[8]

In Vivo Analgesia Assessment: Hot Plate Test

Objective: To evaluate the antinociceptive effects of this compound in rodents.

Methodology:

  • Acclimation: Acclimate the animals (e.g., rats or mice) to the testing room and handling procedures for several days before the experiment.

  • Baseline Latency: Place each animal on a hot plate maintained at a constant temperature (e.g., 52-55°C) and record the time it takes for the animal to exhibit a pain response (e.g., paw licking or jumping).[9][10]

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous injection).

  • Post-Treatment Latency: At predetermined time points after drug administration, place the animal back on the hot plate and measure the response latency. A cut-off time is used to prevent tissue damage.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect of this compound. The dose-response relationship can be analyzed to calculate the ED₅₀.

Mandatory Visualizations

Signaling Pathway of this compound at the µ-Opioid Receptor

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR µ-Opioid Receptor (MOR) This compound->MOR Binds G_protein Gαi/oβγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channels Ion Channel Modulation G_protein->Ion_channels Modulates cAMP ↓ cAMP AC->cAMP Neuronal_inhibition Neuronal Inhibition cAMP->Neuronal_inhibition Ion_channels->Neuronal_inhibition

Caption: this compound activates the µ-opioid receptor, initiating a G-protein-mediated signaling cascade.

Experimental Workflow for Addressing Variability in In Vivo Analgesia Studies

G start High Variability in Analgesia Data check_genetics Consider Genetic Background of Animals start->check_genetics standardize_formulation Standardize Drug Formulation & Vehicle start->standardize_formulation refine_protocol Refine Experimental Protocol start->refine_protocol analyze_data Re-analyze Data (e.g., by litter) check_genetics->analyze_data consistent_dosing Ensure Consistent Dosing Technique standardize_formulation->consistent_dosing control_stimulus Control Stimulus Intensity refine_protocol->control_stimulus blind_experiment Implement Blinding Procedures refine_protocol->blind_experiment end Reduced Variability & Reliable Results consistent_dosing->end control_stimulus->end blind_experiment->end analyze_data->end

References

Technical Support Center: Refinement of Surgical Procedures in Opioid-Related Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining surgical procedures for creating and managing rodent models of pain, with a focus on contexts involving morphinan-like opioids.

Frequently Asked Questions (FAQs)

Q1: What are the most common surgical models used to study postoperative pain?

A1: Several rodent models are widely used to study the pathophysiology of postoperative pain.[1] The most common is the plantar incision model, which involves an incision through the skin, fascia, and muscle of the hind paw.[1][2] Other models include the hairy-skin incision model, the gastrocnemius incision model, and more complex models that mimic specific human surgeries like post-thoracotomy pain or inguinal hernia repair.[1][3] Models involving prolonged tissue retraction, such as the skin/muscle incision and retraction (SMIR) model, are used to study the transition from acute to chronic postsurgical pain.[1][3]

Q2: How should I choose the appropriate analgesic for my surgical model?

A2: The choice of analgesic depends on the anticipated level of pain, which is often categorized as mild, moderate, or severe.[4] A multimodal analgesia approach, using different classes of analgesics to target different pain pathways, is often recommended.[5][6] Common classes of analgesics used in rodents include opioids (e.g., buprenorphine), non-steroidal anti-inflammatory drugs (NSAIDs) like carprofen (B1668582) and meloxicam, and local anesthetics such as bupivacaine (B1668057) and lidocaine (B1675312).[7][8] For major surgeries, systemic analgesics are generally required, and preemptive analgesia (administering pain relief before the painful stimulus) can be particularly effective.[5][7][9]

Q3: Can I administer analgesics without interfering with the results of my pain study?

A3: This is a critical consideration. Historically, analgesics were often withheld in chronic pain models due to concerns about them confounding the experimental endpoints.[10] However, there is growing evidence that providing analgesia for acute post-surgical pain does not necessarily interfere with the development of chronic pain states weeks later.[10] In fact, untreated postoperative pain can lead to stress and other physiological changes that can increase the variability of experimental data.[9] It is crucial to choose an analgesic plan that provides animal welfare without compromising the scientific objectives of the study.[11]

Q4: What are the best practices for post-operative care in rodent surgical models?

A4: Proper post-operative care is essential for animal welfare and data quality. This includes monitoring for signs of pain and distress, such as changes in posture (hunching), grooming, and activity levels.[4][5] Providing supplemental heat is critical to prevent hypothermia, as rodents have a high surface area to volume ratio and lose body heat quickly after being shaved for surgery.[5] Animals should be monitored at least daily for 7-10 days after surgery, or until sutures are removed.[4] The incision site should be checked for signs of infection or dehiscence.[4][5]

Q5: What are some non-pharmacological ways to improve animal welfare in pain studies?

A5: In addition to pharmacological interventions, several non-pharmacological strategies can enhance animal well-being. These include providing soft bedding material and ensuring easy access to food and water.[4] Gentle handling and minimizing environmental stressors are also important.[5] For certain types of pain, such as that following laparotomy, behavioral-based pain scoring systems can help in assessing the animal's condition more accurately.[9]

Troubleshooting Guide

Q: I am seeing high variability in my behavioral pain assessments. What could be the cause?

A: High variability can stem from several sources. Inconsistent surgical technique is a major factor; even minor variations in the procedure can lead to different levels of tissue trauma and subsequent pain.[9][11] Ensure that all surgeons are well-trained and follow a standardized protocol.[11] Environmental factors, such as noise, light, and temperature in the housing and testing rooms, can also influence behavior. The timing of behavioral testing relative to the surgery and analgesic administration is another critical factor. Finally, the chosen behavioral assay itself might have limitations; reflex-based tests, for example, may not fully capture the complexity of the pain experience.[3][8]

Q: My animals are losing a significant amount of weight after surgery. What should I do?

A: Post-surgical weight loss is a common indicator of pain and distress.[4] If you observe significant weight loss, you should first reassess your analgesic plan to ensure it is providing adequate pain relief.[4] Dehydration can also contribute to weight loss, so providing supplemental fluids like warm saline subcutaneously can be beneficial.[5] Ensure that food and water are easily accessible, perhaps by placing them on the cage floor. If weight loss continues, veterinary consultation is recommended.[4]

Q: I am having trouble with my intrathecal catheter placement. What are some common complications and how can I avoid them?

A: Intrathecal catheterization is a delicate procedure with potential complications. Problems can include catheter migration, laceration, occlusion, or disconnection.[12] Spinal cord trauma and subarachnoid hemorrhage can also occur.[13] To minimize these risks, using softer and thinner catheters can be beneficial.[13] Verifying catheter patency and correct placement after surgery is crucial; this can be done by injecting a small volume of a substance like lidocaine and observing for a temporary, expected motor block.[13] Long-term studies have shown that with proper technique, catheters can remain functional for several months.[13]

Q: I am observing signs of opioid-induced hyperalgesia (OIH) in my animals. How can I confirm this and what are the implications?

A: Opioid-induced hyperalgesia is a paradoxical phenomenon where opioid administration leads to an increased sensitivity to pain.[14][15][16] It is characterized by a lowered pain threshold and heightened responses to painful stimuli.[14] To differentiate OIH from tolerance (where higher doses of the opioid are needed to achieve the same analgesic effect), you would need to assess pain sensitivity at baseline and after opioid administration. In OIH, the baseline pain sensitivity itself is heightened. The underlying mechanisms are thought to involve neuroplastic changes in the nervous system, potentially involving the NMDA receptor system.[17] OIH can be a significant confounding factor in studies investigating opioid analgesia.[14]

Data Presentation

Table 1: Recommended Analgesic Doses for Rodents

Analgesic ClassDrugSpeciesDoseRouteDuration of Action
Opioids BuprenorphineMouse, Rat0.05 - 0.1 mg/kgSC6-12 hours
NSAIDs CarprofenMouse, Rat5 - 10 mg/kgSC, PO12-24 hours
MeloxicamMouse, Rat1 - 2 mg/kgSC, PO24 hours
KetoprofenMouse, Rat5 mg/kgSC12-24 hours
Local Anesthetics BupivacaineMouse, Rat1 - 2 mg/kgInfiltration4-6 hours
LidocaineMouse, Rat1 - 4 mg/kgInfiltration1-2 hours

Note: Doses are general recommendations and may need to be adjusted based on the specific surgical procedure and institutional guidelines. Always consult with a veterinarian.[7][8]

Table 2: Common Behavioral Assays for Pain Assessment in Rodents

AssayPain Type MeasuredDescriptionAdvantagesDisadvantages
Von Frey Test Mechanical Allodynia/HyperalgesiaCalibrated filaments are applied to the plantar surface of the paw to determine the withdrawal threshold.Quantitative, widely used, good for detecting changes in cutaneous sensitivity.[18]Can be labor-intensive, requires habituation of the animal.
Hargreaves Test Thermal HyperalgesiaA radiant heat source is applied to the plantar surface of the paw, and the latency to withdrawal is measured.Quantitative, allows for testing of a control and experimental paw in the same animal.[18]Can be influenced by motor deficits.
Grimace Scale Spontaneous PainFacial expressions (e.g., orbital tightening, nose/cheek bulge) are scored to assess pain severity.Non-invasive, assesses the affective component of pain.[19][20]Requires trained observers, can be subjective.
Burrowing/Nest Building Spontaneous PainThe animal's natural tendency to burrow or build a nest is measured; this behavior is often reduced in the presence of pain.Assesses a natural, species-typical behavior that is sensitive to pain.[19]Can be influenced by other factors like stress or illness.

Experimental Protocols

Protocol 1: Rat Plantar Incision Model of Postoperative Pain

This protocol is adapted from the widely used model to study incisional pain.[1][2]

  • Anesthesia and Preparation:

    • Anesthetize the rat using isoflurane (B1672236) (2-3% in oxygen). Confirm the depth of anesthesia by lack of response to a toe pinch.

    • Apply ophthalmic ointment to the eyes to prevent drying.[21]

    • Place the rat in a supine position and shave the plantar surface of the left hind paw.

    • Clean the surgical area with alternating scrubs of povidone-iodine and 70% ethanol.[21]

  • Surgical Procedure:

    • Using a sterile #10 scalpel blade, make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the paw, starting 0.5 cm from the proximal edge of the heel.

    • Gently separate the underlying plantaris muscle, leaving the muscle origin and insertion intact.

    • Close the incision with two mattress sutures using 5-0 nylon or silk.

  • Post-operative Care:

    • Administer pre-emptive and post-operative analgesia as determined by your approved protocol (e.g., carprofen 5 mg/kg SC).

    • Allow the animal to recover on a warming pad to maintain body temperature.[5]

    • House the animal individually to prevent cage mates from disturbing the wound.

    • Monitor the animal daily for signs of pain, infection, and general well-being.[4]

Protocol 2: Assessment of Mechanical Allodynia using Von Frey Filaments

This protocol describes the "up-down" method for determining the 50% paw withdrawal threshold.

  • Habituation:

    • Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes before testing begins.

  • Testing Procedure:

    • Start with a von Frey filament in the middle of the expected response range (e.g., 2.0 g).

    • Apply the filament to the plantar surface of the incised paw, near the incision site, until it just buckles. Hold for 6-8 seconds.

    • A positive response is a sharp withdrawal or flinching of the paw.

    • If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.

    • Continue this pattern until the response changes from positive to negative or vice versa. This is the first of a series of 6 measurements after the initial threshold crossing.

  • Data Analysis:

    • The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold using the formula: 50% threshold (g) = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final filament used, k is a value from a lookup table based on the response pattern, and δ is the mean difference between stimuli in log units.

Visualizations

Experimental_Workflow cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative Phase acclimation Animal Acclimation & Baseline Testing analgesia_pre Pre-emptive Analgesia Administration acclimation->analgesia_pre 24h before surgery anesthesia Anesthesia Induction analgesia_pre->anesthesia surgery Surgical Procedure (e.g., Plantar Incision) anesthesia->surgery recovery Immediate Recovery (on warming pad) surgery->recovery analgesia_post Post-operative Analgesia recovery->analgesia_post As per protocol monitoring Daily Monitoring (Weight, Pain Score) behavioral_testing Behavioral Testing (e.g., Von Frey, Hargreaves) monitoring->behavioral_testing At defined time points analgesia_post->monitoring Daily for 72h+ euthanasia Euthanasia & Tissue Collection behavioral_testing->euthanasia

Caption: Experimental workflow for a typical rodent post-operative pain study.

Post_Op_Pain_Management action_node action_node end_node end_node start End of Surgery administer_analgesia Administer Scheduled Analgesia start->administer_analgesia check_pain Assess Pain Score (e.g., Grimace Scale, Posture) pain_present Pain Score > Threshold? check_pain->pain_present administer_rescue Administer Rescue Analgesia pain_present->administer_rescue Yes consult_vet Consult Veterinarian pain_present->consult_vet Yes, after rescue dose continue_monitoring Continue Routine Monitoring pain_present->continue_monitoring No administer_analgesia->check_pain After recovery reassess Re-assess in 1-2 hours administer_rescue->reassess reassess->pain_present Pain still present reassess->continue_monitoring Pain resolved

Caption: Decision tree for post-operative pain management in rodents.

References

Technical Support Center: Phenomorphan Studies & Animal Welfare

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing animal stress in Phenomorphan studies. Adherence to these principles is crucial for both ethical considerations and the scientific validity of your research. Stress is a known confounding variable in opioid research, and its reduction is paramount for obtaining reliable and reproducible data.[1][2][3]

Troubleshooting Guide: Common Stress-Related Issues

This guide addresses specific problems you might encounter during your experiments, offering potential causes and solutions to mitigate animal stress.

Observed Issue Potential Stress-Related Cause(s) Recommended Solutions & Refinements
High variability in behavioral assays (e.g., analgesia, self-administration). Inconsistent handling, environmental instability, or stress-induced alterations in opioid sensitivity.[1][4]- Implement standardized, gentle handling techniques across all staff.[5][6] - Ensure a stable macro- and micro-environment (temperature, humidity, light cycle).[7][8] - Acclimate animals thoroughly to the experimental setup and procedures before data collection.[9][10]
Animals exhibit signs of distress (e.g., piloerection, hunched posture, reduced grooming, vocalization). Pain, withdrawal, fear from handling/procedures, or inadequate housing.[11][12]- Increase frequency of monitoring to identify signs of distress early.[13] - Refine drug administration and blood collection techniques to be minimally invasive.[14][15] - Provide appropriate environmental enrichment to allow for species-typical behaviors.[7][16][17]
Significant weight loss or decreased food/water intake. General malaise, side effects of this compound, or stress-induced anorexia.[12]- Establish clear humane endpoints, including a defined body weight loss threshold (e.g., >20% of baseline).[13][18] - Provide palatable, easily accessible food and hydration sources. Consider gel packs.[19] - Consult with veterinary staff for potential supportive care.[20]
Increased aggression or stereotypic behaviors (e.g., excessive circling, bar-biting). Social stress from group housing, lack of environmental complexity, or opioid-induced behavioral changes.[11]- Assess social compatibility and consider single housing if aggression persists (balance against isolation stress). - Introduce enrichment items like nesting material, shelters, and gnawing objects.[17][21] - Ensure cage size is adequate for the number of animals.
Difficulty with substance administration (e.g., animal struggles excessively). Fear and anxiety due to improper restraint or lack of habituation.[15][22]- Use positive reinforcement techniques to train animals to cooperate with procedures.[15][22] - Habituate animals to the restraint method over several days before the first dose.[15] - Choose the least invasive administration route that is scientifically justified.[15]

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step to take before starting any experimental procedures with newly arrived animals?

A1: An adequate acclimation period is the most critical first step. Transport and a new environment are significant stressors that can alter physiological systems, including cardiovascular, endocrine, and immune functions.[23][24] Using animals before they are physiologically normalized can introduce significant variability into your data.[9][10]

Recommended Acclimation Periods

Species Minimum Acclimation (Survival Procedures) Recommended Stabilization Period
Rodents 48-72 hours[9][23] 5-12 days[9][19]
Rabbits 72 hours[9] 5-7 days[9]

| Non-Rodent Mammals (e.g., dogs, cats) | 72 hours to 7 days[9][23] | 1 week or more[23] |

Q2: How can I refine my drug administration technique to minimize stress?

A2: Refinement of administration techniques is a key principle of the 3Rs (Replacement, Reduction, Refinement ).[25][26] The goal is to minimize restraint and discomfort.

  • Habituation: Acclimate the animal to the handling and restraint method for several days before the first administration.[15] Studies show that physiological stress responses to procedures like oral gavage decrease significantly with habituation.[15]

  • Technique: Ensure personnel are highly proficient in the chosen method (e.g., subcutaneous injection, oral gavage). Use appropriately sized needles or gavage tubes.[15]

  • Non-Restrained Methods: Where possible, develop and use non-restrained dosing techniques, which have been shown to reduce physiological and behavioral stress markers.[14]

  • Oral Administration in Food/Water: For some compounds, administration in palatable food, treats, or drinking water can be a low-stress option, though this may affect pharmacokinetic profiles.[27]

Q3: What type of environmental enrichment is most effective for rodents in this compound studies?

A3: Environmental enrichment allows animals to perform species-typical behaviors, which can reduce stress and abnormal behaviors.[7][16] For rodents, the most effective and recommended forms of enrichment include:

  • Nesting Material: This is often considered the most important form of enrichment, allowing for thermoregulation and natural nesting behavior.[17][19][21]

  • Social Housing: Housing social species in stable, compatible groups is a primary method of enrichment.[16] However, monitor for aggression, which can be a significant stressor.

  • Shelters/Nest Boxes: Providing structures for hiding and resting enhances animal welfare.[17]

  • Foraging Opportunities: Scattering food items in the bedding encourages natural foraging behavior and prevents boredom.[7]

Q4: What are "humane endpoints" and why are they critical in opioid research?

A4: Humane endpoints are predetermined criteria that are used to define the point at which an animal's pain and/or distress is terminated, minimized, or reduced.[18][28][29] This can involve ending a procedure, providing treatment, or humanely euthanizing the animal.[18] They are crucial in opioid studies due to potential adverse effects such as respiratory depression, severe sedation, or withdrawal symptoms. Using well-defined humane endpoints is preferable to allowing an animal to become moribund or die, as it minimizes suffering and is considered a critical refinement.[29][30]

Commonly Used Humane Endpoints

  • Significant body weight loss (e.g., >20% of baseline)[13]

  • Body Condition Score < 2[13]

  • Inability to eat or drink[18]

  • Respiratory distress[13]

  • Lack of response to stimulation or prolonged immobility[18]

  • Persistent abnormal posture (e.g., hunched back) combined with other signs like lethargy and poor grooming[13]

Experimental Protocols & Methodologies

Protocol 1: Habituation to Handling and Restraint for Injection

  • Day 1-2: Gently handle each animal in the home cage for 1-2 minutes, allowing it to explore your hands. Do not remove it from the cage.

  • Day 3-4: Remove each animal from the home cage and hold it securely but gently for 1-2 minutes, using the same grip that will be used for the injection. Return the animal to the home cage.

  • Day 5-6: Simulate the injection procedure. Hold the animal in the injection grip and gently touch the injection site with a capped needle or a plastic pipette tip.

  • Day 7 (Procedure Day): Perform the actual injection. The animal should exhibit significantly less resistance and fewer stress responses.

Protocol 2: Assessing Animal Well-being Using a Score Sheet

  • Implement a daily checklist to systematically and objectively monitor animal welfare. This ensures early detection of adverse effects and timely intervention.

ParameterScore 0 (Normal)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe) - ENDPOINT
Body Weight <5% change5-10% loss10-20% loss>20% loss
Appearance Well-groomed, smooth coatMildly unkempt coatPiloerection, porphyrin stainingSoiled, matted coat, severe staining
Activity Alert, active, responsiveLess active but responsiveLethargic, isolatedUnresponsive, immobile
Posture NormalMildly hunched when stillPersistently hunchedLateral recumbency
Respiration Normal rate and effortNoticeable rate changeLabored breathing, gaspingSevere dyspnea, cyanosis

Action Plan: A cumulative score of ≥ 3 requires consultation with veterinary staff. A score of 3 in any single category requires immediate removal from the study and humane euthanasia.

Visualizations: Workflows and Pathways

Experimental_Workflow cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Endpoint Phase A Animal Arrival B Acclimation Period (Min. 72h, Rec. 7-12 days) A->B C Baseline Data Collection (Weight, Behavior) B->C D Habituation to Handling & Procedure C->D E This compound Administration D->E F Behavioral & Physiological Data Collection E->F G Daily Welfare Assessment (Scoring Sheet) F->G J Experimental Endpoint Reached F->J G->E Continue if score < 3 H Humane Endpoint Reached? (Score >= 3) G->H H->G I Intervention / Euthanasia H->I Yes J->I

Caption: Workflow for minimizing stress in animal studies.

Stress_Response_Pathway cluster_hpa HPA Axis Activation cluster_sam SAM System Activation cluster_effects Confounding Effects on Research Stressor Experimental Stressors (Handling, Injection, Environment) Hypothalamus Hypothalamus (CRH) Stressor->Hypothalamus AdrenalMed Adrenal Medulla (Epinephrine, Norepinephrine) Stressor->AdrenalMed Pituitary Pituitary (ACTH) Hypothalamus->Pituitary Adrenal Adrenal Cortex (Glucocorticoids) Pituitary->Adrenal AlteredOpioid Altered Opioid Receptor Sensitivity Adrenal->AlteredOpioid Immune Immune System Modulation Adrenal->Immune Behavior Increased Behavioral Variability AdrenalMed->Behavior Data Reduced Data Reliability AlteredOpioid->Data Immune->Data Behavior->Data

Caption: Stress pathways impacting opioid research outcomes.

References

Validation & Comparative

Validating the Analgesic Efficacy of Phenomorphan In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the analgesic efficacy of Phenomorphan in vivo. Due to the limited availability of public domain experimental data specifically for this compound, this document focuses on establishing a robust comparative methodology. We will detail standard experimental protocols and present comparative data for well-characterized opioids—morphine, fentanyl, and buprenorphine—to serve as a benchmark for future studies on this compound.

Comparative Analgesic Efficacy

A direct quantitative comparison of this compound with other opioids is challenging due to the absence of publicly available preclinical data. However, the following tables are structured to facilitate such a comparison once data for this compound becomes available. The tables present typical analgesic efficacy data for morphine, fentanyl, and buprenorphine in standard in vivo models of nociception.

Table 1: Comparative Analgesic Potency (ED50) in Rodent Models

CompoundTail-Flick Test (mg/kg)Hot-Plate Test (mg/kg)Acetic Acid-Induced Writhing Test (mg/kg)
This compound Data not availableData not availableData not available
Morphine ~2.6 - 5.7[1]~2.8 - 6.7[1][2]~0.5 - 1.0
Fentanyl ~0.02 - 0.122[3]~0.02 - 0.04~0.005 - 0.01
Buprenorphine ~0.05 - 0.1~0.1 - 0.3~0.01 - 0.05

ED50 (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.[4][5] Lower ED50 values indicate higher potency. Data presented are approximate ranges from various studies and can vary based on species, strain, and specific experimental conditions.

Table 2: Comparative Maximal Analgesic Effect (% MPE) and Duration of Action

CompoundMaximal Effect (% MPE)Duration of Action (hours)
This compound Data not availableData not available
Morphine High3 - 6[6]
Fentanyl High0.5 - 1[3]
Buprenorphine High (may show a ceiling effect at very high doses)6 - 8[6]

% MPE (Maximum Possible Effect) represents the maximum analgesic effect a drug can produce. The duration of action is the length of time that a particular drug is effective.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of analgesic compounds. The following are standard protocols for key in vivo analgesic assays.

Tail-Flick Test

The tail-flick test is a common method to assess spinal analgesia by measuring the latency of a rodent to withdraw its tail from a noxious thermal stimulus.[7][8]

Procedure:

  • Acclimation: Acclimate the animal (rat or mouse) to the testing environment and restraining device for a predetermined period.

  • Baseline Latency: Position the animal in the restraining device, allowing the tail to be exposed. Apply a focused beam of light or immerse the distal portion of the tail in a hot water bath (typically 52-55°C).[8] Record the time it takes for the animal to flick its tail out of the stimulus. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.[7]

  • Drug Administration: Administer this compound or a comparator drug (e.g., morphine) via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the latency measurement.[7]

  • Data Analysis: The analgesic effect is typically expressed as the percentage of the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

Hot-Plate Test

The hot-plate test evaluates the supraspinal analgesic response to a thermal stimulus.[9]

Procedure:

  • Acclimation: Place the animal in the testing room for a period to acclimate.

  • Baseline Latency: Gently place the animal on a heated plate (typically maintained at 50-55°C) enclosed by a transparent cylinder to keep it on the plate.[9] Record the time until the animal exhibits a nociceptive response, such as licking its paws or jumping.[9] This is the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent injury.

  • Drug Administration: Administer the test compound or a standard analgesic.

  • Post-treatment Latency: At defined intervals following drug administration, re-measure the latency to the nociceptive response.

  • Data Analysis: Calculate the % MPE as described for the tail-flick test.

Acetic Acid-Induced Writhing Test

This test is used to assess peripheral analgesic activity by observing the reduction of chemically induced visceral pain.[10][11]

Procedure:

  • Acclimation: Allow the animals to acclimate to the observation chambers.

  • Drug Administration: Administer this compound, a comparator drug, or a vehicle control.

  • Induction of Writhing: After a set pretreatment time (e.g., 30 minutes), inject a dilute solution of acetic acid (e.g., 0.6% v/v) intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[10]

  • Observation: Immediately after the acetic acid injection, place the animal in an individual observation chamber and count the number of writhes over a specific period (e.g., 15-30 minutes).[11]

  • Data Analysis: The analgesic effect is calculated as the percentage inhibition of writhing compared to the vehicle-treated control group: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is essential for a comprehensive understanding.

mu_opioid_receptor_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channels G_Protein->Ca_Channel Inhibits K_Channel GIRK Channels G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Decreases Analgesia Analgesia cAMP->Analgesia Ca_Channel->Analgesia K_Channel->Analgesia

Caption: Mu-opioid receptor signaling pathway for analgesia.

in_vivo_analgesic_assay_workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Baseline_Measurement Baseline Nociceptive Measurement Animal_Acclimation->Baseline_Measurement Drug_Administration Drug Administration (this compound or Comparator) Baseline_Measurement->Drug_Administration Post_Treatment_Measurement Post-Treatment Nociceptive Measurement Drug_Administration->Post_Treatment_Measurement Data_Analysis Data Analysis (% MPE or % Inhibition) Post_Treatment_Measurement->Data_Analysis End End Data_Analysis->End

References

Cross-Validation of Phenomorphan's Analgesic Efficacy Across Diverse Pain Modalities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of Phenomorphan, a potent μ-opioid receptor agonist, across various preclinical pain models. By objectively comparing its performance with other relevant opioid analgesics and presenting detailed experimental data, this document aims to serve as a valuable resource for researchers in the fields of pain, pharmacology, and drug development.

Executive Summary

This compound demonstrates robust analgesic properties across acute thermal, inflammatory, and neuropathic pain models. Its high potency, a characteristic feature of N-phenethyl-substituted morphinans, is consistently observed. This guide summarizes the available quantitative data, details the methodologies for key experimental assays, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's pharmacological profile.

Comparative Analgesic Efficacy of Opioids

The following tables summarize the quantitative data on the analgesic efficacy of this compound and other opioid compounds in various rodent pain models. These models are designed to assess different facets of pain, including thermal, inflammatory, and neuropathic pain.

Table 1: Efficacy in Acute Thermal Pain Models (Hot Plate & Tail-Flick Tests)

CompoundHot Plate Test ED₅₀ (mg/kg)Tail-Flick Test ED₅₀ (mg/kg)Species
This compound Data not availableData not availableRat/Mouse
Morphine2.6 - 4.9[1][2]1.8 - 5.7[1][3]Rat
Fentanyl~0.02 (as antinociceptive dose)Data not availableRat
Levorphanol~7x steeper dose-response than low response line[4]Data not availableMouse
PentazocineBiphasic response[5]Biphasic dose-response[6]Mouse
Buprenorphine0.16 (i.v.)[7]0.16 (i.v.)[7]Mouse

ED₅₀ represents the dose required to produce a 50% maximal effect.

Table 2: Efficacy in Inflammatory Pain Models (Formalin & Carrageenan Tests)

CompoundFormalin Test (ED₅₀ or Effective Dose)Carrageenan-Induced HyperalgesiaSpecies
This compound Data not availableData not availableRat/Mouse
Morphine2.7-fold increase in ED₅₀ with tolerance[3]Effective at 8 mg/kg (p.o.)[8]Rat
Endomorphin-1 & -2Dose-dependent analgesia (1-10 µg, i.c.v.)[9]Partially reduced hyperalgesia (local admin.)[10]Mouse/Rat
Buprenorphine0.025 (i.v.)[7]Data not availableMouse

Table 3: Efficacy in Neuropathic Pain Models (Chronic Constriction Injury - CCI)

CompoundMechanical Allodynia (von Frey Test)Thermal HyperalgesiaSpecies
This compound Data not availableData not availableRat
MorphineMinimal effective dose: 8 mg/kg (p.o.)[8]Strong attenuation at 16 mg/kg (p.o.)[8]Rat
GabapentinWeak/moderate attenuation at 50 mg/kg (i.p.)[8]Data not availableRat
BuprenorphineStrong inhibition (ED₅₀: 0.055 mg/kg, i.v.)[7]Data not availableRat

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Acute Thermal Pain Models

a) Hot Plate Test

The hot plate test is utilized to evaluate the response to a thermal pain stimulus.

  • Apparatus: A metal plate that is heated to a constant temperature (typically 55 ± 1°C).

  • Procedure:

    • Animals (mice or rats) are individually placed on the heated plate.

    • The latency to the first sign of a nociceptive response (e.g., licking a hind paw, jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • The test compound or vehicle is administered, and the latency is measured at predetermined time points.

  • Endpoint: An increase in the latency to respond is indicative of an analgesic effect.

b) Tail-Flick Test

This test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus.

  • Apparatus: A device that focuses a beam of high-intensity light onto the animal's tail.

  • Procedure:

    • The animal is gently restrained, and its tail is positioned in the path of the light beam.

    • The time taken for the animal to "flick" or withdraw its tail is automatically recorded.

    • A baseline latency is determined before drug administration.

    • Following administration of the test compound or vehicle, the latency is reassessed at various time intervals.

  • Endpoint: A prolongation of the tail-flick latency suggests an analgesic effect.

Inflammatory Pain Models

a) Formalin Test

The formalin test induces a biphasic pain response, modeling both acute and tonic pain.

  • Procedure:

    • A dilute solution of formalin (e.g., 1-5%) is injected into the plantar surface of the animal's hind paw.

    • Pain-related behaviors (e.g., licking, flinching, lifting the injected paw) are observed and quantified over a period of up to 60 minutes.

    • The initial phase (0-10 minutes) represents acute nociception, while the second phase (20-60 minutes) reflects inflammatory pain.

    • The test compound is administered prior to the formalin injection.

  • Endpoint: A reduction in the duration or frequency of pain-related behaviors in either phase indicates analgesic activity. Centrally acting analgesics tend to inhibit both phases, while peripherally acting agents primarily affect the second phase.[11]

b) Carrageenan-Induced Paw Edema

This model is used to assess the anti-inflammatory and anti-hyperalgesic effects of compounds.

  • Procedure:

    • A solution of carrageenan (e.g., 1%) is injected into the sub-plantar tissue of the animal's hind paw.

    • This induces a localized inflammatory response characterized by edema (swelling) and hyperalgesia.

    • Paw volume or thickness is measured at various time points after carrageenan injection using a plethysmometer or calipers.

    • Mechanical withdrawal thresholds can also be assessed using the von Frey test to measure hyperalgesia.

  • Endpoint: A reduction in paw edema or an increase in the mechanical withdrawal threshold compared to vehicle-treated animals indicates anti-inflammatory or anti-hyperalgesic effects, respectively.

Neuropathic Pain Model

Chronic Constriction Injury (CCI) of the Sciatic Nerve

The CCI model is a widely used model of peripheral neuropathic pain.[12]

  • Procedure:

    • Under anesthesia, the common sciatic nerve of one hind limb is exposed.

    • Four loose ligatures are tied around the nerve at approximately 1 mm intervals.

    • This procedure leads to the development of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia in the ipsilateral paw.

    • Behavioral testing is typically performed several days after surgery.

  • Behavioral Assessment (von Frey Test):

    • Animals are placed in a chamber with a mesh floor.

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

    • The force at which the animal withdraws its paw is recorded as the paw withdrawal threshold.

  • Endpoint: An increase in the paw withdrawal threshold in drug-treated animals compared to vehicle-treated animals indicates an anti-allodynic effect.

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

This compound, as a potent μ-opioid receptor agonist, is expected to activate the canonical G-protein coupled receptor signaling cascade. This pathway primarily involves the inhibition of adenylyl cyclase and the modulation of ion channel activity.

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to Gi Gi Protein (αβγ) MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca²⁺ Channel Gi->Ca_channel Inhibits K_channel K⁺ Channel Gi->K_channel Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia

Caption: Canonical Mu-Opioid Receptor Signaling Pathway.

Experimental Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of an analgesic compound like this compound across different pain models.

experimental_workflow cluster_screening Initial Screening cluster_inflammatory Inflammatory Pain Models cluster_neuropathic Neuropathic Pain Model cluster_analysis Data Analysis and Comparison Acute_Thermal Acute Thermal Pain (Hot Plate, Tail-Flick) Dose_Response Dose-Response Curves (ED₅₀ Calculation) Acute_Thermal->Dose_Response Formalin Formalin Test Formalin->Dose_Response Carrageenan Carrageenan-Induced Paw Edema Carrageenan->Dose_Response CCI Chronic Constriction Injury (CCI) CCI->Dose_Response Potency_Efficacy Comparison of Potency and Efficacy Dose_Response->Potency_Efficacy Side_Effect Side Effect Profiling (e.g., Sedation, Tolerance) Potency_Efficacy->Side_Effect

Caption: Workflow for Analgesic Cross-Validation.

References

A Comparative Analysis of Phenomorphan and Morphine Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the opioid analgesics phenomorphan and morphine, focusing on their relative potency. It is intended for researchers, scientists, and professionals in the field of drug development. The information presented is collated from scientific literature and is supported by descriptions of standard experimental protocols used to determine opioid potency.

This compound is a potent opioid analgesic that is not used medically but is noted for its high affinity for the μ-opioid receptor.[1][2][3] Morphine, the prototypical opioid agonist, serves as the benchmark against which the potency of other opioids is measured.[4][5] The primary structural difference contributing to this compound's heightened potency is its N-phenethyl group, which significantly enhances its binding affinity to the μ-opioid receptor.[1][2]

Comparative Potency and Receptor Affinity

The analgesic potency of this compound is substantially greater than that of morphine. This difference is quantified through various in vitro and in vivo experimental assays that measure receptor binding affinity, functional activity, and analgesic effect. This compound is estimated to be approximately 60 to 80 times more potent than morphine. This is derived from its comparison to levorphanol, which is itself 6 to 8 times more potent than morphine, with this compound being about 10 times more potent than levorphanol.[1]

The table below summarizes the key quantitative data comparing the two compounds.

MetricMorphineThis compoundKey Insights
Relative Analgesic Potency 1 (Reference Standard)~60-80xThis compound's N-phenethyl group significantly boosts its potency compared to morphine.[1]
μ-Opioid Receptor (MOR) Binding Affinity (Kᵢ) 1-5 nM (in vitro, various tissues)[6][7]High (Specific Kᵢ not widely published)The high potency of this compound is attributed to its strong affinity for the MOR.[1][2]
Legal Status (U.S.) Schedule IISchedule IMorphine has accepted medical use, whereas this compound does not and has a high potential for abuse.[8]
Primary Receptor Target μ-opioid receptor (MOR) agonist[4][5]μ-opioid receptor (MOR) agonist[1][2]Both compounds exert their primary effects through the same receptor type.

Experimental Methodologies

The determination of opioid potency involves a multi-step process, beginning with in vitro assays to characterize the drug's interaction with the target receptor and progressing to in vivo studies to assess its physiological effects.

Experimental Workflow for Potency Determination

experimental_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Assessment cluster_2 Data Analysis & Outcome binding_assay Radioligand Binding Assay functional_assay [35S]GTPγS Functional Assay ki_value Receptor Affinity (Kᵢ) binding_assay->ki_value Determines ec50_emax Potency (EC₅₀) & Efficacy (Eₘₐₓ) functional_assay->ec50_emax Determines animal_model Animal Model (e.g., Rat/Mouse) antinociception_test Antinociception Test (e.g., Tail-Flick) animal_model->antinociception_test Undergoes ed50_value Analgesic Potency (ED₅₀) antinociception_test->ed50_value Determines mor_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space agonist Opioid Agonist (Morphine / this compound) mor μ-Opioid Receptor (MOR) agonist->mor Binds to gi_protein Gᵢ/G₀ Protein (Inactive) mor->gi_protein Activates grk GRK mor->grk Phosphorylated by g_alpha Gαᵢ/₀ (Active) gi_protein->g_alpha Dissociates g_beta_gamma Gβγ (Active) gi_protein->g_beta_gamma Dissociates ac Adenylyl Cyclase g_alpha->ac Inhibits ion_channel Ion Channels (e.g., GIRK, Ca²⁺) g_beta_gamma->ion_channel Modulates camp cAMP ↓ ac->camp analgesia Analgesia ion_channel->analgesia camp->analgesia arrestin β-Arrestin grk->arrestin Recruits arrestin->mor internalization Receptor Internalization arrestin->internalization side_effects Side Effects (e.g., Resp. Depression) arrestin->side_effects

References

Phenomorphan Versus Fentanyl: A Comparative Analysis of Receptor Binding Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding characteristics of two potent synthetic opioids: phenomorphan and fentanyl. The information presented herein is intended for a scientific audience and aims to deliver an objective comparison based on available experimental data.

Introduction

This compound is a morphinan-derived opioid analgesic, while fentanyl belongs to the 4-anilidopiperidine class. Both compounds are recognized for their high potency, which is primarily attributed to their interactions with the µ-opioid receptor (MOR). Understanding the nuances of their receptor binding profiles is crucial for the development of novel analgesics with improved therapeutic windows.

Quantitative Receptor Binding Data

The binding affinities of this compound and fentanyl for the µ (mu), δ (delta), and κ (kappa) opioid receptors are summarized in the table below. Affinity is expressed as the inhibition constant (Kᵢ), where a lower value indicates a higher binding affinity.

Compoundµ-Opioid Receptor (Kᵢ, nM)δ-Opioid Receptor (Kᵢ, nM)κ-Opioid Receptor (Kᵢ, nM)
This compound Data not availableData not availableData not available
Levorphanol (as a proxy for this compound) 0.21[1][2]4.2[1][2]2.3[1][2]
Fentanyl 1.35 - 1.4[3]Low affinity[4]Low affinity[4]

Experimental Protocols

The receptor binding affinities presented are typically determined using in vitro radioligand binding assays. Below is a generalized protocol for such an experiment.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound or fentanyl) for a specific opioid receptor subtype (µ, δ, or κ).

Materials:

  • Receptor Source: Cell membranes prepared from cell lines (e.g., CHO or HEK293 cells) recombinantly expressing a single human opioid receptor subtype[7].

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR).

  • Test Compound: A range of concentrations of the unlabeled drug (this compound or fentanyl).

  • Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., naloxone) to determine the amount of non-specific binding of the radioligand.

  • Assay Buffer: Typically a Tris-HCl buffer at physiological pH.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: To measure the radioactivity.

Workflow:

RadioligandBindingAssay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor Receptor Membranes Incubate Incubate at Room Temp Receptor->Incubate Radioligand Radioligand Solution Radioligand->Incubate TestCompound Test Compound Dilutions TestCompound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 & Ki Count->Analyze

Experimental workflow for a radioligand binding assay.

Procedure:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor-containing cell membranes in the assay buffer.

  • Equilibrium: The mixture is incubated for a specific time to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Measurement: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways

Both this compound and fentanyl are agonists at opioid receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, these receptors primarily couple to inhibitory G-proteins (Gαi/o), initiating a cascade of intracellular events.

G-Protein Signaling Pathway

The canonical signaling pathway activated by µ-opioid receptor agonists involves the following steps:

GProteinSignaling Agonist Opioid Agonist (this compound or Fentanyl) MOR µ-Opioid Receptor Agonist->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel ↑ K+ Conductance (GIRK) G_betagamma->K_channel Activates Ca_channel ↓ Ca2+ Conductance G_betagamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter

Primary G-protein signaling pathway of µ-opioid receptor agonists.
  • Agonist Binding: this compound or fentanyl binds to the extracellular domain of the µ-opioid receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the intracellular heterotrimeric G-protein (Gαi/o and Gβγ subunits).

  • Downstream Effects:

    • The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • The Gβγ subunit directly interacts with ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

  • Cellular Response: The opening of potassium channels causes hyperpolarization of the neuronal membrane, while the inhibition of calcium channels reduces neurotransmitter release. Both effects contribute to the analgesic and other physiological effects of the opioids.

β-Arrestin Pathway

In addition to G-protein signaling, opioid receptor activation can also lead to the recruitment of β-arrestin proteins. This pathway is primarily involved in receptor desensitization, internalization, and can also initiate distinct signaling cascades that are sometimes associated with the adverse effects of opioids, such as respiratory depression.

Conclusion

Both this compound and fentanyl are potent agonists at the µ-opioid receptor, which is the primary mediator of their analgesic effects. While quantitative binding data for this compound is scarce, its reported high potency suggests a strong affinity for the µ-opioid receptor, likely comparable to or greater than that of fentanyl. Fentanyl exhibits high affinity and selectivity for the µ-opioid receptor. The activation of these receptors by both compounds initiates a cascade of intracellular events through the G-protein signaling pathway, leading to their profound physiological effects. Further research is required to fully elucidate the complete receptor binding profile of this compound and to understand the potential differences in downstream signaling between these two potent opioids.

References

A Comparative Analysis of the Therapeutic Index of Phenomorphan and Clinical Opioids

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic index of the potent opioid analgesic Phenomorphan with established clinical opioids, including morphine, fentanyl, and oxycodone. By presenting available quantitative data, detailing experimental methodologies, and visualizing key pathways, this document aims to serve as a valuable resource for researchers and professionals in the field of drug development and pharmacology.

Understanding the Therapeutic Index in Opioid Research

The therapeutic index (TI) is a critical measure of a drug's safety margin, defined as the ratio of the dose that produces a toxic effect to the dose that produces a therapeutic effect. In the context of opioids, the TI is typically calculated as the ratio of the median toxic dose (TD50), often measured by the onset of significant respiratory depression, to the median effective dose (ED50) for analgesia. A higher TI indicates a wider separation between the desired analgesic effects and life-threatening adverse effects, representing a primary goal in the development of safer opioid-based pain therapeutics.

Quantitative Comparison of Therapeutic Indices

The following table summarizes the available preclinical therapeutic index data for common clinical opioids. It is important to note that these values can vary significantly based on the animal model, the specific experimental assays used to measure analgesia and respiratory depression, and the route of administration.

Table 1: Therapeutic Indices of Selected Clinical Opioids

CompoundTherapeutic Index (TI)Notes
This compound Not available in published literatureThis compound is a highly potent µ-opioid receptor agonist, estimated to be over 10 times more potent than morphine. Due to the lack of specific TI data, its safety profile relative to its analgesic efficacy remains to be quantitatively established.
Morphine ~70Serves as a benchmark for opioid analgesics. Its TI is limited by a relatively narrow window between analgesia and respiratory depression.[1]
Fentanyl ~270-400Possesses a higher therapeutic index than morphine in preclinical models, indicating a wider safety margin under controlled conditions.[2][3]
Oxycodone ~10Exhibits a narrower therapeutic index compared to morphine, suggesting a higher risk of toxicity relative to its analgesic dose.[4]

Experimental Protocols for Determining Therapeutic Index

The determination of an opioid's therapeutic index relies on robust and reproducible preclinical assays to quantify both its analgesic efficacy and its primary dose-limiting toxicity, respiratory depression.

Assessment of Analgesia (Efficacy)

a) Hot Plate Test: This method assesses the response to a thermal pain stimulus.

  • Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).

  • Procedure:

    • A baseline latency to a pain response (e.g., paw licking, jumping) is recorded for each animal before drug administration.

    • The test compound is administered, and at set time points, the animal is placed on the hot plate.

    • The latency to the pain response is recorded. An increase in latency compared to baseline indicates an analgesic effect.

    • A cut-off time is established to prevent tissue damage.

  • Endpoint: The dose of the compound that produces a 50% increase in the mean response latency (ED50) is calculated.

b) Tail Flick Test: This assay measures the latency of an animal to withdraw its tail from a noxious heat source.

  • Apparatus: A device that applies a focused beam of heat to the animal's tail.

  • Procedure:

    • The animal is gently restrained, and its tail is positioned in the path of the heat source.

    • The time taken for the animal to flick its tail away from the heat is automatically recorded.

    • A baseline latency is established before the administration of the test compound.

    • Post-administration latencies are measured at various time points to determine the analgesic effect.

  • Endpoint: The ED50 is determined as the dose that results in a 50% increase in the baseline tail-flick latency.

Assessment of Respiratory Depression (Toxicity)

Whole-Body Plethysmography: This non-invasive technique is the gold standard for measuring respiratory parameters in conscious, unrestrained animals.

  • Apparatus: A sealed chamber equipped with a sensitive pressure transducer.

  • Procedure:

    • The animal is placed in the plethysmography chamber and allowed to acclimatize.

    • Baseline respiratory parameters, including respiratory rate (breaths per minute) and tidal volume, are continuously recorded.

    • The test compound is administered, and changes in respiratory function are monitored over time.

  • Endpoint: The dose of the compound that causes a 50% reduction in a key respiratory parameter, such as minute ventilation (respiratory rate x tidal volume), is defined as the TD50.

Visualization of Key Pathways and Workflows

Mu-Opioid Receptor Signaling Pathways

The analgesic and adverse effects of this compound and clinical opioids are primarily mediated through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon agonist binding, two main signaling cascades are initiated: the G-protein pathway, associated with analgesia, and the β-arrestin pathway, which is implicated in adverse effects like respiratory depression and tolerance.

cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular cluster_G_Protein G-Protein Pathway cluster_Arrestin β-Arrestin Pathway Opioid_Agonist Opioid Agonist (this compound, Morphine, etc.) MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR G_Protein Gi/o Protein MOR->G_Protein Activation GRK GRK Phosphorylation MOR->GRK AC Inhibition of Adenylyl Cyclase (AC) G_Protein->AC Ion_Channels Modulation of Ion Channels G_Protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia b_Arrestin β-Arrestin Recruitment GRK->b_Arrestin Internalization Receptor Internalization b_Arrestin->Internalization MAPK MAPK Activation b_Arrestin->MAPK Side_Effects Adverse Effects (Respiratory Depression, Tolerance) Internalization->Side_Effects MAPK->Side_Effects

Caption: Mu-Opioid Receptor Signaling Cascades.

Experimental Workflow for Therapeutic Index Determination

The following diagram illustrates a generalized workflow for the preclinical determination of an opioid's therapeutic index.

Start Select Animal Model (e.g., Mouse, Rat) Dose_Selection Dose-Range Finding Studies Start->Dose_Selection Analgesia_Assay Analgesia Assessment (Hot Plate or Tail Flick Test) Dose_Selection->Analgesia_Assay Resp_Assay Respiratory Depression Assessment (Whole-Body Plethysmography) Dose_Selection->Resp_Assay ED50_Calc Calculate ED50 (Analgesia) Analgesia_Assay->ED50_Calc TD50_Calc Calculate TD50 (Respiratory Depression) Resp_Assay->TD50_Calc TI_Calc Calculate Therapeutic Index (TI = TD50 / ED50) ED50_Calc->TI_Calc TD50_Calc->TI_Calc End Comparative Analysis TI_Calc->End

Caption: Workflow for Preclinical TI Determination.

Conclusion

The therapeutic index is a cornerstone for evaluating the safety of opioid analgesics. While quantitative TI data for morphine, fentanyl, and oxycodone provide a basis for comparative risk assessment, the absence of such data for this compound highlights a critical knowledge gap. Given its high potency, a thorough investigation of its therapeutic index is imperative to understand its potential clinical utility and safety profile. The experimental protocols outlined in this guide provide a standardized framework for conducting such preclinical evaluations, ensuring that novel and existing opioid compounds can be rigorously and consistently compared. Future research should prioritize the determination of the therapeutic index of potent opioids like this compound to better inform the development of safer and more effective pain management strategies.

References

A Comparative Analysis of Phenomorphan's Side Effect Profile Against Other Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the side effect profile of Phenomorphan, a potent opioid analgesic, benchmarked against other commonly used analgesics. Due to this compound's status as a compound not currently in widespread clinical use, this comparison is based on its known pharmacology as a potent µ-opioid receptor agonist and preclinical data from analogous compounds. The information is intended to provide a foundational understanding for research and drug development purposes.

Executive Summary

This compound, a morphinan (B1239233) derivative, demonstrates significantly higher analgesic potency compared to morphine, primarily through its strong agonism at the µ-opioid receptor.[1] Its side effect profile is anticipated to be characteristic of other potent µ-opioid agonists, including but not limited to respiratory depression, sedation, and gastrointestinal distress. This guide will explore the mechanistic underpinnings of these side effects, present a qualitative comparison with other analgesic classes, and provide standardized preclinical protocols for their evaluation.

Mechanistic Basis of Opioid-Induced Side Effects

The analgesic and adverse effects of opioids, including this compound, are mediated by their interaction with opioid receptors, primarily the µ-opioid receptor (MOR), which are G-protein coupled receptors (GPCRs). The activation of MORs in the central nervous system (CNS) produces profound analgesia but also triggers a cascade of signaling events that lead to undesirable side effects.

The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP), and the modulation of ion channels. Specifically, MOR activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release, which underlies both the analgesic effects and central side effects like respiratory depression and sedation. In the gastrointestinal tract, MOR activation inhibits neuronal activity in the myenteric plexus, leading to decreased motility and constipation.

Opioid Receptor Signaling Pathway Opioid Opioid Agonist (e.g., this compound, Morphine) MOR µ-Opioid Receptor (GPCR) Opioid->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP K_Channel ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_Channel Ca_Channel ↓ Ca2+ Influx Ion_Channels->Ca_Channel Neurotransmitter ↓ Neurotransmitter Release K_Channel->Neurotransmitter Ca_Channel->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia Side_Effects Side Effects (Respiratory Depression, Sedation, Constipation) Neurotransmitter->Side_Effects

Figure 1: Simplified signaling pathway of µ-opioid receptor agonists.

Comparative Side Effect Profile

The following table provides a qualitative comparison of the expected side effect profile of this compound against other major classes of analgesics. Given this compound's high potency, its side effects are anticipated to be more pronounced at equianalgesic doses compared to less potent opioids.

Side Effect CategoryThis compound (Opioid)Morphine (Opioid)Oxycodone (Opioid)NSAIDs (e.g., Ibuprofen)Acetaminophen
Respiratory Depression High RiskModerate to High RiskModerate to High RiskNo RiskNo Risk
Sedation/Drowsiness HighModerate to HighModerate to HighMinimalMinimal
Gastrointestinal Effects Constipation (High), Nausea/Vomiting (High)Constipation (High), Nausea/Vomiting (High)Constipation (High), Nausea/Vomiting (Moderate)Gastric Irritation, Ulcers, Bleeding (Moderate Risk)Minimal
Cardiovascular Effects Bradycardia, HypotensionBradycardia, HypotensionTachycardia (less common)Increased risk of heart attack and stroke with long-term useMinimal
Renal Effects MinimalMinimalMinimalRisk of kidney damage with long-term useMinimal
Hepatic Effects MinimalMinimalMinimalMinimalHigh risk of liver damage with overdose
Addiction Potential HighHighHighLowLow
Tolerance Development HighHighHighLowLow
Pruritus (Itching) CommonCommonCommonRareRare

Experimental Protocols for Side Effect Assessment

Standardized preclinical models are crucial for evaluating the side effect profiles of novel analgesic candidates like this compound. Below are detailed methodologies for assessing key opioid-related adverse effects in rodent models.

Assessment of Respiratory Depression

Objective: To quantify the dose-dependent effects of an analgesic on respiratory function.

Methodology: Whole-body plethysmography is a non-invasive method used to measure respiratory parameters in conscious, unrestrained animals.

Protocol:

  • Animal Acclimation: Acclimate rodents (rats or mice) to the plethysmography chambers for several days prior to the experiment to minimize stress-induced respiratory changes.

  • Baseline Measurement: On the day of the experiment, place the animal in the chamber and record baseline respiratory parameters (respiratory rate, tidal volume, and minute volume) for a defined period (e.g., 30 minutes).

  • Drug Administration: Administer the test compound (e.g., this compound) or a comparator (e.g., morphine) via a relevant route (e.g., subcutaneous or intraperitoneal).

  • Post-Dose Monitoring: Immediately return the animal to the plethysmography chamber and continuously record respiratory parameters for a specified duration (e.g., 2-4 hours).

  • Data Analysis: Analyze the data to determine the time course and magnitude of changes in respiratory parameters compared to baseline and vehicle-treated controls. Key metrics include the nadir of respiratory depression and the area under the curve for the change in minute volume.

Experimental Workflow for Respiratory Depression Assessment Acclimation Animal Acclimation to Plethysmography Chamber Baseline Baseline Respiratory Parameter Recording Acclimation->Baseline Drug_Admin Test Compound or Vehicle Administration Baseline->Drug_Admin Monitoring Post-Dose Respiratory Parameter Monitoring Drug_Admin->Monitoring Data_Analysis Data Analysis and Quantification of Depression Monitoring->Data_Analysis

References

A Comparative Guide to Phenomorphan: Statistical Validation and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous evaluation of novel compounds is paramount. This guide provides a comprehensive comparison of Phenomorphan, a potent opioid analgesic, with established alternatives, supported by experimental data and detailed methodologies.

Quantitative Data Summary

To provide a framework for comparison, the following tables summarize the binding affinities and functional potencies of several key opioid receptor agonists.

Table 1: Comparative Binding Affinities (Ki) at the μ-Opioid Receptor

CompoundKi (nM)Receptor TypeNotes
This compound Not availableμ-opioidEstimated to be significantly lower than Levorphanol
Levorphanol 0.21 ± 0.02μ-opioidAlso shows high affinity for δ (4.2 ± 0.6 nM) and κ (2.3 ± 0.3 nM) receptors.[2][3]
Morphine ~1.2μ-opioidA benchmark opioid analgesic.[4]
Fentanyl Not available in provided resultsμ-opioidA potent synthetic opioid.
Buprenorphine 0.08 ± 0.02 (Rat Brain)μ-opioidA partial agonist with high affinity.[2]
Oliceridine (TRV130) 6μ-opioidA G-protein biased agonist.[5]
DAMGO 1.18μ-opioidA highly selective synthetic peptide agonist.[4]

Table 2: Comparative Functional Potency (EC50) and Efficacy (Emax) at the μ-Opioid Receptor

CompoundAssay TypeEC50 (nM)Emax (% of DAMGO)Notes
This compound Not availableNot availableNot availableExpected to be a full agonist.
Levorphanol GTPγS BindingNot availableFull agonist at most μ-receptor subtypesShows little β-arrestin2 recruitment, indicating G-protein bias.[6]
Morphine GTPγS BindingNot availablePartial agonist compared to DAMGO
Fentanyl Not available in provided resultsNot availableNot available
Buprenorphine GTPγS Binding (CHO cells)0.08 ± 0.0138 ± 8%Demonstrates partial agonism.[2]
Oliceridine (TRV130) cAMP Inhibition7.984%G-protein biased agonist.[5]
DAMGO GTPγS Binding28100% (Reference)A full agonist used as a standard.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize opioid compounds.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the μ-opioid receptor.

Materials:

  • Cell membranes expressing the μ-opioid receptor

  • Radioligand (e.g., [³H]-DAMGO)

  • Test compound (this compound or alternative)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove non-specific binding.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the extent to which a compound activates G-protein signaling upon binding to a G-protein coupled receptor (GPCR) like the μ-opioid receptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at the μ-opioid receptor.

Materials:

  • Cell membranes expressing the μ-opioid receptor

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog)

  • GDP

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Cell membranes are incubated with GDP, varying concentrations of the test compound, and [³⁵S]GTPγS.

  • Reaction: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

  • Filtration: The reaction is terminated by rapid filtration, separating the membranes with bound [³⁵S]GTPγS from the unbound nucleotide.

  • Quantification: The amount of radioactivity on the filters is measured.

  • Data Analysis: A dose-response curve is generated to determine the EC50 and Emax values for G-protein activation.

Hot Plate Test (In Vivo Analgesia)

This is a common behavioral test in animal models to assess the analgesic efficacy of a compound.

Objective: To measure the pain-relieving effects of a test compound by observing the reaction time of an animal to a thermal stimulus.

Materials:

  • Hot plate apparatus with a controlled temperature surface

  • Animal model (e.g., mice or rats)

  • Test compound and vehicle control

  • Timer

Procedure:

  • Baseline Measurement: The animal is placed on the hot plate, and the latency to a pain response (e.g., licking a paw or jumping) is recorded.

  • Compound Administration: The test compound or vehicle is administered to the animal.

  • Post-treatment Measurement: At various time points after administration, the animal is again placed on the hot plate, and the reaction latency is measured.

  • Data Analysis: An increase in the reaction latency compared to the baseline and the vehicle control group indicates an analgesic effect. A cut-off time is used to prevent tissue damage.

Signaling Pathways and Experimental Workflows

μ-Opioid Receptor Signaling Pathway

This compound, as a μ-opioid receptor agonist, is expected to initiate a signaling cascade typical for this receptor class. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular G-proteins (primarily of the Gi/o family). This activation results in the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effectors. The primary consequences of this signaling cascade include:

  • Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability, and inhibiting N-type voltage-gated calcium channels, which reduces neurotransmitter release.[7]

  • Activation of MAPK Pathway: The signaling cascade can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in longer-term cellular responses.

Some opioid ligands can also trigger the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling. Ligands that preferentially activate G-protein signaling over β-arrestin recruitment are known as "biased agonists" and are an area of active research for developing safer opioids. Levorphanol, a close structural analog of this compound, has been shown to be a G-protein biased agonist.[6]

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits (Biased Ligands Limit This) G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel (K+) G_betagamma->GIRK Activates Ca_channel Ca2+ Channel G_betagamma->Ca_channel Inhibits MAPK MAPK Pathway G_betagamma->MAPK Activates cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx Internalization Receptor Internalization beta_arrestin->Internalization

Caption: μ-Opioid Receptor Signaling Pathway

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of an opioid compound.

in_vitro_workflow start Start: Synthesize/Obtain Opioid Compound radioligand_assay Radioligand Binding Assay (Determine Ki) start->radioligand_assay gtp_assay GTPγS Binding Assay (Determine EC50, Emax for G-protein activation) start->gtp_assay arrestin_assay β-Arrestin Recruitment Assay (Determine EC50, Emax for β-arrestin recruitment) start->arrestin_assay data_analysis Data Analysis and Comparison radioligand_assay->data_analysis gtp_assay->data_analysis arrestin_assay->data_analysis end End: Characterized Pharmacological Profile data_analysis->end

Caption: In Vitro Opioid Characterization Workflow

Experimental Workflow for In Vivo Analgesic Testing

This diagram outlines the process for evaluating the analgesic effects of an opioid compound in an animal model.

in_vivo_workflow start Start: Select Animal Model (e.g., Mice) acclimatization Acclimatization to Environment start->acclimatization baseline Baseline Nociceptive Test (e.g., Hot Plate) acclimatization->baseline administration Administer Test Compound or Vehicle baseline->administration post_testing Post-Administration Nociceptive Testing at Multiple Time Points administration->post_testing data_analysis Data Analysis: Compare Latencies post_testing->data_analysis end End: Determine Analgesic Efficacy and Duration data_analysis->end

Caption: In Vivo Analgesia Testing Workflow

References

Independent Replication of Published Phenomorphan Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the opioid analgesic Phenomorphan and its structural analogs, with a focus on replicating and understanding their published pharmacological findings. Due to the limited availability of recent, direct experimental data for this compound, this guide leverages data from closely related compounds, namely N-phenethylnormorphine and the prototypical opioid, Morphine, to provide a framework for comparison. Detailed experimental protocols for key assays are provided to facilitate independent replication and validation of these findings.

Comparative Analysis of Opioid Receptor Binding and Analgesic Potency

The following tables summarize the available quantitative data for this compound, its analogs, and Morphine. This data is essential for understanding the structure-activity relationships and the relative potency of these compounds.

Table 1: In Vitro Opioid Receptor Binding Affinity and Efficacy

CompoundReceptorBinding Affinity (Ki) [nM]Efficacy (EC50) [nM]Assay Type
This compound µData Not AvailableData Not Available
N-phenethylnoroxymorphone *µ0.542.63[³⁵S]GTPγS
Morphine µ1.2[1]Data Not AvailableRadioligand Binding ([³H]-DAMGO)
Levorphanol µ<1Data Not Available

*N-phenethylnoroxymorphone is a close structural analog of this compound.

Table 2: In Vivo Analgesic Potency (Mouse Hot-Plate Test)

CompoundRoute of AdministrationED50 [mg/kg]Relative Potency (vs. Morphine)
This compound Data Not AvailableData Not Available~60-80x
N-phenethylnormorphine Data Not AvailableData Not Available8-14x[2][3]
Levorphanol Data Not AvailableData Not Available6-8x
Morphine Subcutaneous (s.c.)2.6 - 7.3[4][5]1x

Note on this compound Data: Despite extensive literature searches, specific quantitative in vitro (Ki, EC50) and in vivo (ED50) data for this compound from peer-reviewed publications could not be located. Its high potency is qualitatively described as being approximately 10 times that of levorphanol, which is itself 6-8 times more potent than morphine.[6] The N-phenethyl group is credited with this significant increase in potency by enhancing affinity for the µ-opioid receptor.[6]

Experimental Protocols

To facilitate the independent replication of the findings presented, detailed methodologies for key experiments are provided below.

Opioid Receptor Binding Assay ([³H]-DAMGO)

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for the µ-opioid receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the µ-opioid receptor through competitive displacement of the radiolabeled ligand [³H]-DAMGO.

Materials:

  • Membrane preparations from cells expressing the µ-opioid receptor (e.g., CHO-K1 cells) or from rodent brain tissue.

  • [³H]-DAMGO (radiolabeled µ-opioid agonist)

  • Test compounds (this compound, N-phenethylnormorphine, Morphine)

  • Naloxone (for determination of non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid and counter

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Thaw frozen membrane preparations on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL [³H]-DAMGO, 25 µL assay buffer, 50 µL membrane suspension.

    • Non-specific Binding: 25 µL [³H]-DAMGO, 25 µL Naloxone (10 µM final concentration), 50 µL membrane suspension.

    • Competitive Binding: 25 µL [³H]-DAMGO, 25 µL of varying concentrations of the test compound, 50 µL membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating [³⁵S]GTPγS binding to G-proteins coupled to the µ-opioid receptor.

Materials:

  • Membrane preparations from cells expressing the µ-opioid receptor.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog)

  • Test compounds

  • GDP (Guanosine diphosphate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Scintillation fluid and counter

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Membrane Preparation: As described in the receptor binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer or unlabeled GTPγS (for non-specific binding).

    • 50 µL of varying concentrations of the test compound.

    • 50 µL of membrane suspension.

    • 50 µL of GDP (final concentration 10-30 µM).

  • Pre-incubation: Incubate the plate at 30°C for 15 minutes.

  • Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity on the filters.

  • Data Analysis:

    • Plot the specific [³⁵S]GTPγS binding against the logarithm of the test compound concentration.

    • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) from the resulting dose-response curve.

Mouse Hot-Plate Test

This is a common in vivo assay to assess the analgesic efficacy of a compound against a thermal stimulus.

Objective: To determine the median effective dose (ED50) of a test compound required to produce a significant increase in the latency of a nociceptive response to a thermal stimulus.

Materials:

  • Hot-plate apparatus with adjustable temperature.

  • Male ICR mice (20-25 g).

  • Test compounds dissolved in a suitable vehicle (e.g., saline).

  • Syringes and needles for administration.

  • Timer.

Procedure:

  • Acclimatization: Acclimate the mice to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Place each mouse individually on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C), and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency.

  • Data Analysis:

    • Calculate the percent maximum possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Generate a dose-response curve by plotting the %MPE against the logarithm of the drug dose.

    • Determine the ED50, the dose that produces a 50% MPE, from the dose-response curve using a suitable statistical method (e.g., up-and-down method).

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows discussed in this guide.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gαi/oβγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Gβγ activates Ca_channel ↓ Ca2+ Influx (↓ Neurotransmitter Release) G_protein->Ca_channel Gβγ inhibits Opioid Opioid Agonist (this compound) Opioid->MOR Binds to cAMP ↓ cAMP AC->cAMP

Caption: Opioid Receptor G-protein Signaling Pathway.

Receptor_Binding_Workflow start Start: Prepare Membranes & Reagents setup Assay Setup: - Total Binding - Non-specific Binding - Competitive Binding start->setup incubation Incubate at 25°C (60-90 min) setup->incubation filtration Filter & Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Opioid Receptor Binding Assay Workflow.

Hot_Plate_Workflow start Start: Acclimatize Mice baseline Measure Baseline Latency on Hot Plate start->baseline administration Administer Test Compound or Vehicle baseline->administration post_treatment Measure Post-treatment Latency at Timed Intervals administration->post_treatment analysis Data Analysis: - Calculate %MPE - Generate Dose-Response Curve - Determine ED50 post_treatment->analysis end End: Determine Analgesic Potency analysis->end

Caption: Mouse Hot-Plate Test Workflow.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Phenomorphan

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of the Schedule I controlled substance, phenomorphan, ensuring the protection of personnel and the environment while adhering to stringent regulatory standards.

For researchers, scientists, and drug development professionals, the proper handling and disposal of controlled substances like this compound is a critical component of laboratory safety and regulatory compliance. As a potent opioid, this compound is classified as a Schedule I drug in the United States, signifying a high potential for abuse and no accepted medical use. Consequently, its disposal is governed by strict federal and state regulations to prevent diversion and environmental contamination.

Regulatory Framework: The "Non-Retrievable" Standard

The U.S. Drug Enforcement Administration (DEA) mandates that all controlled substances must be rendered "non-retrievable" upon disposal.[1][2] This means the substance cannot be transformed back to a physical or chemical state that would allow it to be used as a controlled substance or its analogue.[1] Incineration has been the primary method reviewed by the DEA to meet this standard; however, the regulations are intended to permit other methods that achieve the same outcome.[1][3]

It is crucial to distinguish between controlled substance "inventory" (unused, expired, or recalled stock) and "wastage" (residual amounts from preparation and administration). While the DEA does not mandate that wastage be rendered non-retrievable, it strongly recommends security controls to prevent diversion.[3] For inventory, the "non-retrievable" standard is mandatory.

Disposal Options for Research Facilities

Research facilities handling this compound have several compliant disposal options. These methods ensure that the substance is handled securely from the point of collection to its final destruction.

1. DEA-Registered Reverse Distributors: The most common and recommended method for the disposal of controlled substance inventory is through a DEA-registered reverse distributor.[3] These specialized companies are authorized to handle and destroy controlled substances in accordance with DEA regulations.

  • Procedure:

    • The research facility must maintain accurate records of the this compound to be disposed of.

    • For Schedule I and II substances like this compound, the reverse distributor must issue a DEA Form 222 to the facility.[3]

    • The facility transfers the this compound to the reverse distributor.

    • The reverse distributor is then responsible for the destruction of the substance and provides the facility with a copy of DEA Form 41 (Registrants Inventory of Drugs Surrendered) as a record of destruction.[3]

2. On-Site Destruction: While less common for research facilities due to stringent requirements, on-site destruction is a possible option. This process must be witnessed by two authorized employees who must handle the substance throughout the entire destruction process and sign a destruction log.[1] The log must be maintained for two years and be available for DEA inspection.[1]

In-House Deactivation Methods

For smaller quantities or residual amounts of this compound, chemical deactivation prior to disposal can be an effective measure. One well-studied method involves the use of activated carbon.[4][5][6]

Experimental Protocol for Activated Carbon-Based Deactivation:

This protocol describes a method for deactivating this compound using an activated carbon-based system, rendering it non-retrievable.

Materials:

  • This compound waste

  • Activated granular carbon

  • Sealable, puncture-resistant container (e.g., a pouch or bottle)

  • Warm water

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Place the this compound waste into the sealable container.

  • Add the activated granular carbon to the container. The amount of activated carbon should be in excess of the amount of this compound to ensure complete adsorption.

  • Add warm water to the container to create a slurry.

  • Seal the container securely.

  • Shake the container to ensure thorough mixing of the this compound with the activated carbon slurry.

  • Store the sealed container at room temperature for a designated period to allow for complete deactivation. Studies on other opioids have shown high levels of adsorption within hours, with near-complete deactivation over several days.[4][5]

  • After the deactivation period, the sealed container can be disposed of in accordance with institutional and local regulations for non-hazardous or hazardous waste, depending on the other components of the mixture.[1]

Quantitative Data on Opioid Deactivation using Activated Carbon:

Time PointAverage Medication Adsorption (%)
8 hours98.72%
28 days>99.99%

Data from a study on the deactivation of four model opioid drugs using an activated carbon-based disposal system.[4][5]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound in a research setting.

Phenomorphan_Disposal_Workflow cluster_start Start: this compound Waste Identified cluster_assessment Waste Assessment cluster_inventory Inventory Disposal cluster_wastage Wastage Management start This compound for Disposal assess_type Determine Waste Type start->assess_type reverse_distributor Use DEA-Registered Reverse Distributor assess_type->reverse_distributor Inventory (Unused/Expired Stock) deactivation On-Site Deactivation (e.g., Activated Carbon) assess_type->deactivation Wastage (Residual Amounts) dea_form_222 Issue DEA Form 222 reverse_distributor->dea_form_222 transfer_waste Transfer Waste to Reverse Distributor dea_form_222->transfer_waste dea_form_41 Receive DEA Form 41 (Record of Destruction) transfer_waste->dea_form_41 deactivation_protocol Follow Deactivation Protocol: 1. Mix with activated carbon & water 2. Seal container 3. Allow time for adsorption deactivation->deactivation_protocol dispose_final Dispose of Sealed Container as per Institutional Policy deactivation_protocol->dispose_final

This compound Disposal Workflow

Alternative Disposal Methods (For Ultimate Users - Not Recommended for Laboratories)

While not suitable for laboratory settings, it is important to be aware of the disposal guidelines provided to the public for unused opioids, as this underscores the importance of preventing these substances from entering the community. These methods include:

  • Drug Take-Back Programs: The preferred method for the public, these programs offer a safe and secure way to dispose of controlled substances through authorized collection sites, take-back events, or mail-back programs.[7][8]

  • In-Home Disposal: When take-back options are not available, the FDA and EPA recommend mixing the medication with an unpalatable substance like dirt, cat litter, or used coffee grounds, placing it in a sealed container, and discarding it in the household trash.[9][10][11]

  • Flushing: For a specific list of potent medications, the FDA recommends flushing them down the toilet to prevent accidental ingestion.[8] However, this practice is generally discouraged due to environmental concerns.[12]

By adhering to these rigorous disposal procedures, research facilities can ensure they are in full compliance with federal and state regulations, while also upholding their commitment to safety and environmental stewardship.

References

Essential Safety and Logistical Information for Handling Phenomorphan

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for laboratory personnel, including researchers, scientists, and drug development professionals, who are authorized to handle Phenomorphan.

Personal Protective Equipment (PPE)

Given the high potency of this compound, a comprehensive PPE strategy is crucial to prevent accidental exposure through inhalation, dermal contact, or ingestion. The following table summarizes the recommended PPE for handling this compound, categorized by the level of risk associated with the procedure.

Risk LevelTask ExamplesRecommended Personal Protective Equipment
Low Risk - Handling sealed containers- Visual inspection of intact solids- Gloves: Single pair of nitrile gloves- Eye Protection: Safety glasses with side shields- Lab Coat: Standard laboratory coat
Moderate Risk - Weighing and preparing solutions in a ventilated enclosure- Handling diluted solutions- Gloves: Double pair of nitrile gloves- Eye Protection: Chemical splash goggles- Respiratory Protection: A fit-tested N95 or higher respirator- Body Protection: Disposable gown or lab coat with tight cuffs
High Risk - Handling powders outside of a containment system- Procedures with a high risk of aerosolization- Cleaning up spills- Gloves: Double pair of nitrile gloves- Eye Protection: Full-face shield over chemical splash goggles- Respiratory Protection: A fit-tested P100 respirator or a powered air-purifying respirator (PAPR)- Body Protection: Disposable coveralls (e.g., Tyvek®) with shoe covers

Safe Handling and Operational Plan

A stringent operational plan is necessary to minimize the risk of exposure during the handling of this compound.

2.1. Engineering Controls:

  • Ventilation: All manipulations of this compound powder or solutions that could generate aerosols must be conducted in a certified chemical fume hood, a glove box, or another suitable containment enclosure.

  • Designated Area: Establish a designated area for the storage and handling of this compound. This area should be clearly marked with appropriate warning signs.

2.2. Work Practices:

  • Never Work Alone: Always ensure at least one other person is aware of the work being conducted and is in the vicinity.

  • Training: All personnel must be thoroughly trained on the hazards of potent opioids, the specific procedures for handling this compound, and emergency protocols.

  • Hygiene: Wash hands thoroughly with soap and water before leaving the designated area. Do not eat, drink, or apply cosmetics in the laboratory.

  • Transport: When transporting this compound, use sealed, shatter-proof secondary containers.

2.3. Spill Management:

  • Spill Kit: A spill kit specifically for potent compounds should be readily available. This kit should include appropriate PPE, absorbent materials, and a deactivating agent (if available and validated).

  • Procedure: In the event of a spill, evacuate the immediate area and follow established spill cleanup procedures. All materials used for cleanup should be treated as hazardous waste.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and diversion.

  • Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and cleaning materials, must be segregated into clearly labeled hazardous waste containers.

  • DEA Regulations: As a Schedule I controlled substance, the disposal of this compound must be conducted in strict accordance with all applicable DEA regulations. This may involve rendering the substance non-retrievable.

  • Disposal Methods:

    • Take-Back Programs: The most secure method of disposal is through a DEA-registered reverse distributor or a take-back program.[2][3][4]

    • On-site Destruction: If permitted and feasible, on-site destruction following DEA-approved procedures is an option.

    • Drug Deactivation Bags: For small quantities, commercially available drug deactivation bags or pouches containing activated carbon can be used to sequester the compound before disposal in the trash, where permitted by institutional and local regulations.[5]

    • Household Trash (with precautions): If no other options are available, unused medicine can be mixed with an unappealing substance like dirt or cat litter, placed in a sealed container, and then discarded in the household trash.[2][6]

Quantitative Exposure Limits

Specific occupational exposure limits (OELs) such as the Permissible Exposure Limit (PEL), Time-Weighted Average (TWA), or Immediately Dangerous to Life or Health (IDLH) value have not been established for this compound. In the absence of such data, a conservative approach should be taken, treating this compound as a substance with a high degree of acute toxicity. The definitions for these common exposure limits are provided below for reference.

Exposure LimitDefinition
Permissible Exposure Limit (PEL) A legal limit in the United States for an employee's exposure to a chemical substance or physical agent. PELs are established by the Occupational Safety and Health Administration (OSHA).
Time-Weighted Average (TWA) The average exposure over a specified period of time, usually an 8-hour workday.[7][8]
Immediately Dangerous to Life or Health (IDLH) A concentration of an airborne contaminant that poses an immediate threat to life, would cause irreversible adverse health effects, or would impair an individual's ability to escape from a dangerous atmosphere.[7][9]

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A 1. Don Appropriate PPE B 2. Prepare Work Area in Ventilated Enclosure A->B C 3. Retrieve this compound from Secure Storage B->C D 4. Weigh/Prepare Solution C->D Transfer to work area E 5. Conduct Experiment D->E F 6. Secure Remaining Compound E->F G 7. Decontaminate Work Surfaces F->G Post-experiment H 8. Segregate and Dispose of Waste G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.